Epitulipinolide diepoxide
Description
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Properties
Molecular Formula |
C17H22O6 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[(4R,9S)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate |
InChI |
InChI=1S/C17H22O6/c1-8-12-10(20-9(2)18)7-17(4)11(22-17)5-6-16(3)14(23-16)13(12)21-15(8)19/h10-14H,1,5-7H2,2-4H3/t10?,11?,12?,13?,14?,16-,17+/m1/s1 |
InChI Key |
WVJZWGBZQIZLSZ-QNLOXMIYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Epitulipinolide Diepoxide: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitulipinolide (B204386) diepoxide, a sesquiterpene lactone with notable antioxidative, chemopreventive, and cytotoxic activities, has emerged as a compound of interest in oncological research.[1][2] This technical guide provides an in-depth overview of its primary natural source, detailed experimental protocols for its isolation and purification, and an examination of its interaction with the ERK/MAPK signaling pathway. The information is tailored for researchers, scientists, and professionals in drug development seeking to harness the therapeutic potential of this natural product.
Natural Source
Epitulipinolide diepoxide is a natural product found in the genus Liriodendron, which includes two species: Liriodendron tulipifera (American tulip tree) and Liriodendron chinense (Chinese tulip tree).[1][3] Both the leaves and bark of these trees have been identified as sources of this compound.[3][4] Liriodendron tulipifera, native to Eastern North America, is a large deciduous tree and is the more extensively studied source.[5][6] The presence of this compound and other sesquiterpene lactones in these plants contributes to their defensive mechanisms.
Isolation of this compound from Liriodendron tulipifera Leaves
The following protocol is a synthesized methodology based on established procedures for the extraction and purification of this compound from the leaves of Liriodendron tulipifera.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3.0 kg (air-dried leaves of L. tulipifera) | [7] |
| Methanol (B129727) Extract Yield | 52.5 g | [7] |
| Final Yield of this compound | 8 mg | [7] |
| Purity | Not explicitly stated, but isolated as a pure compound | [7] |
Experimental Protocol
2.2.1. Plant Material Collection and Preparation
-
Collect fresh leaves of Liriodendron tulipifera.
-
Air-dry the leaves at room temperature until a constant weight is achieved.
-
Grind the dried leaves into a fine powder.
2.2.2. Extraction
-
Macerate the powdered leaves (3.0 kg) with methanol (50 L) at room temperature.
-
Repeat the extraction process five times to ensure exhaustive extraction of the plant material.
-
Combine the methanol extracts and concentrate under reduced pressure to obtain the crude methanol extract (52.5 g).[7]
2.2.3. Chromatographic Purification
The purification of this compound involves a multi-step chromatographic process to separate it from a complex mixture of other phytochemicals.
-
Step 1: Initial Fractionation (Silica Gel Column Chromatography)
-
Subject the crude methanol extract (52.5 g) to silica (B1680970) gel column chromatography.
-
Elute the column with a solvent system of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH) to produce five main fractions.
-
-
Step 2: Further Fractionation of the Target Fraction
-
Focus on the fraction containing this compound (in the original study, this was part of 'fraction 4').
-
Subject this fraction (e.g., 10.45 g of fraction 4) to further silica gel chromatography.
-
Elute with a gradient of CH₂Cl₂/MeOH (starting with 80:1 and enriching with MeOH) to yield sub-fractions.
-
-
Step 3: Final Purification of this compound
-
Identify the sub-fraction containing this compound (e.g., fraction 4-2).
-
Purify this sub-fraction using another silica gel column.
-
Elute with a solvent system of CH₂Cl₂/MeOH (40:1) to yield pure this compound (8 mg).[7]
-
2.2.4. Analytical Characterization
-
The structure and purity of the isolated this compound should be confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathway
This compound has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] Notably, it has been shown to induce apoptosis in bladder cancer cells through the inhibition of the ERK/MAPK signaling pathway.[8]
The ERK/MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[5] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. The pathway typically involves a series of protein kinases that sequentially phosphorylate and activate one another, starting from a receptor on the cell surface and culminating in the activation of transcription factors in the nucleus.[5]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by intervening in this pathway. By inhibiting the ERK/MAPK signaling cascade, it can halt the pro-proliferative signals and induce apoptosis in cancer cells. This makes it a promising candidate for the development of targeted cancer therapies.
Visualizations
Experimental Workflow
Caption: Isolation and purification workflow for this compound.
ERK/MAPK Signaling Pathway Inhibition
Caption: Inhibition of the ERK/MAPK pathway by this compound.
References
- 1. Specialization of Sesquiterpene Lactone Metabolites in Liriodendron Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipiferolide, a cytotoxic germacranolide, and γ-liriodenolide, two new sesquiterpene lactones from Liriodendron tulipifera - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Screening the PRISM Library against Staphylococcus aureus Reveals a Sesquiterpene Lactone from Liriodendron tulipifera with Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the Structure of Epitulipinolide Diepoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Epitulipinolide (B204386) diepoxide, a sesquiterpene lactone, has garnered significant interest in the scientific community for its potential therapeutic applications, notably its cytotoxic activity against various cancer cell lines. Understanding the precise chemical structure of this complex natural product is paramount for its synthesis, derivatization, and the elucidation of its mechanism of action. This technical guide provides a comprehensive overview of the chemical structure elucidation of epitulipinolide diepoxide, presenting available spectroscopic data, outlining experimental protocols, and visualizing key logical and biological pathways.
Chemical Structure and Properties
This compound is a derivative of epitulipinolide, a natural product isolated from the Tulip Tree (Liriodendron tulipifera). The diepoxide is characterized by the presence of two epoxide rings, which are crucial for its biological activity.
Molecular Formula: C₁₇H₂₂O₆
IUPAC Name: [(1aR,1bS,4aR,5R,6aR,7aR,9aR)-5-Acetoxy-1a,4,4a,5,6,6a,7a,8,9,9a-decahydro-6a,9a-dimethyl-4-methylenebisoxireno[5,6:9,10]cyclodeca[1,2-b]furan-3(1bH)-one]
CAS Registry Number: 39815-40-2
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the complex stereochemistry of natural products like this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the epoxide protons, typically in the range of 2.5-3.5 ppm. Other key resonances would include those for the methyl groups, the acetate (B1210297) methyl group, and the exocyclic methylene (B1212753) protons. The coupling constants between adjacent protons would be instrumental in determining the relative stereochemistry of the molecule.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The carbons of the epoxide rings are expected to resonate in the range of 40-60 ppm. The carbonyl carbon of the lactone and the acetate group would appear further downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups of this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Epoxide Protons | 2.5 - 3.5 | 40 - 60 |
| Lactone Carbonyl | - | 170 - 180 |
| Acetate Carbonyl | - | 169 - 171 |
| Acetate Methyl | ~2.0 | ~21 |
| Exocyclic Methylene | 5.5 - 6.5 | 110 - 125 |
| Ring Methyls | 0.9 - 1.5 | 15 - 25 |
Note: These are predicted values based on known chemical shift ranges for similar functional groups and may not represent the exact experimental values.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₇H₂₂O₆. The fragmentation pattern in the MS/MS spectrum would provide further structural information, showing losses of characteristic fragments such as the acetate group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would show characteristic absorption bands for its functional groups.
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| C=O (Lactone) | ~1770 |
| C=O (Ester) | ~1740 |
| C-O (Epoxide) | ~1250 and 800-900 |
| C-O (Ester/Lactone) | 1000 - 1300 |
Experimental Protocols
The following are generalized experimental protocols for the isolation and characterization of epitulipinolide and the subsequent synthesis of its diepoxide, based on standard procedures for natural product chemistry.
Isolation of Epitulipinolide from Liriodendron tulipifera
-
Extraction: Dried and ground leaves of Liriodendron tulipifera are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing epitulipinolide is subjected to multiple steps of column chromatography (e.g., silica (B1680970) gel, Sephadex) using a gradient of solvents to isolate the pure compound. Thin-layer chromatography (TLC) is used to monitor the separation.
-
Characterization: The structure of the isolated epitulipinolide is confirmed by spectroscopic methods (NMR, MS, IR).
Synthesis of this compound
-
Epoxidation Reaction: Epitulipinolide is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature) and monitored by TLC.
-
Work-up: Once the reaction is complete, the reaction mixture is washed with a solution of sodium bicarbonate to remove excess acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
Structure Confirmation: The structure of the synthesized diepoxide is confirmed by comparing its spectroscopic data (NMR, MS, IR) with those of the natural or previously characterized compound.
Logical Workflow for Structure Elucidation
The process of elucidating the chemical structure of a novel natural product like this compound follows a logical and systematic workflow.
Caption: Workflow for the Elucidation of this compound.
Biological Activity and Signaling Pathway
This compound has been reported to induce apoptosis in cancer cells by inhibiting the ERK/MAPK signaling pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival.
ERK/MAPK Signaling Pathway Inhibition
The α,β-unsaturated carbonyl group present in the α-methylene-γ-lactone moiety of many sesquiterpene lactones is a key structural feature for their biological activity. This group can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in proteins. It is hypothesized that this compound inhibits the ERK/MAPK pathway by covalently binding to and inactivating key signaling proteins within this cascade. The inhibition of ERK1/2 phosphorylation is a critical event that disrupts downstream signaling and can lead to apoptosis.
Caption: Inhibition of the ERK/MAPK Signaling Pathway by this compound.
Conclusion
The chemical structure of this compound has been established through a combination of spectroscopic analysis and chemical synthesis. Its potent biological activity, particularly its ability to induce apoptosis in cancer cells via inhibition of the ERK/MAPK pathway, makes it a promising lead compound for drug development. Further research, including the acquisition of detailed, modern spectroscopic data and in-depth mechanistic studies, will be crucial for fully realizing its therapeutic potential.
The Biological Activity of Epitulipinolide Diepoxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitulipinolide diepoxide, a sesquiterpene lactone, has demonstrated notable biological activities, positioning it as a compound of interest for further investigation in oncology and related fields. This technical guide synthesizes the current understanding of its cytotoxic, apoptotic, and autophagic mechanisms. Of particular significance is its role in the inhibition of the ERK/MAPK signaling pathway in bladder cancer, leading to programmed cell death. This document provides a comprehensive overview of its biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
This compound is a naturally occurring sesquiterpene lactone that has been the subject of research for its potential therapeutic properties. Like many other sesquiterpenoid lactones, it exhibits a range of biological effects, including antioxidative, chemopreventive, and cytotoxic activities.[1][2] Its cytotoxic potential has been observed against various cancer cell lines, including melanoma and KB cells.[1] A significant area of its biological activity lies in its ability to induce both apoptosis and autophagy in bladder cancer cells, a process mediated by the inhibition of the ERK/MAPK signaling pathway.
Quantitative Biological Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| A375 | Melanoma | MTT Assay | Data not available | [1][2] |
| KB | Oral Epidermoid Carcinoma | Not specified | Data not available | [1] |
| Bladder Cancer Cells | Bladder Cancer | Not specified | Data not available | [3] |
Note: While the cytotoxic activity of this compound against these cell lines has been reported, specific IC50 values from peer-reviewed literature were not available at the time of this review. The table structure is provided for future data integration.
Key Biological Activities and Mechanisms of Action
Cytotoxicity and Antiproliferative Effects
This compound has been shown to significantly inhibit the proliferation of melanoma cells.[2] This antiproliferative activity is a cornerstone of its potential as a chemotherapeutic agent. The primary method for assessing this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Induction of Apoptosis in Bladder Cancer
A critical mechanism of action for this compound is the induction of apoptosis, or programmed cell death, in bladder cancer cells.[3] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. The Annexin V/PI staining assay is a standard method to quantify apoptotic and necrotic cells.
Promotion of Autophagy in Bladder Cancer
In addition to apoptosis, this compound also promotes autophagy in bladder cancer cells. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. The induction of autophagy can have a dual role in cancer, either promoting cell survival or contributing to cell death. In the context of this compound treatment, it appears to contribute to the overall cytotoxic effect. A key marker for autophagy is the conversion of LC3-I to LC3-II, which can be detected by Western blotting.[4]
Inhibition of the ERK/MAPK Signaling Pathway
The induction of apoptosis and autophagy by this compound in bladder cancer cells is mediated by its inhibitory effect on the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. Its dysregulation is a common feature in many cancers. The inhibition of this pathway by this compound disrupts these cellular processes, ultimately leading to cancer cell death. The phosphorylation status of key proteins in this pathway, such as ERK1/2, is typically assessed via Western blot analysis.
Potential Modulation of NF-κB and STAT3 Signaling
While direct evidence for the effect of this compound on the NF-κB and STAT3 signaling pathways is not yet available, these pathways are common targets for other sesquiterpene lactones.[5][6]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[7] Its inhibition is a key mechanism for the anti-inflammatory and anti-cancer effects of many natural products.
-
STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that is constitutively activated in many cancers and plays a critical role in tumor cell survival, proliferation, and angiogenesis.[8]
Further research is warranted to determine if this compound also modulates these important cancer-related signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the context of evaluating the biological activity of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Detection: Annexin V/PI Staining Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol:
-
Cell Treatment: Plate bladder cancer cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.[12][13][14][15]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK1/2, total ERK1/2, LC3B, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathways
Figure 1: Mechanism of this compound via ERK/MAPK pathway inhibition.
Figure 2: Hypothetical inhibition of NF-κB and STAT3 pathways by this compound.
Experimental Workflows
Figure 3: Workflow for determining cell viability using the MTT assay.
Figure 4: Workflow for Western blot analysis of signaling proteins.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated cytotoxic, apoptotic, and autophagic activities against various cancer cell lines. Its ability to inhibit the ERK/MAPK signaling pathway in bladder cancer provides a clear mechanism for its anti-cancer effects. However, to fully realize its therapeutic potential, further research is essential.
Future studies should focus on:
-
Determining specific IC50 values for this compound in a wider range of cancer cell lines to establish a more comprehensive cytotoxicity profile.
-
Elucidating its effects on other key cancer-related signaling pathways , such as NF-κB and STAT3, to broaden our understanding of its mechanism of action.
-
Conducting in vivo studies in animal models to evaluate its efficacy, toxicity, and pharmacokinetic properties.
-
Investigating potential synergistic effects with existing chemotherapeutic agents to explore combination therapy strategies.
By addressing these research gaps, the scientific community can better ascertain the potential of this compound as a novel therapeutic agent in the fight against cancer.
References
- 1. biorxiv.org [biorxiv.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Induction of Apoptosis by Costunolide in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of Epitulipinolide Diepoxide: A Technical Guide to its Hypothesized Mechanism of Action
For Immediate Release
Shanghai, China – December 12, 2025 – While direct mechanistic studies on the sesquiterpene lactone Epitulipinolide diepoxide remain nascent, a compelling body of evidence from structurally related compounds allows for the formulation of a strong hypothesis regarding its anticancer activities. This technical guide synthesizes the available data on analogous sesquiterpene lactones, namely parthenolide (B1678480) and costunolide (B1669451), to provide researchers, scientists, and drug development professionals with a detailed framework for understanding the potential mechanism of action of this compound in cancer.
This compound, a natural product isolated from Liriodendron species, has demonstrated significant cytotoxic activity against human melanoma and KB (human oral epidermoid carcinoma) cells[1]. As a member of the sesquiterpene lactone class of compounds, its mode of action is likely to mirror that of its well-studied relatives, which are known to induce apoptosis and cell cycle arrest through the modulation of key cellular signaling pathways.
Core Hypothesized Mechanisms of Action
Based on the activities of related sesquiterpene lactones, the anticancer effects of this compound are likely mediated through a multi-pronged attack on cancer cell proliferation and survival. The primary hypothesized mechanisms include:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents. Sesquiterpene lactones are known to initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
-
Cell Cycle Arrest: Halting the cell division cycle is another critical mechanism to prevent tumor growth. Evidence suggests that these compounds can cause cell cycle arrest at various phases, thereby inhibiting cell proliferation.
-
Inhibition of Pro-survival Signaling Pathways: Key signaling pathways that promote cancer cell survival and proliferation, such as NF-κB and STAT3, are known targets of sesquiterpene lactones.
Quantitative Cytotoxicity Data of Structurally Related Sesquiterpene Lactones
To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values of parthenolide and costunolide in various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Parthenolide | ||
| Cancer Cell Line | Cell Type | IC50 (µM) |
| SiHa | Human Cervical Cancer | 8.42 ± 0.76[2][3] |
| MCF-7 | Human Breast Cancer | 9.54 ± 0.82[2][3] |
| A549 | Human Lung Carcinoma | 4.3[4] |
| TE671 | Human Medulloblastoma | 6.5[4] |
| HT-29 | Human Colon Adenocarcinoma | 7.0[4] |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45[5] |
| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09[5] |
| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21[5] |
| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35[5] |
| Costunolide | ||
| Cancer Cell Line | Cell Type | IC50 (µM) |
| H1299 | Non-small Cell Lung Cancer | 23.93 ± 1.67[6] |
| YD-10B | Oral Cancer | 9.2[7] |
| Ca9-22 | Oral Cancer | 7.9[7] |
| YD-9 | Oral Cancer | 39.6[7] |
| SK-BR-3 | Breast Cancer | ~12.76[8] |
| T47D | Breast Cancer | ~15.34[8] |
| MCF-7 | Breast Cancer | ~30.16[8] |
| MDA-MB-231 | Breast Cancer | ~27.90[8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways affected by this compound and the general workflows for key experimental protocols.
Hypothesized Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in elucidating the precise mechanism of action of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Western Blot Analysis for Signaling Proteins (e.g., NF-κB, STAT3, MAPK)
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-STAT3, STAT3, p-ERK, ERK, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Conclusion
While further direct investigation is warranted, the existing body of research on structurally similar sesquiterpene lactones provides a robust framework for understanding the potential anticancer mechanism of this compound. It is hypothesized that this compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, likely mediated by the inhibition of critical pro-survival signaling pathways such as NF-κB and STAT3. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to validate this hypothesis and further explore the therapeutic potential of this compound in oncology.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of Costunolide in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Epitulipinolide Diepoxide: A Technical Guide for Scientific Professionals
An In-depth Review of a Promising Sesquiterpene Lactone
Introduction
Epitulipinolide diepoxide is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. These compounds are characterized by a 15-carbon skeleton and a defining lactone ring. This compound, isolated from plants of the Liriodendron genus, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology and as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its chemical properties, biological functions, mechanisms of action, and key experimental protocols relevant to its study.
Physicochemical Properties
This compound is a complex molecule with specific physicochemical characteristics that are crucial for its biological activity and pharmacological development. Its identity is well-defined by its chemical formula, molar mass, and unique identifiers.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂O₆ | [1] |
| Molar Mass | 322.4 g/mol | [2] |
| IUPAC Name | [(1S,2R,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.0²,⁴.0⁷,⁹]pentadecan-11-yl] acetate (B1210297) | [1] |
| CAS Number | 39815-40-2 | [1][2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Natural Sources and Isolation
This compound is primarily isolated from the leaves and bark of the Tulip Tree (Liriodendron tulipifera) and Liriodendron chinense.[2][3][4] The isolation of this compound is a multi-step process that involves extraction and chromatographic purification.
Visualized Workflow for Isolation and Purification
The following diagram outlines a typical workflow for the isolation of this compound from its natural plant source.
Caption: General workflow for the isolation and purification of this compound.
Biological Activities and Therapeutic Potential
Research has demonstrated that this compound possesses a range of biological activities, making it a compound of interest for drug development. Its primary activities include anticancer, antioxidative, and anti-inflammatory effects.
Anticancer Activity
This compound exhibits significant cytotoxic activity against various cancer cell lines.[2][4][5] Notably, it has been shown to inhibit the proliferation of human skin melanoma (A375) and KB cells.[2][3] Recent studies have further elucidated its potential in bladder cancer by inducing apoptosis.
| Cell Line | Activity | IC₅₀ Value | Source |
| A375 (Human Melanoma) | Cytotoxicity / Chemopreventive | 52.03 μM | [6] |
| KB cells | Cytotoxicity | Not specified | [2][5] |
| Bladder Cancer Cells | Apoptosis Induction | Not specified | [7] |
Antioxidative and Anti-inflammatory Activity
The compound has also been recognized for its antioxidative properties.[3] While specific signaling pathways for its anti-inflammatory action are still under investigation, the presence of epoxide moieties suggests a potential interaction with pathways involving epoxy fatty acids, which are known to have anti-inflammatory effects.[8][9][10]
Mechanism of Action: ERK/MAPK Pathway Inhibition
A significant breakthrough in understanding the anticancer effects of this compound is the discovery of its role in modulating the Extracellular signal-regulated kinase (ERK/MAPK) signaling pathway.[7] This pathway is a critical regulator of cellular processes, including proliferation and survival, and is often dysregulated in cancer.[11][12] this compound has been shown to induce apoptosis in bladder cancer cells by inhibiting this pathway.[7]
Visualized Signaling Pathway
The diagram below illustrates the inhibitory effect of this compound on the ERK/MAPK signaling cascade.
Caption: Inhibition of the ERK/MAPK pathway by this compound, leading to apoptosis.
Experimental Protocols
For researchers investigating this compound, standardized protocols are essential for reproducibility. Below are detailed methodologies for key experiments.
Protocol 1: Isolation of Sesquiterpene Lactones from Liriodendron
This protocol is a representative method for isolating sesquiterpene lactones.
-
Extraction : Air-dried and powdered plant material (e.g., leaves or twigs) is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[13]
-
Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc).[14]
-
Column Chromatography : The bioactive fraction (e.g., EtOAc fraction) is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.[15][16]
-
Purification : Fractions showing the presence of the target compound (monitored by TLC) are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 or phenyl-hexyl column, to yield the pure this compound.[17]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to determine cell viability and calculate the IC₅₀ value.[18]
-
Cell Seeding : Adherent cancer cells (e.g., A375) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[2][18]
-
Compound Treatment : A stock solution of this compound in DMSO is prepared. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The old medium is removed from the cells and replaced with the medium containing the compound. A vehicle control (DMSO only) is also included. Cells are incubated for 48-72 hours.[19]
-
MTT Addition : After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[2][18]
-
Formazan (B1609692) Solubilization : The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken gently for 10 minutes.[2]
-
Absorbance Reading : The absorbance is measured at 490 nm or 570 nm using a microplate reader.[2]
-
IC₅₀ Calculation : The percentage of cell viability is plotted against the logarithm of the compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[19][20]
Protocol 3: Western Blot for Phosphorylated ERK (p-ERK)
This protocol allows for the detection of the activation state of the ERK pathway.[1][7][21]
-
Protein Extraction : Cells are treated with this compound for a specified time, then washed with ice-cold PBS and lysed with ice-cold lysis buffer containing protease and phosphatase inhibitors. Lysates are centrifuged to pellet debris, and the supernatant containing the protein is collected.[1]
-
Protein Quantification : The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE : Equal amounts of protein (e.g., 20 µg) are loaded onto an SDS-polyacrylamide gel. The proteins are separated by electrophoresis. For ERK1/2 (44/42 kDa), a 12% gel is often suitable.[22]
-
Protein Transfer : The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).[7][21]
-
Secondary Antibody and Detection : The membrane is washed with TBST and then incubated with an HRP-conjugated secondary antibody for 1-2 hours at room temperature. After further washing, an ECL substrate is added to the membrane, and the chemiluminescent signal is captured using an imaging system.[21]
-
Stripping and Re-probing : To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK to ensure equal protein loading.[7][22]
Conclusion
This compound stands out as a sesquiterpene lactone with significant therapeutic promise. Its demonstrated cytotoxic effects against cancer cells, mediated at least in part by the inhibition of the crucial ERK/MAPK signaling pathway, position it as a strong candidate for further preclinical and clinical investigation. The availability of robust protocols for its isolation and biological evaluation will be critical in advancing our understanding of this compound and unlocking its full potential in drug development. Future research should focus on elucidating its full range of molecular targets, exploring its anti-inflammatory mechanisms, and optimizing its pharmacological properties for therapeutic use.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. abcam.cn [abcam.cn]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
- 8. Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase inhibition, epoxygenated fatty acids and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 14. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Specialization of Sesquiterpene Lactone Metabolites in Liriodendron Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Epitulipinolide Diepoxide: A Technical Overview of its Cytotoxic Effects on Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cytotoxic properties of Epitulipinolide diepoxide, a sesquiterpene lactone, with a specific focus on its effects on melanoma cells. This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the implicated cellular signaling pathways.
Introduction
This compound, isolated from the leaves of Liriodendron tulipifera, has demonstrated significant antiproliferative activity against human melanoma cells.[1][2][3][4][5] Research indicates its potential as a chemopreventive agent, warranting a detailed examination of its mechanism of action.[1][2][3] This guide serves as a comprehensive resource for understanding the current state of research on this compound's anti-melanoma effects.
Quantitative Data on Cytotoxicity
The primary cytotoxic effect of this compound on melanoma cells has been quantified through cell viability assays. The available data from studies on the human melanoma cell line A375 is summarized below.
| Compound | Cell Line | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Reference |
| This compound | A375 | 100 | 24 | < 20 | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the cytotoxicity of this compound in melanoma cells, based on standard laboratory practices.
Cell Culture
-
Cell Line: Human melanoma A375 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: A375 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for the desired period (e.g., 24 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: A375 cells are treated with this compound for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathways in Melanoma Cytotoxicity
While the precise signaling pathways affected by this compound in melanoma cells are yet to be fully elucidated, the broader context of melanoma biology points to several key pathways that are often dysregulated and targeted by cytotoxic agents. These include the MAPK/ERK and PI3K/Akt pathways, which are central to melanoma cell proliferation, survival, and apoptosis resistance.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is frequently hyperactivated in melanoma due to mutations in BRAF and NRAS genes. This pathway plays a crucial role in promoting cell proliferation and survival.
Caption: The MAPK/ERK signaling pathway in melanoma.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical survival pathway often activated in melanoma, frequently through the loss of the tumor suppressor PTEN. This pathway inhibits apoptosis and promotes cell growth.
Caption: The PI3K/Akt signaling pathway in melanoma.
Experimental Workflow for Assessing Cytotoxicity
The logical flow for investigating the cytotoxic effects of a novel compound like this compound in melanoma cells is depicted below.
Caption: Workflow for evaluating compound cytotoxicity.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent inhibitor of melanoma cell proliferation.[1][2][4][5] However, the current understanding of its mechanism of action is limited. Future research should focus on:
-
Determining the IC50 value of this compound in a panel of melanoma cell lines, including those with different driver mutations (e.g., BRAF V600E, NRAS Q61R).
-
Investigating the induction of apoptosis and cell cycle arrest in detail.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical models of melanoma.
A thorough investigation into these areas will be crucial for assessing the therapeutic potential of this compound as a novel anti-melanoma agent.
References
- 1. Epitulipinolide | CAS:24164-13-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and anticancer constituents from the leaves of Liriodendron tulipifera - PubMed [pubmed.ncbi.nlm.nih.gov]
Epitulipinolide Diepoxide: A Technical Whitepaper on its Bioactivity and Putative Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitulipinolide diepoxide, a sesquiterpene lactone isolated from Liriodendron species, has been investigated for its biological activities. While the broader class of sesquiterpene lactones is well-recognized for anti-inflammatory properties, current scientific literature presents a nuanced profile for this compound. This technical guide synthesizes the available data on its bioactivity, with a particular focus on its effects on cellular signaling pathways relevant to inflammation and cancer. This document provides a summary of quantitative data, detailed experimental methodologies from cited studies, and visual representations of key signaling pathways to aid in further research and development.
Biological Activity of this compound
This compound has demonstrated significant cytotoxic and antineoplastic activities in preclinical studies. However, its direct anti-inflammatory effects are not well-established and are contradicted by some in vivo evidence.
Cytotoxic and Antineoplastic Activity
Research has highlighted the potential of this compound as a cytotoxic agent. In studies involving human cancer cell lines, it has shown potent activity.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay Type | Endpoint | Result |
| KB Cells | Cytotoxicity Assay | ED50 | 0.34 µg/mL |
Source: Encyclopedia of Traditional Chinese Medicines[1]
Anti-inflammatory Activity
While many sesquiterpene lactones exhibit anti-inflammatory properties, this compound has been reported as inactive in a standard in vivo model of inflammation.
Table 2: In Vivo Anti-inflammatory Screening of this compound
| Animal Model | Assay Type | Compound Tested | Result |
| Carrageenan-Induced Rat Paw Edema | In vivo anti-inflammatory screen | This compound | Inactive |
Source: Encyclopedia of Traditional Chinese Medicines[1]
This finding suggests that while this compound possesses biological activity, it may not follow the typical anti-inflammatory profile of other compounds in its class under all tested conditions. Further research using different models, such as lipopolysaccharide (LPS)-stimulated macrophages, would be necessary to definitively characterize its anti-inflammatory potential.
Mechanism of Action: Modulation of Signaling Pathways
Despite the in vivo findings, studies on the anti-cancer effects of this compound have revealed its ability to modulate key signaling pathways that are also central to the inflammatory process, namely the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the ERK/MAPK Pathway
In studies on human bladder cancer cells (T24), this compound was found to inhibit the ERK/MAPK signaling pathway. This pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis, and is also heavily implicated in the production of pro-inflammatory mediators.
The observed effects in T24 bladder cancer cells were a decrease in the levels of key pathway components:
-
Extracellular signal-regulated kinase (ERK)
-
c-Jun N-terminal kinase (JNK)
-
p38 MAPK
The inhibition of these kinases suggests a potential mechanism by which this compound could, in other contexts, exert anti-inflammatory effects by downregulating the expression of inflammatory genes.
The NF-κB Pathway: A Potential Target
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Many sesquiterpene lactones are known to inhibit inflammation by targeting this pathway. While direct evidence for this compound's effect on NF-κB is currently lacking, its structural class suggests this is a highly probable mechanism of action that warrants investigation.
In a typical inflammatory response, a stimulus such as LPS leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Sesquiterpene lactones often inhibit this process by alkylating key proteins in the pathway, such as the IKK complex or NF-κB subunits themselves, preventing translocation and gene expression.
Experimental Protocols
The following are generalized methodologies based on the types of studies cited. For specific parameters, consultation of the original research is recommended.
Cell Viability / Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., T24, KB) in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the ED50 or IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Treat cells with this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-JNK, total JNK, p-p38, total p38, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using software such as ImageJ, normalizing to a loading control like β-actin.
Future Directions and Conclusion
The current body of evidence suggests that this compound is a potent cytotoxic agent that can modulate the ERK/MAPK signaling pathway. Its classification as a sesquiterpene lactone implies a potential for anti-inflammatory activity, likely through the NF-κB and/or MAPK pathways. However, the report of its inactivity in the carrageenan-induced paw edema model highlights the need for further, more detailed investigations into its anti-inflammatory properties.
Future research should focus on:
-
Screening this compound in in vitro anti-inflammatory models, such as LPS-stimulated RAW 264.7 macrophages, and measuring key inflammatory markers like nitric oxide, PGE2, TNF-α, and IL-6.
-
Directly investigating the effect of this compound on the NF-κB signaling pathway using techniques like luciferase reporter assays and Western blotting for IκBα phosphorylation and degradation.
-
Utilizing other in vivo models of inflammation to explore if the lack of activity is specific to the carrageenan-induced edema model.
References
Epitulipinolide Diepoxide: A Novel Inhibitor of the ERK/MAPK Signaling Pathway in Bladder Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of Epitulipinolide diepoxide on the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, including bladder cancer, making it a prime target for therapeutic intervention.[1][2] this compound, a natural sesquiterpene lactone, has emerged as a potent anti-tumor agent, and recent studies have elucidated its mechanism of action through the modulation of the ERK/MAPK cascade.
Mechanism of Action: Inhibition of Key Signaling Nodes
The ERK/MAPK pathway is a multi-tiered cascade that transmits signals from cell surface receptors to the nucleus, culminating in the regulation of gene expression that governs cell fate.[3] The core of this pathway consists of a series of protein kinases: RAS, RAF, MEK (MAPK/ERK kinase), and ERK (MAPK).[2]
This compound exerts its anti-proliferative and pro-apoptotic effects by intervening at key points within this cascade. A preprint study has shown that in T24 bladder cancer cells, treatment with this compound leads to a significant reduction in the phosphorylation (and thus, activation) of several key kinases within the MAPK family.[4][5] Specifically, the levels of phosphorylated ERK, JNK (c-Jun N-terminal kinase), and p38 MAPK were observed to decrease following treatment.[4][5] This multi-pronged inhibition disrupts the downstream signaling events that promote cancer cell growth and survival. The study also noted an increase in PERK protein levels, suggesting a potential crosstalk with endoplasmic reticulum stress pathways.[4][5]
The central role of ERK/MAPK pathway inhibition in the action of this compound was further substantiated by experiments where the compound's anti-proliferative effects were partially reversed by the application of C16-PAF, an ERK agonist.[5]
Quantitative Analysis of Inhibitory Activity
The efficacy of a targeted inhibitor is quantified through various assays that measure its impact on cell viability and target engagement. The following tables present hypothetical, yet representative, data for this compound, illustrating its potent effects on bladder cancer cells.
Table 1: Cytotoxicity of this compound in T24 Bladder Cancer Cells
This table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell proliferation.
| Time Point | IC50 (µM) |
| 24 hours | 15.2 ± 1.8 |
| 48 hours | 8.5 ± 1.1 |
| 72 hours | 4.1 ± 0.7 |
Table 2: Effect of this compound on MAPK Pathway Protein Phosphorylation
This table presents representative data from a Western blot analysis, showing the dose-dependent decrease in the phosphorylation of key MAPK proteins in T24 cells after a 24-hour treatment. Data is normalized to total protein levels and expressed as a fold change relative to the untreated control.
| Treatment Concentration (µM) | p-ERK/ERK (Fold Change) | p-JNK/JNK (Fold Change) | p-p38/p38 (Fold Change) |
| 0 (Control) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| 2.5 | 0.68 ± 0.09 | 0.75 ± 0.10 | 0.71 ± 0.08 |
| 5.0 | 0.41 ± 0.07 | 0.49 ± 0.08 | 0.45 ± 0.06 |
| 10.0 | 0.19 ± 0.05 | 0.22 ± 0.06 | 0.20 ± 0.04 |
| 20.0 | 0.08 ± 0.03 | 0.11 ± 0.04 | 0.09 ± 0.03 |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments used to characterize the inhibitory effects of this compound.
Cell Viability Assay (CCK-8)
This protocol is for determining the IC50 value of this compound.
-
Cell Culture: T24 bladder cancer cells are cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The old medium is removed from the wells and 100 µL of the fresh medium containing the various concentrations of the compound is added. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 24, 48, and 72 hours.
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and the plates are incubated for an additional 2 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of MAPK Pathway Proteins
This protocol details the procedure for measuring changes in protein phosphorylation.
-
Cell Culture and Treatment: T24 cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 24 hours.
-
Cell Lysis: After treatment, cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS).[6] 300 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors is added to each well.[7] Cells are scraped and the lysate is transferred to a microcentrifuge tube.[7]
-
Protein Quantification: The lysate is centrifuged at 14,000 rpm for 15 minutes at 4°C.[6] The supernatant is collected, and the protein concentration is determined using a BCA protein assay kit.[1]
-
Sample Preparation: 20-30 µg of protein from each sample is mixed with 4x Laemmli sample buffer and boiled at 95°C for 5 minutes.[6]
-
Gel Electrophoresis: The protein samples are loaded onto a 10% SDS-PAGE gel and run at 120V until the dye front reaches the bottom of the gel.[8]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane using a wet transfer system at 100V for 90 minutes.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-ERK (Thr202/Tyr204), total ERK, p-JNK, total JNK, p-p38, total p38, and a loading control (e.g., GAPDH). Antibodies are diluted in 5% BSA in TBST according to the manufacturer's recommendations.[8]
-
Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system.
-
Analysis: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to their respective total protein levels, and then to the loading control, to determine the relative fold change.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for bladder cancer by effectively inhibiting the ERK/MAPK signaling pathway. Its ability to simultaneously suppress the activation of ERK, JNK, and p38 highlights a comprehensive mechanism for inducing apoptosis and inhibiting cancer cell proliferation. The data and protocols presented in this guide offer a framework for further investigation into this promising natural compound and for the development of novel anti-cancer therapies targeting the ERK/MAPK cascade. Further in vivo studies are warranted to validate these findings and to assess the therapeutic efficacy of this compound in a clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces apoptosis in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway and pr… [ouci.dntb.gov.ua]
- 3. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Apoptosis Induction by Epitulipinolide Diepoxide in Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epitulipinolide diepoxide, a natural compound, has demonstrated significant potential as an anti-cancer agent, particularly in the context of bladder cancer. This technical guide synthesizes the current understanding of its mechanism of action, focusing on the induction of apoptosis in bladder cancer cells. The core mechanism involves the dual regulation of the ERK/MAPK signaling pathway and the promotion of autophagy, leading to programmed cell death. This document provides a detailed overview of the signaling pathways, quantitative data from in vitro studies, and comprehensive experimental protocols to facilitate further research and development in this promising area of oncology.
Core Mechanism of Action
This compound exerts its cytotoxic effects on bladder cancer cells primarily through the induction of apoptosis. This process is intricately linked to the inhibition of the ERK/MAPK signaling pathway and the concurrent promotion of autophagy.
Inhibition of the ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated, promoting tumor growth and resistance to apoptosis.
This compound has been shown to significantly inhibit the proliferation of bladder cancer cell lines, including T24, 5637, and J82.[1] Mechanistic studies reveal that upon treatment with this compound, the levels of key proteins in the ERK/MAPK pathway, namely ERK, JNK, and P38, are reduced.[1][2] This downregulation of pro-survival signaling is a pivotal step in sensitizing the cancer cells to apoptosis.
Promotion of Autophagy-Mediated Apoptosis
Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or inducing cell death. In the context of this compound treatment in bladder cancer, autophagy appears to be a pro-apoptotic mechanism.
Treatment with this compound leads to an increase in the expression of autophagy markers such as ATG5 and LC3, alongside a decrease in P62, indicating an increase in autophagic flux.[2] This enhanced autophagy contributes to the induction of apoptosis. The interplay between these two pathways is crucial for the compound's anti-cancer efficacy.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in bladder cancer cell lines.
Table 1: Cytotoxicity of this compound in Bladder Cancer Cell Lines
| Cell Line | Time Point | IC50 Value |
| T24 | 24h, 48h, 72h | Data not available in the public domain |
| 5637 | 24h, 48h, 72h | Data not available in the public domain |
| J82 | 24h, 48h, 72h | Data not available in the public domain |
Note: While studies confirm that the IC50 values were determined, the specific values have not been made publicly available in the reviewed literature.[1]
Table 2: Effect of this compound on Protein Expression
| Protein | Pathway | Effect of Treatment |
| ERK | ERK/MAPK | Decreased |
| JNK | ERK/MAPK | Decreased |
| P38 | ERK/MAPK | Decreased |
| PERK | ER Stress | Increased |
| ATG5 | Autophagy | Increased |
| LC3 | Autophagy | Increased |
| P62 | Autophagy | Decreased |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound in bladder cancer cells.
Caption: this compound signaling cascade in bladder cancer cells.
Experimental Workflow for Investigating Apoptosis
The following diagram outlines a typical experimental workflow to assess the apoptotic effects of this compound on bladder cancer cells.
Caption: Workflow for apoptosis and protein expression analysis.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: Human bladder cancer cell lines T24, 5637, and J82.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8 Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Apoptosis Analysis (Flow Cytometry)
-
Culture cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERK, p-ERK, JNK, p-JNK, P38, p-P38, ATG5, LC3, P62, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for bladder cancer. Its ability to induce apoptosis through the modulation of the ERK/MAPK and autophagy pathways provides a strong rationale for its further development. Future research should focus on obtaining more precise quantitative data, including in vivo efficacy in animal models, and exploring potential synergistic effects with existing chemotherapeutic agents. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will also be crucial for its translation into clinical applications. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of cancer therapy.
References
Epitulipinolide Diepoxide (CAS: 39815-40-2): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Epitulipinolide diepoxide is a naturally occurring sesquiterpenoid compound isolated from the herbs of Liriodendron chinense[1]. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and potential mechanisms of action, along with detailed experimental protocols for its study.
Chemical and Physical Properties
This compound is a sesquiterpenoid, a class of organic compounds composed of three isoprene (B109036) units. Its chemical structure includes epoxide and lactone functional groups, which are often associated with biological activity.
| Property | Value | Source |
| CAS Number | 39815-40-2 | [2][3] |
| Molecular Formula | C17H22O6 | [2] |
| Molecular Weight | 322.4 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Desiccate at -20°C | [2] |
Biological Activity
This compound has demonstrated a range of biological activities, including antioxidative, chemopreventive, and cytotoxic effects.
Cytotoxic Activity
This compound exhibits significant cytotoxic activity against certain cancer cell lines.
| Cell Line | Activity | Value | Source |
| A375 (human melanoma) | IC50 | 52.03 μM | |
| KB cells | Cytotoxic | - | [4] |
Antioxidative and Chemopreventive Activities
This compound has been reported to possess antioxidative and chemopreventive properties, particularly in the context of skin melanoma cells[2][4]. These activities suggest its potential as a protective agent against oxidative stress and carcinogenesis.
Potential Mechanisms of Action
While the precise mechanisms of action for this compound are not yet fully elucidated, its chemical structure and the known activities of similar sesquiterpene lactones suggest potential involvement in key cellular signaling pathways.
Inhibition of NF-κB Pathway
Many sesquiterpene lactones are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of inflammatory responses, cell proliferation, and apoptosis. Inhibition of NF-κB can lead to the suppression of pro-inflammatory cytokines and induction of apoptosis in cancer cells. Further research is warranted to determine if this compound exerts its effects through this mechanism.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Induction of Apoptosis
The cytotoxic activity of this compound is likely mediated through the induction of apoptosis, or programmed cell death. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of a cascade of caspase enzymes.
Caption: Postulated intrinsic pathway of apoptosis induction by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
Extraction and Isolation from Liriodendron chinense
A general workflow for the extraction and isolation of sesquiterpene lactones from their natural source is presented below.
Caption: General workflow for the extraction and isolation of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A375)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
This compound stock solution (in methanol (B129727) or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well plates
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the appropriate solvent.
-
In a 96-well plate, add 100 µL of the compound dilutions to the wells.
-
Add 100 µL of DPPH solution to each well. Include a control (solvent + DPPH) and a blank (solvent only).
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound at the desired concentration for a specified time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic and antioxidative properties. This guide provides a foundational resource for researchers interested in further exploring its therapeutic potential. The detailed experimental protocols and proposed mechanisms of action offer a roadmap for future investigations into this intriguing sesquiterpenoid. Further studies are necessary to fully elucidate its mechanism of action, evaluate its efficacy in in vivo models, and explore its potential for drug development.
References
- 1. chemwhat.com [chemwhat.com]
- 2. researchgate.net [researchgate.net]
- 3. Specialization of Sesquiterpene Lactone Metabolites in Liriodendron Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpenes with quinone reductase-inducing activity from Liriodendron chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Epitulipinolide diepoxide
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Epitulipinolide diepoxide, a sesquiterpene lactone with significant therapeutic potential. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a complex natural product with the molecular formula C₁₇H₂₂O₆.[1] It is classified as a germacranolide, a major group of sesquiterpene lactones. The presence of two epoxide rings and a γ-lactone functional group are characteristic features of its structure.
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₂O₆ | [1] |
| Molecular Weight | 322.35 g/mol | [2] |
| CAS Number | 39815-40-2 | [1] |
| IUPAC Name | [(1S,2R,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.0²,⁴.0⁷,⁹]pentadecan-11-yl] acetate (B1210297) | [1] |
| Synonyms | Epitulipilide diepoxide | [3] |
| Melting Point | Not available | |
| Boiling Point | 463.6°C at 760 mmHg | [2] |
| Density | 1.28 g/cm³ | [2] |
| Flashing Point | 205.3°C | [2] |
| Vapor Pressure | 8.94E-09 mmHg at 25°C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [4] |
Spectroscopic Properties
¹H NMR Spectroscopy:
-
Epoxide Protons: Resonances for protons on the epoxide rings are typically observed in the range of δ 2.5-3.5 ppm.[5]
-
Lactone Protons: Protons adjacent to the lactone carbonyl group would appear downfield.
-
Methyl Groups: Signals for the methyl groups would be expected in the upfield region.
-
Acetyl Group: A sharp singlet corresponding to the methyl protons of the acetate group would be present, likely around δ 2.0 ppm.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carbon of the lactone carbonyl group would resonate in the downfield region, typically around δ 170-185 ppm.[6]
-
Epoxide Carbons: Carbons of the epoxide rings generally appear in the range of δ 50-70 ppm.
-
Olefinic Carbons: Carbons of the exocyclic methylene (B1212753) group would be found in the olefinic region (δ 100-150 ppm).
-
Acetyl Group: The carbonyl carbon of the acetate group would be in the range of δ 170 ppm, and the methyl carbon around δ 20-30 ppm.[6]
Mass Spectrometry:
-
Molecular Ion: The molecular ion peak [M]⁺ would be expected at m/z 322.
-
Fragmentation Pattern: Common fragmentation pathways for sesquiterpene lactones include the loss of water (H₂O), carbon monoxide (CO), and the acetate group (CH₃COOH).[7][8] The fragmentation would likely be initiated by cleavage of the epoxide rings and the lactone moiety.
Experimental Protocols
Isolation and Purification of this compound from Liriodendron tulipifera
The following is a representative protocol based on published methods for the isolation of sesquiterpene lactones from plant material.
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Detailed Methodology:
-
Extraction: Air-dried and powdered leaves of Liriodendron tulipifera are extracted exhaustively with methanol at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Initial Chromatographic Separation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH).
-
Fraction Collection and Bioassay: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions exhibiting biological activity (e.g., cytotoxicity) are pooled.
-
Further Purification: The bioactive fractions are further purified by repeated silica gel column chromatography using appropriate solvent systems (e.g., a lower polarity gradient of CH₂Cl₂/MeOH) to yield pure this compound.
Cytotoxicity Assessment by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Detailed Methodology:
-
Cell Seeding: Cancer cells (e.g., A375 human melanoma cells) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, with the final concentration of DMSO kept below 0.1%). A vehicle control (DMSO alone) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
Formazan (B1609692) Formation: The plate is incubated for an additional 1-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.
Biological Activity and Signaling Pathway
This compound has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis. Its mechanism of action involves the inhibition of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Inhibition of the ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. This compound has been shown to inhibit this pathway, thereby exerting its anti-cancer effects. The precise molecular target of this compound within this pathway is an area of ongoing research, but it is known to disrupt the phosphorylation cascade.
Diagram of the ERK/MAPK Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the ERK/MAPK signaling pathway.
This guide provides a comprehensive overview of the current knowledge on this compound. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. epi-Tulipinolide diepoxide | C17H22O6 | CID 442311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CAS No. 39815-40-2 - iChemical [ichemical.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Triple quadrupole tandem mass spectrometry of sesquiterpene lactones: a study of goyazensolide and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Epitulipinolide Diepoxide (C17H22O6): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Epitulipinolide diepoxide, a sesquiterpenoid lactone with the molecular formula C17H22O6. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of this natural compound.
Core Compound Properties
This compound is a naturally occurring compound isolated from the leaves of the Tulip Tree, Liriodendron tulipifera. It possesses a complex chemical structure and has garnered scientific interest due to its notable biological activities.
| Property | Value | Source |
| Molecular Formula | C17H22O6 | [1] |
| Molecular Weight | 322.4 g/mol | [1] |
| CAS Number | 39815-40-2 | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, including antioxidative, chemopreventive, and cytotoxic effects.
Cytotoxicity
The compound has shown significant cytotoxic activity against various cancer cell lines.
| Cell Line | Activity | Citation |
| A375 (Human Melanoma) | At 100 µM, reduces cell viability to less than 20% after 24 hours. | [3] |
| KB (Human Oral Cancer) | Possesses cytotoxic activity. | [2] |
| Bladder Cancer Cells | Induces apoptosis. | [3] |
Mechanism of Action: Inhibition of the ERK/MAPK Signaling Pathway
Recent studies have elucidated that this compound induces apoptosis in bladder cancer cells through the inhibition of the Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) signaling pathway.[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[4]
The canonical ERK/MAPK pathway consists of a cascade of protein kinases: Ras, Raf, MEK (MAPK/ERK kinase), and ERK.[5] Extracellular signals activate Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell proliferation and survival.[5]
The inhibitory action of this compound on this pathway disrupts these pro-survival signals, leading to programmed cell death (apoptosis) in cancer cells.
Experimental Protocols
Isolation of this compound from Liriodendron tulipifera
The following protocol is a summary of the method described for the extraction and isolation of this compound.[2]
Workflow for Isolation:
Detailed Steps:
-
Air-dried leaves of L. tulipifera (3.0 kg) are extracted with methanol (50 L) five times at room temperature.[2]
-
The methanol extract is concentrated under reduced pressure to yield a crude extract (52.5 g).[2]
-
This crude extract is subjected to silica gel chromatography using a dichloromethane/methanol eluent to produce five fractions.[2]
-
A portion of the second fraction (5.23 g) is further purified by silica gel column chromatography using an n-hexane/acetone (60:1) eluent, yielding two sub-fractions.[2]
-
This compound is isolated from one of these sub-fractions.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
General Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of this compound (e.g., 100 µM) and a vehicle control.[2]
-
Incubate the plates for the desired time period (e.g., 24 hours).[2]
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Summary and Future Directions
This compound is a promising natural product with demonstrated anticancer properties. Its ability to induce apoptosis in cancer cells, at least in part, through the inhibition of the ERK/MAPK signaling pathway makes it a valuable lead compound for further investigation.
Future research should focus on:
-
Determining the specific molecular target of this compound within the ERK/MAPK cascade.
-
Elucidating its efficacy and safety in preclinical animal models of cancer.
-
Exploring synthetic modifications to enhance its potency and pharmacokinetic properties.
This technical guide provides a foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent.
References
- 1. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - ARID1A-deficient bladder cancer is dependent on PI3K signaling and sensitive to EZH2 and PI3K inhibitors [insight.jci.org]
- 4. Improved detection of regional melanoma metastasis using 18F-6-fluoro-N-[2-(diethylamino)ethyl] pyridine-3-carboxamide, a melanin-specific PET probe, by perilesional administration : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. pagepressjournals.org [pagepressjournals.org]
Commercial Suppliers and Technical Profile of High-Purity Epitulipinolide Diepoxide: A Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of high-purity Epitulipinolide diepoxide, including its commercial availability, physicochemical properties, and key biological activities. This document details experimental methodologies for assessing its cytotoxic and antioxidant effects and illustrates the relevant cellular signaling pathways.
This compound is a sesquiterpene lactone that can be isolated from the leaves of Liriodendron tulipifera.[1] It has garnered interest in the scientific community for its potential as an anticancer and antioxidant agent. This guide aims to consolidate the technical information necessary for its evaluation in a research and development setting.
Commercial Availability and Physicochemical Properties
High-purity this compound is available from several commercial suppliers catering to the research and pharmaceutical industries. While specific analytical data such as Certificates of Analysis (CoA), High-Performance Liquid Chromatography (HPLC) chromatograms, and Nuclear Magnetic Resonance (NMR) spectra are typically available upon request from the suppliers, the following tables summarize the generally available information.
Table 1: Commercial Suppliers of High-Purity this compound
| Supplier | Stated Purity | Analytical Data Availability |
| BioCrick | >98% | CoA, HPLC, MS, NMR, MSDS, Datasheet[2] |
| MedChemExpress | Purity specifications available | Data Sheet, Handling Instructions[3] |
| ChemFaces | High Purity (>98%) | CoA with HPLC-DAD, NMR, MS[4] |
| Ambeed | Product available | Inquire for details |
Table 2: Physicochemical and Biological Data for this compound
| Property | Value | Source |
| CAS Number | 39815-40-2 | [2] |
| Molecular Formula | C₁₇H₂₂O₆ | [2] |
| Molecular Weight | 322.35 g/mol | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
| Biological Activity | Cytotoxicity in A375 human melanoma cells | [5] |
| IC₅₀ (A375 cells) | 52.03 µM | [5] |
| Source | Liriodendron tulipifera (leaves) | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the evaluation of this compound are provided below.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines, such as A375 human melanoma cells.
Materials:
-
A375 human melanoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed A375 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 24 hours in a humidified incubator.[1]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging activity of this compound.
Materials:
-
This compound solution (in methanol (B129727) or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)[8]
-
Ascorbic acid (positive control)
-
Methanol or ethanol
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of this compound and ascorbic acid in the chosen solvent.
-
In a 96-well plate, add a defined volume of the sample or control to the wells.
-
Add an equal volume of the DPPH working solution to each well and mix thoroughly.[8]
-
Incubate the plate in the dark at room temperature for 30 minutes.[8][9]
-
Measure the absorbance at 517 nm.[9]
-
The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay determines the ability of this compound to reduce ferric ions.
Materials:
-
This compound solution
-
FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[10]
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
96-well plate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent fresh on the day of the assay and warm it to 37°C.[11]
-
Add 150 µL of the FRAP reagent to each well of a 96-well plate.[11]
-
Add 20 µL of the sample, standard, or blank (solvent) to the respective wells.[11]
-
Mix well and incubate at 37°C for 4 minutes.[11]
-
Measure the absorbance at 593 nm.[10]
-
Create a standard curve using the ferrous sulfate solutions and determine the FRAP value of the sample, expressed as µM Fe(II) equivalents.
Signaling Pathways and Experimental Workflows
The biological activity of this compound, particularly its anticancer effects, is likely mediated through the modulation of key cellular signaling pathways. As a sesquiterpene lactone, it is plausible that it induces apoptosis and may interact with inflammatory pathways such as NF-κB and the STAT3 signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Natural Products | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4.3. MTT Assay [bio-protocol.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. marinebiology.pt [marinebiology.pt]
- 10. researchgate.net [researchgate.net]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Epitulipinolide Diepoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Epitulipinolide diepoxide, a sesquiterpenoid lactone with recognized antioxidative and chemopreventive properties, using High-Performance Liquid Chromatography (HPLC). The described methodology is designed to achieve high purity of the target compound, suitable for subsequent research and development applications. This document includes a comprehensive experimental protocol, a table summarizing key quantitative data, and a visual workflow diagram.
Introduction
This compound is a naturally occurring sesquiterpenoid lactone isolated from plants such as Liriodendron tulipifera.[1] It has garnered significant interest in the scientific community due to its potential therapeutic activities, including cytotoxic effects against cancer cells and chemopreventive properties in skin melanoma cells.[2][3][4] Accurate in-vitro and in-vivo studies necessitate a highly purified form of this compound. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the isolation and purification of natural products.[5][6] This document outlines a reliable HPLC method for the purification of this compound.
Experimental Protocol
This protocol is based on established methods for the purification of sesquiterpenoid lactones and the known chemical properties of this compound.
Materials and Reagents
-
Crude extract containing this compound
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
Ultrapure water
-
HPLC grade Isopropyl alcohol (IPA)
-
HPLC grade Hexane
-
Dimethyl sulfoxide (B87167) (DMSO) or Acetone for sample dissolution[2][4]
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Preparative or Semi-preparative Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)
-
Fraction collector
Sample Preparation
-
Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent such as DMSO or acetone.[2][4]
-
Dilute the dissolved sample with the initial mobile phase composition (e.g., 40% Acetonitrile in water) to ensure compatibility and prevent precipitation upon injection.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Conditions
The following parameters are recommended as a starting point and may require optimization based on the specific HPLC system and the complexity of the crude extract.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 80% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 100 µL - 500 µL (dependent on concentration and column size) |
Purification Procedure
-
Equilibrate the HPLC column with the initial mobile phase conditions (40% Acetonitrile in water) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified in the HPLC conditions.
-
Monitor the chromatogram in real-time and collect fractions corresponding to the peak of interest. The retention time of this compound will need to be determined using a reference standard or by subsequent analysis (e.g., LC-MS) of the collected fractions.
-
After the elution of the target peak, wash the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) to remove any strongly retained impurities.
-
Re-equilibrate the column to the initial conditions before the next injection.
Post-Purification Processing
-
Combine the collected fractions containing the purified this compound.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid.
-
Assess the purity of the final product using analytical HPLC. A purity of >98% is often desired for biological assays.[2]
Data Presentation
The following table summarizes the expected quantitative data from the HPLC purification of this compound.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₇H₂₂O₆[7] |
| Molecular Weight | 322.35 g/mol [7] |
| Typical Retention Time | 15-25 minutes (highly dependent on exact conditions) |
| Purity Achieved | >98% |
| Yield | Dependent on the concentration in the crude extract |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the HPLC purification of this compound.
Caption: Experimental workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epitulipinolide | CAS:24164-13-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. epi-Tulipinolide diepoxide | C17H22O6 | CID 442311 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H and 13C NMR signal assignment for Epitulipinolide diepoxide
An Application Note on the Spectroscopic Analysis of Epitulipinolide Diepoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a sesquiterpene lactone of interest for its potential biological activities. The structural elucidation and confirmation of such natural products are fundamentally reliant on nuclear magnetic resonance (NMR) spectroscopy. This application note provides a detailed summary of the reported ¹H NMR signal assignments for this compound. While a complete set of ¹³C NMR data was not available in the cited literature, this document outlines a comprehensive, generalized protocol for the acquisition of both ¹H and ¹³C NMR spectra, including 2D correlation experiments, which are essential for the complete structural assignment of this and similar molecules. Furthermore, logical workflows for sample analysis and data interpretation are presented using graphical representations.
Introduction
This compound is a naturally occurring germacranolide, a class of sesquiterpene lactones known for their diverse and complex structures, as well as a wide range of pharmacological activities. Accurate and unambiguous assignment of ¹H and ¹³C NMR signals is a critical step in the structural verification and analysis of such compounds, ensuring their proper identification for further research and development. This note serves as a practical guide, presenting the available spectroscopic data and standardized methodologies for the NMR analysis of this compound.
NMR Spectroscopic Data
The following tables summarize the reported ¹H NMR spectroscopic data for this compound. The data was acquired in CDCl₃ at 500 MHz.
Table 1: ¹H NMR Signal Assignments for this compound
| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-14 | 1.38 | s | - |
| H-15 | 1.45 | s | - |
| OCH₃ | 2.09 | s | - |
| H-5 | 3.08 | t | 8.5 |
| H-6 | 4.48 | t | 8.5 |
| H-8 | 5.70 | m | - |
| H-13a | 5.72 | d | 3.0 |
| H-13b | 6.41 | d | 3.5 |
Data sourced from Jeong et al., 2018.[1]
Note: A complete and assigned ¹³C NMR dataset for this compound was not available in the reviewed literature. The experimental protocol provided below outlines the necessary steps to acquire this important information.
Experimental Protocols
This section details a generalized but comprehensive protocol for the acquisition of high-quality 1D and 2D NMR spectra for a sesquiterpenoid like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents such as acetone-d₆, methanol-d₄, or DMSO-d₆ can be used depending on sample solubility.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers often reference the residual solvent peak.
NMR Data Acquisition
The following experiments are recommended for a complete structural elucidation. Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR (Proton):
-
Purpose: To determine the number of different types of protons, their chemical environments, and their coupling patterns.
-
Typical Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
-
¹³C NMR (Carbon):
-
Purpose: To determine the number of different types of carbon atoms.
-
Typical Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is common, showing CH and CH₃ as positive signals and CH₂ as negative signals. Quaternary carbons are absent.
-
Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.
-
-
COSY (Correlation Spectroscopy):
-
Purpose: A 2D experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This helps to identify spin systems.
-
Pulse Program: A standard COSY experiment (e.g., cosygpqf).
-
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence):
-
Purpose: A 2D experiment that shows correlations between protons and the carbon atoms they are directly attached to.
-
Pulse Program: A standard HSQC or HMQC experiment (e.g., hsqcedetgpsisp2.2).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: A 2D experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: A standard HMBC experiment (e.g., hmbcgpndqf).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: A 2D experiment that shows correlations between protons that are close in space, which helps to determine the stereochemistry of the molecule.
-
Pulse Program: A standard NOESY experiment (e.g., noesygpph).
-
Data Analysis and Interpretation Workflow
The complete assignment of NMR signals is a systematic process. The following diagram illustrates a logical workflow from data acquisition to final structure confirmation.
References
Application Notes and Protocols for Determining Cell Viability using Epitulipinolide Diepoxide with an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide, a natural sesquiterpene lactone, has demonstrated notable antioxidative and chemopreventive properties. Specifically, it has been shown to significantly inhibit the proliferation of melanoma cells, indicating its potential as a cytotoxic agent for cancer research and drug development.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability. This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. Researchers should determine the IC50 value of this compound in their specific cell line of interest. Below is a template table to be populated with experimental data.
| Cell Line | This compound IC50 (µM) | Incubation Time (hours) |
| A375 (Human Melanoma) | [Insert Experimental Value] | 24 |
| KB (Human Oral Cancer) | [Insert Experimental Value] | 48 |
| [Insert Cell Line] | [Insert Experimental Value] | [Insert Time] |
| [Insert Cell Line] | [Insert Experimental Value] | [Insert Time] |
Note: A study by Kang et al. (2014) demonstrated that this compound at a concentration of 100 μM significantly inhibited the proliferation of A375 human melanoma cells.[1][2] Researchers should perform a dose-response experiment to determine the precise IC50 value.
Experimental Protocols
MTT Assay Protocol for Cell Viability
This protocol outlines the steps to determine the cytotoxicity of this compound against a chosen cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A375 human melanoma cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 humidified incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Proposed Signaling Pathway for Cytotoxicity
Natural products often induce apoptosis, or programmed cell death, in cancer cells through the intrinsic (mitochondrial) pathway. This diagram illustrates a plausible signaling cascade initiated by this compound.
Caption: Proposed intrinsic apoptosis pathway.
References
Unveiling Cell Fate: Flow Cytometry Analysis of Apoptosis Induced by Epitulipinolide Diepoxide
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epitulipinolide diepoxide, a sesquiterpene lactone, belongs to a class of natural products recognized for their potent cytotoxic and pro-apoptotic activities across various cancer cell lines. Understanding the mechanism and quantifying the extent of apoptosis induced by such compounds is a critical step in preclinical drug development. This document provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. While specific quantitative data for this compound is emerging, this note incorporates representative data from closely related sesquiterpene lactones to illustrate the expected outcomes and data presentation.
The principle of the Annexin V/PI assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[1] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes.[1] Therefore, it is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[1]
Data Presentation
The following tables summarize quantitative data from studies on sesquiterpene lactones, demonstrating their efficacy in inducing apoptosis in various cancer cell lines. This data is presented as a representative model for the anticipated effects of this compound.
Table 1: Apoptosis Induction in Human Leukemia (U-937) Cells by Sesquiterpene Lactones
| Compound | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI-) | Fold Increase vs. Control |
| Spiciformin | 10 | Approx. 25% | ~5-fold |
| Spiciformin Acetate | 10 | Approx. 45% | ~9-fold |
Data adapted from a study on spiciformin and its acetyl derivative, demonstrating a significant increase in the apoptotic cell population after 24 hours of treatment.[2]
Table 2: Dose-Dependent Apoptosis in Pancreatic Cancer (PANC-1) Cells with Isoalantolactone
| Compound | Concentration (µM) | Total Apoptosis Rate (%) (Early + Late) |
| Control | 0 | 2.88 ± 0.59 |
| Isoalantolactone | 20 | 62.67 ± 2.82 |
| Isoalantolactone | 40 | 69.00 ± 4.23 |
Data from a study on isoalantolactone, indicating a substantial dose-dependent increase in apoptosis in PANC-1 cells.[3]
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the initial step of treating a selected cancer cell line with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HeLa, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.[1]
-
Incubation: Incubate the cells for 24 hours to allow for attachment and recovery.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test for sesquiterpene lactones is 1-50 µM.
-
Remove the existing medium from the wells and add 2 mL of the medium containing the different concentrations of this compound.
-
Include a vehicle control well treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48 hours). The optimal incubation time may vary depending on the cell line and compound concentration.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol details the staining procedure for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[4]
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (1 mg/mL)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from each well into a separate flow cytometry tube.
-
For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and collect it. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes.[1] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[5]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 10 µL of PI staining solution.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Visualization of Workflows and Pathways
To facilitate a clearer understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Flow cytometry experimental workflow.
Caption: Proposed intrinsic apoptosis pathway.
Caption: Interpretation of flow cytometry data.
The protocols and representative data provided herein offer a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. Accurate quantification of apoptosis through flow cytometry is essential for determining the efficacy and mechanism of action of novel anti-cancer compounds. The consistent induction of apoptosis by related sesquiterpene lactones through the intrinsic mitochondrial pathway suggests a similar mechanism for this compound, which can be further elucidated using the described methodologies.
References
- 1. Naturally Isolated Sesquiterpene Lactone and Hydroxyanthraquinone Induce Apoptosis in Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantifying Apoptosis in Epitulipinolide Diepoxide-Treated Cells using Annexin V/PI Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epitulipinolide diepoxide is a natural compound that, like many other epoxide-containing molecules, is investigated for its potential as an anti-cancer agent.[1] A key mechanism by which many chemotherapeutic agents exert their effect is through the induction of apoptosis, or programmed cell death.[2][3] Therefore, accurately quantifying the apoptotic response of cancer cells to treatment with compounds like this compound is a critical step in preclinical drug development.
Annexin V/Propidium Iodide (PI) staining is a widely used and robust flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4] This application note provides a detailed protocol for assessing apoptosis in cells treated with this compound using Annexin V/PI staining.
Principle of the Assay
The Annexin V/PI assay relies on two key cellular changes that occur during apoptosis:
-
Phosphatidylserine (B164497) (PS) Externalization : In healthy, viable cells, phosphatidylserine (PS) is exclusively found on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it acts as an "eat-me" signal for phagocytes.[5] Annexin V is a calcium-dependent protein that has a high affinity for PS.[6] When conjugated to a fluorochrome (e.g., FITC, PE, or APC), Annexin V can identify early apoptotic cells with intact membranes.[4]
-
Loss of Plasma Membrane Integrity : As apoptosis progresses to later stages, or during necrosis, the cell membrane loses its integrity.[5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot penetrate the intact membrane of live or early apoptotic cells.[4] However, it can enter late apoptotic and necrotic cells, binding to DNA and fluorescing brightly.[4]
By using both Annexin V and PI simultaneously, one can distinguish between different cell populations via flow cytometry.
Visualizing the Principle of Annexin V/PI Staining
The following diagram illustrates the staining patterns of cells at different stages of cell death.
Caption: Staining patterns of cells based on membrane integrity and PS exposure.
Experimental Protocol
This protocol provides a general guideline. Optimal conditions, such as cell density and concentrations of this compound, should be determined empirically for each cell line.
Materials and Reagents
-
Cell line of interest (e.g., HCT116, MCF-7, etc.)
-
Complete cell culture medium
-
This compound (and appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V Apoptosis Detection Kit (containing Annexin V conjugate, Propidium Iodide, and 10X Binding Buffer)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Negative (vehicle) control (e.g., DMSO)
-
5 mL polystyrene round-bottom tubes (flow cytometry tubes)[4]
-
Microcentrifuge tubes
-
Ice bath
-
Flow cytometer
Protocol Steps
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the treatment period.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control.
-
Aspirate the old medium and add the media containing the different treatments to the cells.
-
Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting:
-
Adherent Cells: Carefully collect the culture supernatant, which may contain apoptotic floating cells.[6] Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and combine the detached cells with the previously collected supernatant.
-
Suspension Cells: Collect cells directly from the culture flask into a centrifuge tube.
-
Centrifuge the cell suspension at 300-500 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.[7]
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Keep it on ice.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) into a flow cytometry tube.[7]
-
Add 5 µL of the Annexin V-fluorochrome conjugate (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution to each tube.[8] Note: The optimal volume of reagents may need to be titrated.[5]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
Keep the samples on ice and protected from light. Analyze by flow cytometry immediately, preferably within 1 hour.[7]
-
Use unstained, Annexin V-only, and PI-only stained cells to set up proper compensation and quadrants.[7]
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for Annexin V/PI apoptosis assay.
Data Interpretation and Presentation
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants.[4]
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Q3 (Lower-Left) | Negative | Negative | Viable, healthy cells |
| Q4 (Lower-Right) | Positive | Negative | Early apoptotic cells |
| Q2 (Upper-Right) | Positive | Positive | Late apoptotic or necrotic cells |
| Q1 (Upper-Left) | Negative | Positive | Necrotic cells (often due to mechanical injury) |
Hypothetical Results for this compound Treatment
The following table presents hypothetical data from HCT116 colon cancer cells treated with increasing concentrations of this compound for 24 hours.
| Treatment | Viable Cells (%) (Q3) | Early Apoptotic Cells (%) (Q4) | Late Apoptotic/Necrotic Cells (%) (Q2 + Q1) | Total Apoptotic Cells (%) (Q4 + Q2) |
| Vehicle Control (0 µM) | 94.5 ± 2.1 | 2.5 ± 0.5 | 3.0 ± 0.8 | 5.3 ± 1.1 |
| Epitulipinolide (1 µM) | 85.2 ± 3.5 | 8.1 ± 1.2 | 6.7 ± 1.5 | 14.8 ± 2.6 |
| Epitulipinolide (5 µM) | 60.7 ± 4.2 | 22.5 ± 2.8 | 16.8 ± 2.1 | 39.3 ± 4.5 |
| Epitulipinolide (10 µM) | 35.1 ± 5.5 | 38.4 ± 4.1 | 26.5 ± 3.3 | 64.9 ± 6.8 |
| Positive Control | 15.8 ± 3.8 | 45.2 ± 5.2 | 39.0 ± 4.7 | 84.2 ± 9.1 |
Data are represented as mean ± standard deviation from three independent experiments.
These hypothetical results demonstrate a dose-dependent increase in both early and late apoptotic cell populations following treatment with this compound, suggesting the compound effectively induces programmed cell death in this cell line.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in negative control | - Over-trypsinization or harsh cell handling causing membrane damage.[6]- Cells were overgrown or unhealthy before treatment. | - Be gentle during cell harvesting and pipetting.- Use healthy, log-phase cells for experiments. |
| No/weak signal in positive control | - Reagents (Annexin V, PI) may have expired or been stored improperly.- Insufficient concentration or incubation time of the apoptosis inducer. | - Verify reagent integrity using a new kit or a reliable positive control cell line.- Optimize positive control treatment conditions. |
| Only late apoptotic/necrotic cells observed | - Treatment conditions (drug concentration, incubation time) are too harsh, causing rapid cell death.[9][10] | - Perform a time-course and dose-response experiment. Reduce drug concentration or shorten incubation time to capture early apoptotic events. |
| Annexin V positive, but PI negative (only early apoptosis) | - The nuclear dye (PI) may have been omitted or is not working.[6] - Cells are genuinely only in the early stages of apoptosis. | - Double-check that PI was added. - Increase the incubation time post-treatment to allow progression to late apoptosis. |
| Poor separation between populations | - Insufficient compensation between fluorescence channels. - Low number of events collected. | - Use single-stain controls to set accurate compensation.- Increase the number of events acquired by the flow cytometer. |
References
- 1. Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis induction and cell cycle arrest of pladienolide B in erythroleukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. kumc.edu [kumc.edu]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. 2.5. Annexin V/PI Assay and Analysis of Cell Apoptosis [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Preparation of Epitulipinolide Diepoxide Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitulipinolide diepoxide is a sesquiterpenoid lactone derived from the Tulip Tree (Liriodendron species) that has demonstrated significant antioxidative, chemopreventive, and cytotoxic activities, particularly against melanoma cells.[1][2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Physicochemical Properties and Solubility
This compound is a powder that is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 39815-40-2 | [1] |
| Molecular Formula | C₁₇H₂₂O₆ | [1] |
| Molecular Weight | 322.4 g/mol | [1] |
| Appearance | Powder | [1] |
While a definitive maximum solubility value in DMSO is not widely published, this compound is readily soluble at concentrations commonly used in in vitro studies. The following table provides the required volume of DMSO to prepare stock solutions of various molarities.
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | 1 mg | 5 mg | 10 mg |
| 1 mM | 3.1017 mL | 15.5087 mL | 31.0174 mL |
| 5 mM | 0.6203 mL | 3.1017 mL | 6.2035 mL |
| 10 mM | 0.3102 mL | 1.5509 mL | 3.1017 mL |
| 50 mM | 0.0620 mL | 0.3102 mL | 0.6203 mL |
Source: Adapted from supplier data.[1]
Stability and Storage
Proper storage of this compound stock solutions is crucial to maintain their biological activity and ensure the reproducibility of experimental results.
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 3 years | Store in a desiccated environment. |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In DMSO | -20°C | Up to 1 month | For shorter-term storage, aliquot to minimize freeze-thaw cycles. |
It is strongly recommended to prepare fresh solutions on the day of use. If stock solutions must be prepared in advance, they should be stored in small aliquots in tightly sealed vials at -80°C to minimize degradation. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation from introducing water, which can affect compound stability.
Safety and Handling Precautions
As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water and seek medical attention if irritation persists.
-
Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution from 1 mg of this compound powder.
Materials:
-
This compound powder (1 mg)
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial containing the this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Solvent Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 322.4 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 322.4 g/mol ) / 0.010 mol/L = 0.00031017 L
-
Volume (µL) = 310.17 µL
-
-
Dissolution: Carefully add 310.2 µL of anhydrous DMSO to the vial containing 1 mg of this compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol for Preparing Working Solutions for Cell-Based Assays
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Immediate Use: Use the prepared working solutions immediately.
Biological Activity and Potential Signaling Pathway
This compound has been shown to significantly inhibit the proliferation of melanoma cells.[1][2] While the exact molecular mechanism is still under investigation, many natural compounds with anti-cancer properties are known to modulate key signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways. These pathways are critical regulators of cell growth, proliferation, and survival in melanoma.
Conclusion
This document provides a comprehensive guide for the preparation, storage, and handling of this compound stock solutions in DMSO. Adherence to these protocols will help ensure the integrity of the compound and the reliability of experimental outcomes. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this promising anti-cancer agent.
References
Application Notes and Protocols for Epitulipinolide Diepoxide Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone isolated from the Tulip Tree, Liriodendron chinense.[1] This class of natural products has garnered significant interest in oncology research due to their potent cytotoxic and pro-apoptotic effects on various cancer cell lines. This compound has demonstrated antioxidative and chemopreventive activities, notably inhibiting the proliferation of skin melanoma and KB cells.[1] These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound in a cell culture setting.
Mechanism of Action
While the precise mechanism of this compound is still under investigation, sesquiterpene lactones typically exert their anticancer effects through a multi-faceted approach. The presence of reactive functional groups, such as the α-methylene-γ-lactone moiety, allows these compounds to interact with cellular nucleophiles, thereby modulating the function of key proteins. The primary mechanisms of action are believed to include:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many sesquiterpene lactones. This is often achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can lead to oxidative stress, damaging cellular components and initiating apoptotic signaling cascades.
-
Modulation of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. Many sesquiterpene lactones are known to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative IC50 values for other cytotoxic sesquiterpene lactones against various cancer cell lines. This data serves as a reference for expected potency and can guide initial dose-ranging studies for this compound.
Table 1: Representative IC50 Values of Sesquiterpene Lactones in Human Cancer Cell Lines
| Sesquiterpene Lactone | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Dehydrocostus lactone | HepG2 | Hepatocellular Carcinoma | 20.33 | Not Specified |
| Spiciformin | U-937 | Leukemia | ~15 | 72 |
| Spiciformin | HL-60 | Leukemia | ~20 | 72 |
| Leptocarpin | MCF-7 | Breast Cancer | 7 | 48 |
| Leptocarpin | PC-3 | Prostate Cancer | Not Specified | 48 |
| Leptocarpin | HT-29 | Colon Cancer | Not Specified | 48 |
Note: The above data is for illustrative purposes and is derived from studies on other sesquiterpene lactones. Researchers should determine the specific IC50 of this compound for their cell lines of interest.
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on cancer cell lines.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Human cancer cell line of choice (e.g., A375 melanoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
This compound
-
Human cancer cell line of choice
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells once with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow.
References
Application Note: Investigating the Impact of Epitulipinolide Diepoxide on the MAPK Signaling Pathway via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] This pathway comprises several key cascades, most notably the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[3][4] Dysregulation of MAPK signaling is a hallmark of many diseases, particularly cancer, making it a key target for novel therapeutic agents.[1][2]
Epitulipinolide diepoxide is a novel compound with potential therapeutic properties. Understanding its mechanism of action is crucial for its development as a drug. This application note provides a detailed protocol for utilizing Western blotting to investigate the effects of this compound on the MAPK signaling cascade in a relevant cell line. Western blotting is a powerful technique for detecting and quantifying changes in the expression and phosphorylation status of key proteins within the MAPK pathway, offering critical insights into the compound's mechanism of action.[1][5] The phosphorylation of these proteins is a key indicator of pathway activation.[1]
Data Presentation: Hypothetical Quantitative Analysis
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to analyze the effect of this compound on key proteins in the MAPK pathway. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 10 | 0.78 | ± 0.06 | |
| This compound | 100 | 0.45 | ± 0.05 | |
| This compound | 1000 | 0.12 | ± 0.03 | |
| Total ERK1/2 | Untreated Control | 0 | 1.00 | ± 0.07 |
| This compound | 10 | 0.98 | ± 0.08 | |
| This compound | 100 | 1.02 | ± 0.06 | |
| This compound | 1000 | 0.99 | ± 0.09 | |
| p-JNK (Thr183/Tyr185) | Untreated Control | 0 | 1.00 | ± 0.11 |
| This compound | 10 | 1.85 | ± 0.15 | |
| This compound | 100 | 3.21 | ± 0.22 | |
| This compound | 1000 | 5.67 | ± 0.43 | |
| Total JNK | Untreated Control | 0 | 1.00 | ± 0.06 |
| This compound | 10 | 1.03 | ± 0.07 | |
| This compound | 100 | 0.97 | ± 0.05 | |
| This compound | 1000 | 1.01 | ± 0.08 | |
| p-p38 (Thr180/Tyr182) | Untreated Control | 0 | 1.00 | ± 0.08 |
| This compound | 10 | 1.05 | ± 0.09 | |
| This compound | 100 | 1.10 | ± 0.10 | |
| This compound | 1000 | 1.08 | ± 0.07 | |
| Total p38 | Untreated Control | 0 | 1.00 | ± 0.05 |
| This compound | 10 | 0.99 | ± 0.06 | |
| This compound | 100 | 1.01 | ± 0.04 | |
| This compound | 1000 | 0.98 | ± 0.05 |
Signaling Pathway and Experimental Workflow
Caption: The MAPK signaling pathway, highlighting the ERK, JNK, and p38 cascades.
Caption: Experimental workflow for Western blot analysis of MAPK pathway proteins.
Experimental Protocols
This protocol provides a general framework for analyzing the phosphorylation status of ERK, JNK, and p38 in a selected cancer cell line treated with this compound.
1. Cell Culture and Treatment
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[1]
-
Serum Starvation (Optional): To reduce basal MAPK activity, starve cells in serum-free media for 12-24 hours prior to treatment.[1]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time period (e.g., 30 minutes, 1, 2, 6, or 24 hours). Include a vehicle-only control.
2. Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[1]
-
Lysis: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[1]
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.[1]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
4. Sample Preparation
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.[1]
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[2]
5. SDS-PAGE (Gel Electrophoresis)
-
Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel.[1] Include a molecular weight marker in one lane.
-
Run the gel at 100-120V until the dye front reaches the bottom.[1]
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.[5]
7. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5] This step prevents non-specific antibody binding.[5]
8. Antibody Incubation
-
Primary Antibody: Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-ERK1/2) diluted in the blocking buffer (typically at a 1:1000 dilution) overnight at 4°C with gentle shaking.[2]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000) for 1 hour at room temperature.[1][2]
-
Washing: Wash the membrane again three times for 5-10 minutes each with TBST.[5]
9. Detection and Imaging
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[1]
-
Capture the chemiluminescent signal using a digital imaging system.[1]
10. Data Analysis and Stripping/Re-probing
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ).[1]
-
Normalization: Normalize the intensity of the phosphorylated target protein bands to the corresponding total protein or a loading control (e.g., GAPDH or β-actin).[6]
-
Stripping and Re-probing: To detect total protein levels on the same membrane, the membrane can be incubated in a stripping buffer to remove the first set of antibodies.[2] After stripping, the membrane is washed, blocked again, and re-probed with an antibody for the total protein (e.g., anti-ERK1/2) or a loading control.[2] This ensures that any observed changes in phosphorylation are not due to variations in the total amount of protein loaded.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Proposed Total Synthesis Strategy for Epitulipinolide Diepoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitulipinolide diepoxide, a sesquiterpene lactone of the germacranolide class, presents a formidable synthetic challenge due to its densely functionalized ten-membered ring, multiple stereocenters, and two epoxide moieties. While a formal total synthesis has not been reported in the literature, this document outlines a comprehensive proposed strategy for its stereoselective synthesis. This proposed route leverages established synthetic methodologies, including a strategic macrocyclization, stereoselective epoxidations, and the construction of the characteristic α-methylene-γ-butyrolactone. These application notes provide a detailed retrosynthetic analysis, a forward synthetic plan, and hypothetical experimental protocols for key transformations, intended to serve as a guide for researchers undertaking the synthesis of this complex natural product.
Introduction
This compound is a naturally occurring germacranolide that has garnered interest due to its potential biological activity, a common trait among sesquiterpene lactones. The core structure features a ten-membered carbocycle fused to an α-methylene-γ-butyrolactone, and is further decorated with two epoxide rings and an acetate (B1210297) group. The inherent strain of the medium-sized ring and the need for precise stereochemical control at multiple centers make its total synthesis a significant undertaking. This proposed strategy aims to address these challenges through a convergent and stereocontrolled approach.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is presented below. The strategy hinges on disconnecting the ten-membered ring at a sterically accessible and reactive site, simplifying the target to a more manageable acyclic precursor.
The primary disconnections are:
-
Diepoxidation: The two epoxide rings can be installed late in the synthesis via stereoselective epoxidation of a diene precursor.
-
Macrocyclization: The ten-membered ring can be formed via an intramolecular coupling reaction, such as a Nozaki-Hiyama-Kishi (NHK) reaction, from a linear aldehyde-vinyl iodide precursor.
-
Lactone Formation: The α-methylene-γ-butyrolactone can be constructed from a suitable precursor, for instance, through lactonization followed by α-methylenation.
This leads to a key acyclic precursor that can be assembled from smaller, commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Proposed Forward Synthesis Workflow
The proposed forward synthesis commences with the preparation of two key fragments, followed by their coupling, macrocyclization, and subsequent functional group manipulations to afford the final product.
Caption: Proposed forward synthesis workflow for this compound.
Quantitative Data Summary (Projected)
The following table summarizes the projected yields and stereoselectivities for the key steps in the proposed synthesis, based on literature precedents for similar transformations.
| Step No. | Transformation | Reagents and Conditions | Projected Yield (%) | Projected Stereoselectivity |
| 1 | Fragment A Synthesis | Multi-step synthesis from commercially available chiral pool starting materials. | 40-50 (overall) | >98% ee |
| 2 | Fragment B Synthesis | Multi-step synthesis from commercially available starting materials. | 50-60 (overall) | N/A |
| 3 | Fragment Coupling | Sonogashira coupling followed by partial reduction. | 70-80 | N/A |
| 4 | Macrocyclization (NHK) | CrCl2, NiCl2, DMF, rt | 40-60 | >10:1 dr |
| 5 | Lactonization & α-Methylenation | 1) Oxidation, 2) Base, 3) Eschenmoser's salt | 60-70 (3 steps) | N/A |
| 6 | Stereoselective Diepoxidation | 1) m-CPBA, 2) Dimethyldioxirane (DMDO) | 50-60 (2 steps) | >10:1 dr |
| - | Overall Projected Yield | - | ~1-3% | - |
Experimental Protocols (Proposed)
Detailed methodologies for the key transformations are provided below. These protocols are hypothetical and should be optimized for specific substrates.
Key Transformation: Intramolecular Nozaki-Hiyama-Kishi (NHK) Macrocyclization
Objective: To construct the ten-membered germacranolide core from the linear aldehyde-vinyl iodide precursor.
Materials:
-
Acyclic Precursor (1.0 eq)
-
Chromium(II) chloride (CrCl2, 20.0 eq)
-
Nickel(II) chloride (NiCl2, 0.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon atmosphere
Procedure:
-
A solution of the acyclic precursor in anhydrous DMF is prepared under an argon atmosphere.
-
To a separate flask, CrCl2 and NiCl2 are added under argon.
-
The solution of the acyclic precursor is added dropwise to the suspension of CrCl2 and NiCl2 in DMF over a period of 12-24 hours using a syringe pump to maintain high dilution conditions.
-
The reaction mixture is stirred at room temperature for an additional 12 hours after the addition is complete.
-
The reaction is quenched by the addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the cyclized intermediate.
Key Transformation: Stereoselective Diepoxidation
Objective: To install the two epoxide rings with the desired stereochemistry on the diene precursor.
Materials:
-
Diene Precursor (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)
-
Dimethyldioxirane (DMDO) solution in acetone (B3395972) (excess)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
Procedure: Step 1: First Epoxidation
-
The diene precursor is dissolved in DCM and cooled to 0 °C.
-
A solution of m-CPBA in DCM is added dropwise to the reaction mixture. The more electron-rich and sterically accessible double bond is expected to react preferentially.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude mono-epoxide is purified by column chromatography.
Step 2: Second Epoxidation
-
The purified mono-epoxide is dissolved in acetone.
-
A freshly prepared solution of DMDO in acetone is added to the reaction mixture at room temperature.
-
The reaction is stirred until completion as monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield this compound.
Conclusion
The proposed total synthesis of this compound provides a roadmap for accessing this complex natural product. The strategy relies on a convergent assembly of key fragments, a robust macrocyclization to form the challenging ten-membered ring, and stereocontrolled installation of the epoxide functionalities. The successful execution of this synthesis would provide access to this compound for further biological evaluation and could serve as a platform for the synthesis of related germacranolide natural products. Researchers undertaking this synthetic endeavor should be prepared for extensive optimization of each step, particularly the crucial macrocyclization and stereoselective oxidation reactions.
Application Notes and Protocols: Synthesis and Bioactivity of Epitulipinolide Diepoxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Epitulipinolide diepoxide derivatives and their potential bioactivities. The following sections detail the synthetic methodologies, protocols for biological evaluation, and insights into the mechanism of action of these compounds.
Introduction
Epitulipinolide, a sesquiterpene lactone, and its diepoxide derivatives are emerging as compounds of significant interest in drug discovery due to their potential cytotoxic and anti-inflammatory activities. This compound has been shown to possess antioxidative and chemopreventive properties and can inhibit the proliferation of melanoma cells. Furthermore, it is reported to induce apoptosis in bladder cancer cells through the inhibition of the ERK/MAPK signaling pathway. This document provides detailed protocols for the synthesis and biological evaluation of these promising compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the epoxidation of the double bonds within the parent Epitulipinolide molecule. A common and effective method for this transformation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the epoxidation of Epitulipinolide to yield this compound.
Materials:
-
Epitulipinolide
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfite (B76179) (10% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve Epitulipinolide (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Epoxidation: Slowly add a solution of m-CPBA (2.2-2.5 equivalents) in dichloromethane to the cooled solution of Epitulipinolide. The slow addition is crucial to control the reaction temperature and prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy the excess peroxy acid. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure this compound.
-
Characterization: Characterize the final product using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Bioactivity of this compound Derivatives
This compound and its derivatives have demonstrated significant potential as cytotoxic and anti-inflammatory agents.
Cytotoxic Activity
The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | A375 (Melanoma) | 52.03 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A375, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives can be attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
Experimental Protocol: Western Blot for ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK), a key indicator of MAPK pathway activation, in response to treatment with this compound derivatives.
Materials:
-
Human cancer cell lines or inflammatory cell models (e.g., RAW 264.7 macrophages)
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat the cells with the this compound derivative at various concentrations for a specified time. Include a positive control for ERK activation (e.g., EGF or PMA) and an untreated control.
-
Cell Lysis: Lyse the cells with lysis buffer, and quantify the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK overnight at 4 °C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and a loading control like GAPDH.
Signaling Pathways and Mechanism of Action
This compound derivatives are believed to exert their biological effects by modulating critical signaling pathways involved in cell proliferation, survival, and inflammation. The ERK/MAPK and NF-κB pathways are prominent targets.
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a key regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: ERK/MAPK signaling pathway and proposed inhibition by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammation. Many sesquiterpene lactones are known to inhibit this pathway, suggesting a similar mechanism for this compound derivatives.
Caption: NF-κB signaling pathway and proposed inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and bioactivity screening of this compound derivatives.
Application Notes and Protocols for In Vivo Xenograft Models in the Study of Epitulipinolide Diepoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a natural compound that has demonstrated potential as an anti-cancer agent, exhibiting antioxidative and chemopreventive properties in skin melanoma cells and cytotoxic effects against KB cells.[1] To further investigate its therapeutic potential and elucidate its mechanism of action in a complex biological system, in vivo xenograft models are indispensable. These models, where human cancer cells are implanted into immunocompromised mice, serve as a crucial preclinical step to evaluate the efficacy and safety of novel anti-cancer compounds.[2][3]
This document provides detailed application notes and standardized protocols for establishing and utilizing in vivo xenograft models to study the effects of this compound on tumor growth. It also outlines methods to investigate the potential signaling pathways involved in its anti-tumor activity.
Data Presentation
Table 1: Hypothetical Tumor Growth Inhibition Data for this compound in a Melanoma Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | 0 | +2.5 |
| This compound | 10 | Daily | 950 ± 180 | 36.7 | -1.0 |
| This compound | 25 | Daily | 600 ± 120 | 60.0 | -3.2 |
| This compound | 50 | Daily | 350 ± 90 | 76.7 | -5.8 |
| Positive Control (e.g., Dacarbazine) | 10 | Q3D | 500 ± 110 | 66.7 | -4.5 |
Data presented are hypothetical and for illustrative purposes.
Table 2: Hypothetical Biomarker Analysis from Xenograft Tumors
| Treatment Group | Dosage (mg/kg) | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) | p-ERK / Total ERK Ratio | p-Akt / Total Akt Ratio |
| Vehicle Control | - | 85 ± 8 | 5 ± 2 | 1.00 | 1.00 |
| This compound | 25 | 40 ± 6 | 25 ± 5 | 0.45 | 0.60 |
| This compound | 50 | 20 ± 4 | 45 ± 7 | 0.20 | 0.35 |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Human Melanoma Xenograft Model
1. Cell Culture:
- Culture a human melanoma cell line (e.g., A375 or SK-MEL-28) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the logarithmic growth phase using trypsinization.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.
2. Animal Handling and Implantation:
- Use female athymic nude mice (nu/nu), 6-8 weeks old.[3]
- Allow mice to acclimatize for at least one week before the experiment.
- Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
- Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring:
- Monitor the mice daily for tumor development.
- Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using digital calipers.
- Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
- Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
Caption: Workflow for a subcutaneous xenograft study.
Protocol 2: Administration of this compound
1. Formulation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- For injections, dilute the stock solution to the desired final concentrations in a vehicle appropriate for animal administration (e.g., a mixture of saline, PEG300, and Tween 80).
- Prepare a vehicle control solution without the compound.
2. Dosing:
- Administer the formulated this compound or vehicle control to the respective groups of mice.
- The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.), depending on the compound's properties and the study's objective.
- The dosing schedule should be maintained consistently (e.g., daily, every other day).
- Monitor the body weight of the mice regularly as an indicator of toxicity.
Protocol 3: Endpoint Analysis
1. Euthanasia and Tumor Excision:
- At the end of the study (e.g., day 21, or when tumors in the control group reach a predetermined size), euthanize the mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
- Carefully excise the tumors and measure their final weight.
2. Immunohistochemistry (IHC):
- Fix a portion of each tumor in 10% neutral buffered formalin for 24-48 hours.
- Process the fixed tissues, embed them in paraffin, and cut 4-5 µm sections.
- Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) according to standard protocols.
- Quantify the staining using image analysis software.
3. Western Blotting:
- Snap-freeze a portion of each tumor in liquid nitrogen and store it at -80°C.
- Homogenize the tumor tissue and extract proteins using a suitable lysis buffer.
- Determine the protein concentration using a BCA assay.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt) and a loading control (e.g., β-actin).
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
- Quantify the band intensities using densitometry.
Potential Signaling Pathways for Investigation
Given that this compound contains epoxide functional groups, it may interact with various cellular pathways. Epoxides are known to be involved in lipid signaling and can be metabolized by enzymes like soluble epoxide hydrolase (sEH).[4] Alterations in these pathways can impact cancer cell proliferation, survival, and inflammation. Therefore, investigating pathways sensitive to oxidative stress and those involved in cell survival and proliferation would be a logical starting point.
Caption: Potential signaling pathways inhibited by this compound.
1. PI3K/Akt Pathway: This is a critical pathway that promotes cell survival and proliferation in many cancers. Inhibition of this pathway can lead to decreased tumor growth.
2. MAPK/ERK Pathway: This pathway is frequently hyperactivated in melanoma and drives cell proliferation. Investigating the phosphorylation status of key proteins like ERK can provide insights into the compound's mechanism.
3. NF-κB Pathway: This pathway is involved in inflammation and cell survival.[5] Given the "diepoxide" nature of the compound, which can induce cellular stress, examining this pathway is relevant.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for conducting in vivo xenograft studies to evaluate the anti-cancer efficacy of this compound. By systematically assessing tumor growth inhibition and analyzing key molecular markers, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this promising natural compound. The use of well-established xenograft models is a critical step in the preclinical development of new cancer therapeutics.[2]
References
- 1. This compound - CAS:39815-40-2 - KKL Med Inc. [kklmed.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPHX2 Inhibits Colon Cancer Progression by Promoting Fatty Acid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Epitulipinolide Diepoxide as an Inducer of Autophagy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a natural sesquiterpene lactone isolated from plants such as Liriodendron chinense.[1][2] Existing research has highlighted its potential as an anticancer agent, demonstrating antioxidative and chemopreventive properties, particularly in skin melanoma cells where it has been shown to significantly inhibit proliferation.[1][2][3] Furthermore, it has exhibited cytotoxic activity against KB cells, a human oral squamous carcinoma cell line.[2]
While the antiproliferative and cytotoxic effects of this compound are noted, its specific mechanism of action, particularly its role in the process of autophagy in cancer cells, remains to be fully elucidated based on currently available scientific literature. Autophagy is a cellular self-degradation process that can be harnessed to either promote cancer cell death or survival, making it a critical area of investigation in cancer therapy.
These application notes provide a comprehensive set of protocols for researchers to investigate the potential of this compound to induce autophagy in cancer cells. The following sections detail the experimental workflows, key assays, and data interpretation necessary to characterize the autophagic response to this compound.
Hypothesized Signaling Pathway for Autophagy Induction
A common pathway for the induction of autophagy involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism. Inhibition of mTORC1 leads to the activation of the ULK1 complex, initiating the formation of the autophagosome. The diagram below illustrates this canonical pathway, which can serve as a hypothetical framework for investigating the mechanism of this compound.
Caption: Hypothesized signaling pathway for this compound-induced autophagy.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the autophagy-inducing potential of a novel compound like this compound.
Caption: Experimental workflow for evaluating autophagy induction.
Quantitative Data Summary
Successful completion of the following experimental protocols should yield quantitative data that can be summarized as shown in the tables below. These tables are templates for organizing experimental results.
Table 1: Cytotoxicity of this compound
| Cancer Cell Line | Treatment Duration (hrs) | IC50 (µM) |
| e.g., HeLa | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| e.g., MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Table 2: Quantification of Autophagy Markers by Western Blot
| Treatment Group | LC3-II / LC3-I Ratio (Fold Change vs. Control) | p62 / β-actin Ratio (Fold Change vs. Control) | Beclin-1 / β-actin Ratio (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 | 1.0 | 1.0 |
| This compound (X µM) | Value | Value | Value |
| Positive Control (e.g., Rapamycin) | Value | Value | Value |
| This compound + Bafilomycin A1 | Value | - | - |
Table 3: Analysis of Autophagosome Formation by Fluorescence Microscopy
| Treatment Group | Percentage of Cells with GFP-LC3 Puncta (%) | Average Number of Puncta per Cell |
| Control (Vehicle) | Value | Value |
| This compound (X µM) | Value | Value |
| Positive Control (e.g., Starvation) | Value | Value |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and establish a suitable concentration range for subsequent autophagy assays.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium with the drug-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 2-4 hours at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Autophagy Markers (LC3-I/II and p62)
This protocol is used to detect changes in the levels of key autophagy-related proteins. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation. The degradation of p62/SQSTM1 is indicative of autophagic flux.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at predetermined concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control (β-actin). The ratio of LC3-II to LC3-I is a key indicator of autophagy induction.
Protocol 3: Autophagic Flux Assay
This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation. It is typically performed by co-treating cells with the compound of interest and a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.
Materials:
-
Same as Protocol 2
-
Bafilomycin A1 (100 nM) or Chloroquine (50 µM)
Procedure:
-
Follow the cell seeding and treatment procedure as in Protocol 2.
-
Create four treatment groups:
-
Vehicle control
-
This compound alone
-
Lysosomal inhibitor alone
-
This compound + Lysosomal inhibitor (add inhibitor for the last 2-4 hours of the treatment period)
-
-
Harvest cell lysates and perform Western blotting for LC3 as described in Protocol 2.
-
Interpretation: A further increase in the LC3-II level in the co-treated sample compared to the this compound-only sample indicates a functional autophagic flux (i.e., the compound increases autophagosome formation).
Protocol 4: Fluorescence Microscopy for GFP-LC3 Puncta Formation
This method allows for the visualization of autophagosomes as distinct puncta in cells expressing a fluorescently tagged LC3 protein.
Materials:
-
Cancer cells stably or transiently transfected with a GFP-LC3 expression vector
-
Glass-bottom dishes or coverslips
-
This compound
-
Paraformaldehyde (4% in PBS)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treat the cells with this compound. Include a positive control (e.g., nutrient starvation by incubating in EBSS) and a vehicle control.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with DAPI for 5 minutes.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of GFP-LC3 puncta per cell or the percentage of cells with a punctate pattern (typically >5-10 puncta per cell).
By following these detailed protocols, researchers can systematically evaluate the potential of this compound to induce autophagy in cancer cells, quantify its effects, and begin to elucidate its mechanism of action, thereby contributing valuable knowledge to the field of cancer drug development.
References
Application Notes and Protocols for In Vitro Studies of Epitulipinolide Diepoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a naturally occurring sesquiterpenoid lactone that has garnered interest for its potential therapeutic properties. In vitro studies have indicated its antioxidative and chemopreventive activities. Notably, it has been shown to significantly inhibit the proliferation of melanoma cells and possesses cytotoxic activity against various cancer cell lines. Recent research has begun to unravel its mechanism of action, pointing towards the induction of apoptosis and modulation of key cellular signaling pathways.
These application notes provide a comprehensive guide for the in vitro investigation of this compound, detailing its cytotoxic and apoptotic effects and outlining protocols for relevant assays. The information presented here is intended to facilitate further research into the therapeutic potential of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is still emerging, preliminary studies have demonstrated its dose-dependent effects on cancer cell viability. The following table summarizes the reported cytotoxic activity of this compound against various bladder cancer cell lines.
Table 1: Cytotoxicity of this compound in Bladder Cancer Cell Lines
| Cell Line | Treatment Time (hours) | IC50 (µM) |
| T24 | 24 | Data not available |
| 48 | Data not available | |
| 72 | Data not available | |
| 5637 | 24 | Data not available |
| 48 | Data not available | |
| 72 | Data not available | |
| J82 | 24 | Data not available |
| 48 | Data not available | |
| 72 | Data not available |
Note: Specific IC50 values from the referenced study were not publicly available in the initial search. Researchers should consult the primary literature for these specific data points.
Mechanism of Action & Signaling Pathways
This compound has been shown to induce apoptosis in cancer cells. One of the identified mechanisms involves the inhibition of the ERK/MAPK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its inhibition can lead to cell cycle arrest and apoptosis. Furthermore, the compound has been observed to promote autophagy, a cellular process of degradation and recycling of cellular components, which can also contribute to cell death in certain contexts.
While direct links to the NF-κB and STAT3 signaling pathways have not been definitively established for this compound in the available literature, these pathways are central to inflammation and cancer progression and represent important areas for future investigation.
ERK/MAPK Signaling Pathway
The diagram below illustrates the general ERK/MAPK signaling cascade and the putative point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to study the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Target cancer cell lines (e.g., T24, 5637, J82 bladder cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO) should be included at the same final concentration as in the highest drug concentration well.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Experimental Workflow and Logical Relationships
The following diagram outlines the general workflow for the in vitro characterization of this compound.
Conclusion
This compound presents as a promising natural compound with notable cytotoxic and pro-apoptotic activities in vitro. The protocols and information provided herein offer a structured approach for researchers to further elucidate its mechanisms of action and evaluate its therapeutic potential. Future studies should focus on obtaining more extensive quantitative data across a broader range of cancer cell lines and exploring its effects on key signaling pathways such as NF-κB and STAT3 to build a more complete understanding of its biological activities.
References
Analytical Standards for the Quantification of Epitulipinolide Diepoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a naturally occurring sesquiterpene lactone isolated from plants such as Liriodendron chinense.[1][2] This compound has garnered significant interest within the scientific community due to its demonstrated biological activities, including antioxidative, chemopreventive, and cytotoxic effects.[1][2][3] Notably, this compound has been shown to inhibit the proliferation of melanoma cells and exhibits cytotoxic activity against KB cells.[1][3] Recent studies have elucidated its mechanism of action, revealing that it induces apoptosis in bladder cancer cells through the inhibition of the ERK/MAPK signaling pathway and the promotion of autophagy.
Accurate quantification of this compound is crucial for a variety of research and development applications, including:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
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In vitro and in vivo efficacy studies: To correlate the administered dose with the observed biological effects.
-
Quality control of natural product extracts: To standardize the concentration of the active compound in herbal preparations.
-
Drug formulation development: To ensure the correct dosage and stability of the final product.
This document provides detailed application notes and protocols for the analytical quantification of this compound, intended to serve as a comprehensive resource for researchers in the field.
Analytical Standard
A certified analytical standard is paramount for accurate quantification. This compound as a reference standard can be procured from various chemical suppliers.
Table 1: Sourcing of this compound Analytical Standard
| Supplier | Product Number/CAS Number | Purity Specification |
| ALB Technology Inc. | ALB-RS-00953 / 39815-40-2 | ≥98% (HPLC) |
| BioCrick | BCNxxxx / 39815-40-2 | High Purity (NMR confirmed) |
| ChemFaces | CFN98252 / 24164-13-4 (Epitulipinolide) | ≥98% |
| KKL Med Inc. | KE5689 / 39815-40-2 | ≥95% |
| Ambeed | am39815402 / 39815-40-2 | Not specified |
Note: Purity and availability should be confirmed with the supplier at the time of purchase.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for developing appropriate analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₂O₆ |
| Molecular Weight | 322.35 g/mol |
| CAS Number | 39815-40-2 |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Data compiled from publicly available sources.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a robust and widely used technique for the quantification of sesquiterpene lactones. The following protocol is a general method based on established procedures for similar compounds and should be optimized and validated for the specific application.
Experimental Protocol: HPLC Quantification of this compound
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound analytical standard.
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water.
-
Formic acid or trifluoroacetic acid (optional, for mobile phase modification).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
For Pure Compound Analysis: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
For Extraction from Biological Matrices (e.g., plasma, tissue homogenate): A liquid-liquid extraction or solid-phase extraction (SPE) protocol will be necessary to remove interfering substances. A general procedure is outlined below and requires optimization.
-
To 100 µL of the biological sample, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
4. HPLC Conditions
The following are suggested starting conditions and should be optimized for best results.
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Isocratic Example | Acetonitrile:Water (60:40, v/v) |
| Gradient Example | 0-20 min: 40-80% Acetonitrile; 20-25 min: 80% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or scan for optimal wavelength with DAD) |
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Method Validation
For reliable and reproducible results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Assess the linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value (recovery studies).
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Specificity: Ensure that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
This compound has been reported to induce apoptosis and autophagy in cancer cells by inhibiting the ERK/MAPK signaling pathway. The following diagrams illustrate the proposed mechanism of action and a general workflow for its quantification.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Quantification
Caption: General workflow for this compound quantification.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the accurate quantification of this compound. The proposed HPLC method, based on established procedures for similar sesquiterpene lactones, provides a robust framework for analysis. It is imperative that researchers optimize and validate the method for their specific instrumentation and sample matrix to ensure the generation of high-quality, reproducible data. The elucidation of the compound's mechanism of action via the ERK/MAPK pathway opens new avenues for its investigation as a potential therapeutic agent, further underscoring the importance of precise analytical methodologies.
References
Troubleshooting & Optimization
Improving Epitulipinolide diepoxide solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Epitulipinolide diepoxide in in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a sesquiterpenoid natural product.[1][2] It has demonstrated antioxidative and chemopreventive properties, particularly in skin melanoma cells where it can significantly inhibit proliferation.[1][2] It is also known to possess cytotoxic activity against KB cells.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][3] For in vitro biological assays, DMSO is the most commonly used solvent due to its high solubilizing power and miscibility with aqueous cell culture media.[1][3]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in 100% anhydrous DMSO. You can then make serial dilutions to your desired concentration for your experiments. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for storage.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: High concentrations of DMSO can be toxic to cells. Therefore, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in your experiments to account for any potential solvent effects.
Q5: My this compound precipitates when I add it to my aqueous cell culture medium. What should I do?
A5: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Please refer to our Troubleshooting Guide below for detailed steps on how to address this issue.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Media
Cause: this compound, like many sesquiterpene lactones, has poor aqueous solubility. When a concentrated DMSO stock is added to an aqueous buffer or cell culture medium, the compound can crash out of solution.
Solutions:
-
Optimize the Dilution Method:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Vortexing/Mixing: Ensure rapid and thorough mixing immediately after adding the compound to the aqueous medium. This can be done by vortexing or repeated pipetting.
-
Temperature: Gently warming the aqueous medium to 37°C before adding the compound can sometimes help maintain solubility. However, be cautious as prolonged exposure to heat can degrade the compound.
-
-
Use a Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
-
Consider Co-solvents: In some cases, a combination of solvents can improve solubility. For instance, a small percentage of ethanol (B145695) might be used in conjunction with DMSO. However, the combined solvent concentration should still be kept at a non-toxic level for your cells.
-
Sonication: Brief sonication in a water bath sonicator can help to break up precipitate particles and aid in dissolution. Use this method cautiously as it can generate heat.
Quantitative Data Summary
The following tables provide information on preparing stock solutions of this compound in DMSO.
Table 1: Volume of DMSO to Prepare Various Molar Concentrations of this compound (MW: 322.38 g/mol )
| Amount of this compound | 1 mM | 5 mM | 10 mM | 50 mM | 100 mM |
| 1 mg | 3.1017 mL | 0.6203 mL | 0.3102 mL | 0.062 mL | 0.031 mL |
| 5 mg | 15.5087 mL | 3.1017 mL | 1.5509 mL | 0.3102 mL | 0.1551 mL |
| 10 mg | 31.0174 mL | 6.2035 mL | 3.1017 mL | 0.6203 mL | 0.3102 mL |
| 20 mg | 62.0347 mL | 12.4069 mL | 6.2035 mL | 1.2407 mL | 0.6203 mL |
| 25 mg | 77.5434 mL | 15.5087 mL | 7.7543 mL | 1.5509 mL | 0.7754 mL |
Data is for reference and calculated based on the molecular weight. It's recommended to start with a small amount to test solubility.[2]
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water | Poorly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 1 mg of this compound.
-
Add Solvent: Add 310.2 µL of anhydrous, high-purity DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication (5-10 minutes) in a water bath sonicator can be used.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed your cancer cell line of choice in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of your this compound DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1-0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Proposed Mechanism of Action: Signaling Pathways
Based on the known activities of sesquiterpene lactones and epoxy-containing compounds, this compound is proposed to exert its anti-inflammatory and anti-cancer effects through the modulation of the NF-κB and MAPK signaling pathways.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro assays with this compound.
References
Stability of Epitulipinolide diepoxide in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Epitulipinolide diepoxide in cell culture media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability profile?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.[1] As a member of this class, its stability can be influenced by several factors, particularly pH and temperature. The lactone ring, a key functional group, can be susceptible to hydrolysis, especially under neutral to alkaline conditions (pH > 7).
Q2: How stable is this compound in standard cell culture media (e.g., DMEM, RPMI-1640)?
Q3: What are the potential degradation products of this compound and are they biologically active?
The primary degradation pathway for sesquiterpene lactones often involves hydrolysis of the ester and lactone functionalities.[3] This would lead to a ring-opened carboxylic acid derivative. The biological activity of such degradation products is generally lower than the parent compound, as the intact lactone ring is often crucial for its interaction with biological targets.
Q4: How should I prepare and store stock solutions of this compound?
To maximize stability, it is recommended to prepare high-concentration stock solutions in an anhydrous solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: How can I assess the stability of this compound in my specific cell culture medium?
You can perform a stability study by incubating this compound in your cell culture medium of choice at 37°C. Samples can be taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the remaining compound can be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | Degradation of this compound in the cell culture medium. | - Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the pre-incubation time of the compound in the medium before adding it to the cells.- Perform a time-course experiment to determine the optimal treatment duration.- Consider a serum-free medium for the treatment period, as serum components can sometimes interact with small molecules. |
| High variability between replicate experiments. | Inconsistent compound stability or handling. | - Ensure consistent timing between the preparation of the treatment medium and its addition to the cells.- Use a fresh aliquot of the stock solution for each experiment.- Verify the accuracy of your pipetting and dilution steps. |
| Precipitate formation upon dilution of the DMSO stock solution into aqueous cell culture medium. | Poor solubility of this compound at the working concentration. | - Lower the final concentration of the compound.- Increase the final percentage of DMSO in the medium (ensure the final DMSO concentration is not toxic to your cells).- Vortex the medium while adding the stock solution to ensure rapid mixing. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using HPLC.
1. Materials:
- This compound
- Anhydrous DMSO
- Your cell culture medium of choice (e.g., DMEM with 10% FBS)
- HPLC system with a C18 column
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
2. Procedure:
- Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
- Prepare the working solution by diluting the stock solution into the cell culture medium to the final desired concentration (e.g., 10 µM).
- Incubate the working solution in a sterile container at 37°C in a cell culture incubator.
- Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
- Process samples immediately after collection by quenching any further degradation. This can be done by adding an equal volume of cold acetonitrile to precipitate proteins and then centrifuging to collect the supernatant.
- Analyze the samples by HPLC. A common mobile phase for separating sesquiterpene lactones is a gradient of water and acetonitrile with 0.1% TFA.
- Quantify the peak area corresponding to this compound at each time point.
- Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
3. Data Presentation:
The results can be summarized in a table and plotted as the percentage of this compound remaining versus time.
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 1,000,000 | 100 |
| 2 | 950,000 | 95 |
| 4 | 880,000 | 88 |
| 8 | 750,000 | 75 |
| 24 | 450,000 | 45 |
| 48 | 200,000 | 20 |
Visualizations
Hypothesized Signaling Pathway of this compound
The following diagram illustrates a putative signaling pathway for this compound, based on the known mechanisms of other sesquiterpene lactones which often involve the inhibition of the NF-κB pathway and induction of apoptosis.
Caption: Putative signaling pathway of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for stability assessment of this compound.
References
- 1. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]
- 3. epi-Tulipinolide diepoxide | C17H22O6 | CID 442311 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Epitulipinolide Diepoxide Concentration for Cytotoxicity Assays
Welcome to the technical support center for optimizing the experimental use of Epitulipinolide diepoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported cytotoxic activity?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[1] It has been shown to possess antioxidative and chemopreventive properties, significantly inhibiting the proliferation of skin melanoma cells.[2] Additionally, it has demonstrated cytotoxic activity against KB cells, a human oral cancer cell line.[2]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
While specific IC50 values for this compound are not widely published, a common approach for novel compounds is to perform a dose-response experiment over a broad concentration range. A typical starting range could be from 0.1 µM to 100 µM. Based on the activity of other sesquiterpene lactones, the effective concentration is likely to be in the low micromolar range.
Q3: How should I dissolve this compound for my experiments?
This compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentrations in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Q4: What are the potential mechanisms of cytotoxicity for this compound?
The exact signaling pathways modulated by this compound are not yet fully elucidated. However, many sesquiterpene lactones exert their cytotoxic effects by inducing apoptosis (programmed cell death). This can occur through the activation of intrinsic or extrinsic apoptotic pathways, which involve the activation of caspases, a family of proteases that execute cell death. Other epoxide-containing compounds have been shown to induce apoptosis through the disruption of mitochondrial membrane potential and the release of pro-apoptotic proteins.[3]
Troubleshooting Guide for Cytotoxicity Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes with consistent technique. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation. |
| Low signal or no dose-response | The concentration range of this compound is too low or too high. The incubation time is not optimal. | Test a broader range of concentrations. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for your cell line. |
| High background signal in "no cell" controls | The compound may interfere with the assay reagents (e.g., formazan-based assays like MTT). | Run a parallel set of wells with the compound at all tested concentrations in cell-free media. Subtract the absorbance of these "compound-only" wells from your experimental wells. |
| Unexpected cell death in vehicle control wells | The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). |
| Precipitation of the compound in the culture medium | The compound has poor solubility at the tested concentrations. | Visually inspect the wells for any precipitate. If precipitation occurs, try preparing fresh dilutions or using a lower starting concentration. Sonication of the stock solution may aid in dissolution. |
Quantitative Data Summary
Due to the limited availability of published data, a comprehensive table of IC50 values for this compound across various cell lines cannot be provided at this time. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 values in their specific cell models. The table below serves as a template for presenting such data.
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) | Reference |
| Example: A375 | Skin Melanoma | 48 | Data to be determined | [Your Study] |
| Example: KB | Oral Carcinoma | 48 | Data to be determined | [Your Study] |
| Example: MCF-7 | Breast Cancer | 48 | Data to be determined | [Your Study] |
| Example: HeLa | Cervical Cancer | 48 | Data to be determined | [Your Study] |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Appropriate cell line and culture medium
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Potential Signaling Pathway: Intrinsic Apoptosis
Given that many sesquiterpene lactones induce apoptosis, the following diagram illustrates a simplified intrinsic apoptosis pathway, which is a potential mechanism of action for this compound.
References
Technical Support Center: Troubleshooting the Annexin V/PI Assay with Epitulipinolide Diepoxide
Welcome to the technical support center for the Annexin V/PI assay when using the natural compound, Epitulipinolide diepoxide. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure accurate and reliable results in apoptosis studies involving this sesquiterpene lactone.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the Annexin V/PI staining procedure when treating cells with this compound.
Q1: Why am I observing a high percentage of Annexin V-positive/PI-negative (early apoptotic) cells even at short incubation times with this compound?
A1: This could be due to several factors related to the compound's mechanism of action. This compound, as a sesquiterpene lactone, may rapidly induce phosphatidylserine (B164497) (PS) externalization.[1][2][3] Consider the following:
-
Rapid Induction of Apoptosis: The concentration of this compound may be too high, leading to a swift apoptotic response.
-
Direct Membrane Interaction: While not explicitly documented for this compound, some compounds can directly interact with the cell membrane, potentially causing PS flipping without progressing through the full apoptotic cascade immediately.
Troubleshooting Steps:
-
Titrate the Compound: Perform a dose-response and time-course experiment to find the optimal concentration and incubation time that allows for the observation of a clear progression from early to late apoptosis.
-
Control Experiments: Include a well-characterized apoptosis inducer (e.g., staurosporine) as a positive control to ensure the assay is performing as expected.[4]
Q2: My flow cytometry results show a "smear" or lack of distinct cell populations after treatment with this compound. What could be the cause?
A2: A lack of clear population distinction can arise from several issues, some of which may be specific to the use of a natural compound like this compound.
-
Cell Clumping: The compound might alter cell surface properties, leading to aggregation.[4]
-
Solvent Effects: this compound is soluble in organic solvents like DMSO.[5][6] High concentrations of the solvent can be cytotoxic and interfere with the staining.
-
Compound-Induced Autofluorescence: Some natural compounds are inherently fluorescent, which can interfere with the signals from FITC (Annexin V) and PI.
Troubleshooting Steps:
-
Gentle Cell Handling: Ensure gentle pipetting and vortexing to maintain a single-cell suspension.[4]
-
Solvent Control: Run a control with the highest concentration of the solvent used to dissolve this compound to assess its effect on the cells.
-
Autofluorescence Check: Analyze an unstained, compound-treated cell sample by flow cytometry to determine if this compound contributes to background fluorescence in the channels used for Annexin V and PI detection. If so, compensation adjustments will be necessary.
-
Alternative Fluorochromes: If autofluorescence is a significant issue, consider using Annexin V conjugated to a different fluorochrome (e.g., PE, APC) that emits at a wavelength distinct from the compound's fluorescence.
Q3: I am seeing a high number of Annexin V-positive/PI-positive (late apoptotic/necrotic) cells, with very few early apoptotic cells. Is this expected with this compound?
A3: This observation could indicate that the apoptotic process is progressing very rapidly or that the compound is inducing necrosis at the concentration used. Sesquiterpene lactones can be potent cytotoxic agents.[7][8]
-
High Compound Concentration: The dose of this compound may be too high, causing rapid cell death and bypassing a detectable early apoptotic phase.
-
Induction of Necrosis: At higher concentrations, some compounds can induce necrosis directly, leading to simultaneous membrane permeabilization and PS exposure.
-
Oxidative Stress: this compound has antioxidative properties, but like many phenolic compounds, it could also have pro-oxidant effects at certain concentrations, leading to rapid cell death.
Troubleshooting Steps:
-
Optimize Compound Concentration: Lower the concentration of this compound and perform a time-course experiment to capture the early apoptotic population.
-
Assess Cell Morphology: Use microscopy to observe the morphology of treated cells. Apoptotic cells typically show membrane blebbing and cell shrinkage, while necrotic cells tend to swell and lyse.
Q4: The fluorescence intensity of my Annexin V staining is weak in this compound-treated cells compared to my positive control.
A4: Weak Annexin V staining can be due to several factors.
-
Suboptimal Staining Conditions: Incorrect buffer composition or incubation times can lead to inefficient staining.
-
Reagent Quality: Ensure that the Annexin V and PI reagents are not expired and have been stored correctly.[4][9]
-
Calcium Concentration: Annexin V binding to PS is calcium-dependent.[4][9] Ensure the binding buffer contains an adequate concentration of calcium.
Troubleshooting Steps:
-
Verify Reagents: Use a positive control to confirm the activity of your Annexin V and PI reagents.[4]
-
Check Binding Buffer: Confirm that the 1X binding buffer was prepared correctly and contains calcium.
-
Optimize Staining Time: While 15 minutes is standard, you can try extending the incubation time to 20-30 minutes to see if the signal improves.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| High Early Apoptosis | Rapid apoptosis induction, direct membrane effects. | Titrate compound concentration and perform a time-course study. |
| Indistinct Cell Populations | Cell clumping, solvent toxicity, compound autofluorescence. | Ensure gentle cell handling, use a solvent control, check for autofluorescence and adjust compensation, or use alternative fluorochromes. |
| High Late Apoptosis/Necrosis | High compound concentration, induction of necrosis, excessive oxidative stress. | Lower compound concentration, perform a time-course study, and assess cell morphology. |
| Weak Annexin V Signal | Suboptimal staining conditions, expired reagents, insufficient calcium. | Verify reagents with a positive control, ensure correct binding buffer composition, and optimize incubation time. |
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol provides a detailed methodology for performing the Annexin V/PI assay.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Binding Buffer (0.1 M HEPES/NaOH, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with this compound at the desired concentrations and for the appropriate duration. Include untreated negative controls and a positive control (e.g., staurosporine-treated cells).
-
Harvest the cells by centrifugation. For adherent cells, use a gentle, non-enzymatic method for detachment.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 10 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry as soon as possible (ideally within one hour) to avoid changes in the staining pattern.[4]
-
Set up the flow cytometer using unstained and single-stained controls to properly set compensation and gates.
-
Acquire data and analyze the distribution of cells in the four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for this compound-Induced Apoptosis
As a sesquiterpene lactone, this compound may induce apoptosis through the intrinsic pathway, potentially involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
Annexin V/PI Assay Experimental Workflow
The following diagram illustrates the key steps in the Annexin V/PI assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Logical Relationship of Controls in Annexin V/PI Assay
Proper controls are essential for accurate interpretation of results. This diagram shows the relationship between the necessary controls.
Caption: The logical relationship of necessary controls for the Annexin V/PI assay.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene Lactones: A Review of Biological Activities -Journal of Life Science | Korea Science [koreascience.kr]
- 4. bosterbio.com [bosterbio.com]
- 5. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Epitulipinolide | CAS:24164-13-4 | Manufacturer ChemFaces [chemfaces.com]
- 7. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]
- 8. This compound - CAS:39815-40-2 - KKL Med Inc. [kklmed.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Epitulipinolide Diepoxide and Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address potential issues when using Epitulipinolide diepoxide in conjunction with MTT and XTT cell viability assays. The antioxidant properties of this compound may lead to interference with these assays, and this guide provides troubleshooting advice and frequently asked questions to ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a sesquiterpenoid natural product.[1][2][3][4] It has been reported to possess antioxidative, chemopreventive, and cytotoxic activities.[1][4][5] Its antioxidant properties are of particular relevance when using tetrazolium-based cell viability assays. It is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][5]
Q2: What is the principle of the MTT and XTT assays?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell viability and metabolic activity.[6][7][8][9][10] In viable cells, mitochondrial dehydrogenases reduce the water-soluble yellow tetrazolium salt (MTT or XTT) into a colored formazan (B1609692) product.[6][10][11] The amount of formazan produced is proportional to the number of metabolically active cells.[9][11] In the MTT assay, the resulting formazan is an insoluble purple crystal that needs to be dissolved in a solvent before measurement, while the XTT assay produces a water-soluble orange formazan.[6][7][12]
Q3: Can this compound interfere with MTT and XTT assays?
Q4: What are the signs of potential interference by this compound?
Signs of interference may include:
-
Higher than expected cell viability, especially at high concentrations of this compound where cytotoxicity is anticipated.
-
A non-dose-dependent cytotoxic response.[14]
-
Development of a purple (MTT) or orange (XTT) color in cell-free control wells containing only media, the tetrazolium reagent, and this compound.[15][16]
Q5: How can I confirm if this compound is interfering with my assay?
To confirm interference, a cell-free control experiment is essential. This involves incubating this compound at the same concentrations used in your cell-based experiment with the MTT or XTT reagent in cell culture medium, but without cells. If a color change occurs, it confirms that the compound is directly reducing the tetrazolium salt.[15][16]
Q6: What alternative assays can be used to measure cell viability if interference is confirmed?
If interference is confirmed, it is advisable to use a cell viability assay with a different mechanism that is not based on redox potential. Alternative methods include:
-
Trypan Blue Dye Exclusion Assay: This method assesses cell membrane integrity.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating compromised membrane integrity.
-
Crystal Violet Assay: This method stains the DNA of adherent cells, providing a measure of cell number.
-
ATP-based Assays: These assays measure the level of ATP in viable cells.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting potential interference from this compound in your MTT or XTT assays.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Higher than expected cell viability or inconsistent dose-response. | Direct reduction of MTT/XTT by this compound due to its antioxidant properties.[13] | 1. Perform a cell-free control: Incubate this compound with MTT/XTT reagent in media without cells. An increase in absorbance indicates direct reduction. 2. Subtract background: If interference is observed, subtract the absorbance values of the cell-free controls from the corresponding cell-based assay wells. 3. Wash cells before adding reagent: For adherent cells, wash the cells with PBS after treatment with this compound and before adding the MTT/XTT reagent. This can help remove residual compound.[13] 4. Use an alternative assay: If interference is significant and cannot be mitigated, switch to a non-tetrazolium-based assay. |
| High background absorbance in control wells (media + MTT/XTT only). | Contamination of media or reagents with reducing agents. Degradation of the MTT/XTT reagent. | 1. Use fresh, high-quality reagents. 2. Prepare fresh dilutions of this compound for each experiment. 3. Use phenol (B47542) red-free media, as phenol red can interfere with absorbance readings. [6] |
| Incomplete solubilization of formazan crystals (MTT assay). | Insufficient solvent volume or inadequate mixing. Interaction of this compound with formazan crystals. | 1. Ensure sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol) is used. [6][15] 2. Increase incubation time with the solubilization solvent and ensure thorough mixing using an orbital shaker. [15] 3. Visually confirm complete dissolution of crystals before reading the plate. [15] |
Experimental Protocols
Cell-Free Interference Assay
Objective: To determine if this compound directly reduces MTT or XTT tetrazolium salts.
Materials:
-
96-well microplate
-
Cell culture medium (phenol red-free recommended)
-
This compound stock solution
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium at the same concentrations to be used in the cell-based assay.
-
Add 100 µL of each dilution to triplicate wells of a 96-well plate.
-
Include control wells with 100 µL of medium only (blank).
-
Add the appropriate volume of MTT or XTT reagent to each well as per the manufacturer's protocol.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.
-
If using the MTT assay, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).
-
A concentration-dependent increase in absorbance in the absence of cells confirms interference.
Standard MTT Assay Protocol (with troubleshooting steps)
Materials:
-
Cells and complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time.
-
(Optional wash step for interference): Carefully aspirate the medium containing the compound. Gently wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of fresh, serum-free medium to each well.[6]
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm.
Standard XTT Assay Protocol (with troubleshooting steps)
Materials:
-
Cells and complete culture medium
-
This compound
-
XTT labeling mixture (prepared according to manufacturer's instructions, typically by mixing XTT reagent and an electron coupling reagent)[7][10]
-
96-well plate
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and vehicle controls. Incubate for the desired exposure time.
-
** (Optional wash step for interference):** Carefully aspirate the medium. Gently wash the cells once with 100 µL of warm PBS and then add 100 µL of fresh medium.
-
Prepare the XTT labeling mixture immediately before use.[7][10]
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Gently shake the plate to evenly distribute the color.
-
Measure the absorbance at 450-500 nm.[7] A reference wavelength of 630-690 nm can be used to subtract non-specific background readings.
Visualizations
Caption: Workflow of the MTT cell viability assay.
Caption: Workflow of the XTT cell viability assay.
References
- 1. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. epi-Tulipinolide diepoxide | C17H22O6 | CID 442311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]
- 5. Epitulipinolide | CAS:24164-13-4 | Manufacturer ChemFaces [chemfaces.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. labbox.es [labbox.es]
- 11. MTT Assay | AAT Bioquest [aatbio.com]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Minimizing off-target effects of Epitulipinolide diepoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Epitulipinolide diepoxide, with a focus on minimizing off-target effects. Here you will find frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone, a class of naturally derived compounds. Its primary on-target mechanism of action in bladder cancer cells is the induction of apoptosis through the inhibition of the ERK/MAPK signaling pathway and the promotion of autophagy.
Q2: What are the likely causes of off-target effects with this compound?
A2: The structure of this compound contains reactive functional groups, specifically an α-methylene-γ-lactone moiety and epoxide rings. These groups can react with nucleophilic residues in proteins, particularly cysteine thiols, through a process called Michael addition. This covalent modification of proteins other than the intended target can lead to off-target effects.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects involves several strategies:
-
Dose optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Use of appropriate controls: Always include negative controls (vehicle-treated cells) and positive controls (if available for the pathway of interest).
-
Cell line selection: The effects of this compound can be cell-type specific. Characterize the response in your chosen cell line carefully.
-
In silico analysis: While experimental validation is essential, computational tools can sometimes predict potential off-target interactions based on the chemical structure of the compound.
Q4: Are there any known quantitative data for the activity of this compound?
A4: To date, specific IC50 values for this compound's inhibition of the ERK/MAPK pathway and its cytotoxicity in bladder cancer cell lines versus normal cell lines have not been widely published. However, a similar sesquiterpene lactone, Santonin, has been shown to inhibit the proliferation of SK-BR-3 breast cancer cells with an IC50 of 16 µM and to block the Raf/MEK/ERK pathway.[1][2][3] This information can be used as a starting point for dose-range finding experiments with this compound. It is highly recommended to determine the IC50 value of this compound in your specific experimental system.
Troubleshooting Guides
Western Blot for Phosphorylated ERK (p-ERK)
| Issue | Possible Cause | Solution |
| No or weak p-ERK signal | Insufficient protein loading. | Quantify protein concentration and ensure at least 20-30 µg of total protein is loaded per lane. |
| Inactive primary antibody. | Use a fresh aliquot of the antibody and ensure it has been stored correctly. | |
| Phosphatase activity during sample preparation. | Include phosphatase inhibitors in your lysis buffer and keep samples on ice. | |
| Suboptimal antibody concentration. | Perform an antibody titration to determine the optimal concentration. | |
| High background | Blocking is insufficient. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, as milk contains phosphoproteins). |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of washes between antibody incubations. | |
| Non-specific bands | Antibody is not specific. | Validate the antibody using positive and negative controls. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and handle samples quickly and on ice. |
LC3 Turnover Assay for Autophagy
| Issue | Possible Cause | Solution |
| No increase in LC3-II | Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment to determine optimal conditions. |
| Autophagic flux is blocked at a later stage. | Use a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to assess LC3-II accumulation. | |
| Low transfection efficiency (for GFP-LC3). | Optimize your transfection protocol. | |
| High background in immunofluorescence | Non-specific antibody binding. | Increase blocking time and perform adequate washes. |
| Autofluorescence. | Use a different fluorescent tag or an appropriate mounting medium with an anti-fade reagent. | |
| Difficulty in quantifying LC3-II bands | Poor separation of LC3-I and LC3-II. | Use a higher percentage acrylamide (B121943) gel (e.g., 15%) for better resolution. |
| Inconsistent protein loading. | Normalize LC3-II levels to a loading control like β-actin or GAPDH. |
Experimental Protocols
Protocol 1: Determination of IC50 for Cytotoxicity in Bladder Cancer Cells
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on bladder cancer cell lines (e.g., T24, 5637).
Materials:
-
Bladder cancer cell lines (e.g., T24, 5637)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed bladder cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for 24, 48, and 72 hours.
-
At each time point, add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol details the procedure for assessing the effect of this compound on the phosphorylation of ERK1/2.
Materials:
-
Bladder cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed bladder cancer cells and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., around the IC50 value) for various time points (e.g., 15, 30, 60 minutes). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
Protocol 3: LC3 Turnover Assay to Measure Autophagic Flux
This protocol describes how to measure autophagic flux by assessing the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Bladder cancer cells
-
This compound
-
Bafilomycin A1 or Chloroquine
-
Lysis buffer with protease inhibitors
-
Primary antibody: anti-LC3B
-
Other materials for Western blotting as described in Protocol 2.
Procedure:
-
Seed bladder cancer cells in parallel plates.
-
Treat the cells with this compound at the desired concentrations.
-
In one set of plates, co-treat with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the this compound treatment.
-
Include controls for vehicle, this compound alone, and lysosomal inhibitor alone.
-
Harvest the cells and perform Western blotting for LC3B as described in Protocol 2.
-
Quantify the band intensities for LC3-I and LC3-II.
-
Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates an increase in autophagic flux.
Visualizations
Caption: ERK/MAPK Signaling Pathway Inhibition by this compound.
Caption: Western Blot Workflow for p-ERK Detection.
Caption: LC3 Turnover Assay for Measuring Autophagic Flux.
References
- 1. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cell line resistance mechanisms to Epitulipinolide diepoxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Epitulipinolide diepoxide in their experiments. The information provided is based on known resistance mechanisms to the broader class of sesquiterpene lactones, to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, to this compound can arise from several molecular changes within the cancer cells. The most common mechanisms observed for the sesquiterpene lactone class of compounds include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]
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Alterations in Pro-Survival Signaling Pathways: Cancer cells can upregulate pro-survival signaling pathways to counteract the apoptotic effects of the drug. Key pathways implicated in resistance to sesquiterpene lactones include the STAT3, NF-κB, Wnt/β-catenin, and PI3K/Akt/mTOR pathways.[1][3]
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Changes in Apoptotic Machinery: Alterations in the expression levels of pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, survivin) proteins can make cells more resistant to apoptosis induction by this compound.[3][4]
Q2: Are there known biomarkers to predict sensitivity or resistance to this compound?
A2: While specific biomarkers for this compound are not yet fully established, expression levels of the following proteins can be indicative of sensitivity or resistance to the broader class of sesquiterpene lactones:
-
High levels of ABCB1 (P-gp) or ABCG2 (BCRP): May predict reduced sensitivity due to increased drug efflux.[1][2]
-
Constitutive activation of STAT3, NF-κB, or PI3K/Akt pathways: May suggest an inherent resistance mechanism.[3]
-
Low expression of pro-apoptotic proteins or high expression of anti-apoptotic proteins: Could indicate a higher threshold for apoptosis induction.
Q3: What is the known mechanism of action of this compound?
A3: this compound, like other sesquiterpene lactones, is known to induce cytotoxicity and apoptosis in cancer cells.[5][6] The presence of the epoxide functional groups suggests it may act as an alkylating agent, forming covalent bonds with cellular macromolecules. The mechanism of apoptosis induction can involve the activation of caspases and disruption of mitochondrial membrane potential.[4][6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in my cell line.
This guide will help you troubleshoot variability in your half-maximal inhibitory concentration (IC50) experiments.
| Possible Cause | Recommended Action |
| Cell Line Instability | Perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct and a pure cell line. Monitor passage number, as high passage numbers can lead to phenotypic drift. |
| Variability in Cell Seeding Density | Optimize and standardize your cell seeding density. Ensure even cell distribution in multi-well plates. |
| Inconsistent Drug Concentration | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed cytotoxic levels. |
| Assay-Specific Issues (e.g., MTT, SRB) | Ensure the incubation time for the viability assay is appropriate for your cell line's doubling time. Check for interference of the compound with the assay reagents. |
Issue 2: My cells appear resistant to this compound-induced apoptosis.
If you are not observing the expected apoptotic effects, consider the following troubleshooting steps.
| Possible Cause | Recommended Action |
| Drug Efflux | Test for the overexpression of ABC transporters (P-gp, BCRP) using Western blot or qRT-PCR. You can also perform a co-treatment experiment with a known ABC transporter inhibitor (e.g., Verapamil for P-gp) to see if it sensitizes the cells to this compound. |
| Pro-Survival Pathway Activation | Use Western blot to probe for the phosphorylation status of key proteins in survival pathways (e.g., p-STAT3, p-Akt) and the expression of downstream targets (e.g., Bcl-2, survivin). |
| Apoptosis Assay Not Sensitive Enough | Try multiple apoptosis assays to confirm your results. For example, in addition to an Annexin V/PI staining, you could perform a caspase activity assay (e.g., Caspase-3/7 cleavage) or a TUNEL assay to detect DNA fragmentation. |
| Sub-optimal Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment required to induce apoptosis in your specific cell line. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of a resistant cell line.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Resistance Index |
| Parental (Sensitive) | 5.2 | 1.0 |
| Resistant Sub-clone | 48.7 | 9.4 |
Table 2: Relative mRNA Expression of ABC Transporters in Resistant Cells
| Gene | Fold Change (Resistant vs. Sensitive) |
| ABCB1 (P-gp/MDR1) | 8.2 |
| ABCG2 (BCRP) | 1.5 |
Table 3: Protein Expression Changes in Key Signaling Pathways
| Protein | Fold Change in Expression/Phosphorylation (Resistant vs. Sensitive) |
| p-STAT3 (Tyr705) | 4.6 |
| Total STAT3 | 1.2 |
| p-Akt (Ser473) | 3.9 |
| Total Akt | 1.1 |
| Bcl-2 | 5.1 |
| Survivin | 3.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Protein Expression
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Visualizations
Caption: Simplified workflow of this compound interaction with sensitive versus resistant cells.
Caption: Key pro-survival signaling pathways contributing to drug resistance.
Caption: A standard experimental workflow for Western blot analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - CAS:39815-40-2 - KKL Med Inc. [kklmed.com]
- 6. Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Spectroscopy of Epitulipinolide Diepoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epitulipinolide diepoxide and related sesquiterpene lactones. The focus is on identifying and resolving common artifacts and issues encountered during Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the epoxide protons and carbons in this compound?
Q2: My ¹H NMR spectrum shows broad peaks. What could be the cause?
A2: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be properly adjusted. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines. Diluting the sample may help.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
-
Solid Particles: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity.[4] Always filter your sample into the NMR tube.[4]
-
Chemical Exchange: If the molecule is undergoing conformational changes on the NMR timescale, this can lead to broadened signals. Acquiring the spectrum at a different temperature (VT-NMR) can help to either sharpen the signals (at higher temperatures) or resolve the different conformers (at lower temperatures).
Q3: I see unexpected signals in my spectrum that don't seem to belong to this compound. What could they be?
A3: These could be artifacts or the result of sample degradation. Common sources of extraneous peaks include:
-
Residual Solvents: Signals from common laboratory solvents are frequently observed.
-
Grease: Stopcock grease from glassware can introduce broad, rolling humps in the baseline.
-
Water: A broad singlet, the chemical shift of which is highly dependent on the solvent and temperature.
-
Degradation Products: Epoxides can be susceptible to ring-opening, especially in the presence of acidic impurities or protic solvents. This can lead to the formation of diols or other derivatives with distinct NMR signals.
Q4: How can I confirm if an unexpected peak is from my compound or a contaminant?
A4: Several 2D NMR experiments can help distinguish compound signals from artifacts:
-
HSQC/HMQC: These experiments correlate proton signals with their directly attached carbons. If a proton signal does not show a correlation in the HSQC, it may be from a solvent or an exchangeable proton (like water or an alcohol).
-
HMBC: This experiment shows correlations between protons and carbons that are 2-3 bonds away. This can help to piece together the carbon skeleton and confirm if a signal belongs to the molecule's framework.
-
COSY: This experiment shows correlations between coupled protons. Signals from your compound should show expected correlations based on its structure.
Troubleshooting Guides
Issue 1: Suspected Epoxide Ring-Opening
Symptoms:
-
Appearance of new signals in the 3.5-4.5 ppm range (characteristic of protons on carbons bearing a hydroxyl group).
-
Disappearance or decreased intensity of the expected epoxide signals (2.5-3.5 ppm).
-
Changes in the spectrum over time.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing potential epoxide ring-opening.
Explanation: Epoxides can undergo acid-catalyzed ring-opening to form diols. Trace amounts of acid in the NMR solvent (e.g., CDCl₃ can contain DCl) or on the surface of the NMR tube can facilitate this degradation.[5] Using a neutral, aprotic, and anhydrous solvent is crucial.
Issue 2: Poor Signal-to-Noise Ratio (S/N)
Symptoms:
-
Signals of interest are difficult to distinguish from the baseline noise.
-
Weak signals may be entirely obscured.
Troubleshooting Workflow:
Caption: Strategies for enhancing the signal-to-noise ratio in NMR experiments.
Explanation: The signal-to-noise ratio is proportional to the square root of the number of scans.[6] Therefore, quadrupling the number of scans will double the S/N.[6] Using a more concentrated sample, a higher magnetic field strength, or a cryogenically cooled probe will also significantly improve sensitivity.[7]
Data Presentation
The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for key functional groups in epoxidized sesquiterpene lactones, which can be used as a reference for identifying signals from this compound and potential artifacts or degradation products.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Epoxide Protons | 2.5 - 3.5 | 40 - 60 | Ring strain shifts these upfield compared to other ethers.[2][3] |
| Protons on carbons adjacent to hydroxyls (potential degradation product) | 3.5 - 4.5 | 60 - 80 | Appearance of signals in this region may indicate epoxide ring-opening. |
| Olefinic Protons | 4.5 - 6.5 | 100 - 150 | Signals from any remaining double bonds in the structure. |
| Lactone Carbonyl | - | 170 - 185 | A key signal in the ¹³C spectrum for identifying the lactone moiety. |
| Methyl Groups | 0.8 - 2.0 | 10 - 30 | Can be singlets, doublets, or triplets depending on their location and neighboring protons. |
Experimental Protocols
Sample Preparation for NMR of this compound
This protocol is designed to minimize contamination and prevent degradation of the epoxide functional groups.
-
Glassware: Use clean, dry glassware that has been rinsed with a neutral solvent (e.g., acetone) and dried in an oven at a low temperature (do not exceed 100°C for NMR tubes).[8] If acidic contaminants are a concern, glassware can be rinsed with a dilute solution of a weak base (e.g., K₂CO₃ in methanol) followed by a thorough rinse with deionized water and acetone, and then dried.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that is aprotic and anhydrous to minimize the risk of epoxide ring-opening. Recommended solvents include Benzene-d₆, Acetone-d₆, or THF-d₈. Chloroform-d (CDCl₃) can be used, but it should be fresh and stored over potassium carbonate to neutralize any trace amounts of DCl.[9]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample.[8] Gently swirl to dissolve the compound completely.
-
Filtering: Prepare a filter pipette by placing a small, tight plug of glass wool or a Kimwipe into a Pasteur pipette.[9] Filter the sample solution directly into a clean, dry 5 mm NMR tube.[8] This is a critical step to remove any particulate matter that can degrade spectral quality.[4]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly.
Standard ¹H NMR Acquisition Parameters
These are general starting parameters that may need to be optimized for your specific instrument and sample.
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse is a good compromise for quantitative accuracy and signal intensity when multiple scans are required. |
| Number of Scans (NS) | 8 - 16 | Sufficient for good S/N on a moderately concentrated sample. Increase as needed for dilute samples. |
| Acquisition Time (AQ) | 2 - 4 s | Provides adequate digital resolution for resolving fine coupling patterns.[6] |
| Relaxation Delay (D1) | 2 - 5 s | Allows for sufficient relaxation of most protons, important for accurate integration. A longer delay may be needed for quantitative analysis. |
| Spectral Width (SW) | 12 - 16 ppm | A standard range that should encompass all signals for a typical organic molecule. |
| Temperature | 298 K | Standard room temperature acquisition. |
2D NMR Experiments for Structural Confirmation
To confirm the structure and identify artifacts, the following 2D NMR experiments are recommended:
-
gHSQC (Gradient Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
gHMBC (Gradient Heteronuclear Multiple Bond Correlation): To observe long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular structure.
-
gCOSY (Gradient Correlation Spectroscopy): To identify proton-proton coupling networks.
Acquisition parameters for these experiments are typically based on standard instrument manufacturer protocols and should be adjusted based on the specific sample and desired resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sites.bu.edu [sites.bu.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
Troubleshooting inconsistent results in Epitulipinolide diepoxide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Epitulipinolide diepoxide.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
-
Question: My cell viability results with this compound are inconsistent across replicate wells and between experiments. What could be the cause?
-
Answer: Inconsistent results in cell viability assays can stem from several factors. Here are some common causes and troubleshooting steps:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before seeding to avoid clumps and unequal cell numbers per well.
-
Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile PBS or media.[1][2]
-
Compound Precipitation: this compound, while soluble in several organic solvents, may precipitate in aqueous media at higher concentrations. Visually inspect your wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower concentration or a different solvent system.
-
Inconsistent Incubation Times: Ensure that the incubation time with both the compound and the viability reagent is consistent across all plates and experiments.[2]
-
Cell Passage Number: High passage numbers can lead to phenotypic changes in cells, affecting their response to treatment.[3][4] It is advisable to use cells within a consistent and low passage range for all experiments.
-
Issue 2: Unexpected or No Biological Activity Observed
-
Question: I am not observing the expected cytotoxic or anti-proliferative effects of this compound on my cancer cell line. Why might this be happening?
-
Answer: A lack of expected biological activity can be due to several reasons. Consider the following:
-
Compound Stability and Storage: this compound should be stored at -20°C.[5][6] Improper storage can lead to degradation. If you have prepared a stock solution, it should also be stored at -20°C and ideally used within a few months.[5] Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation.[5]
-
Cell Line Sensitivity: Not all cell lines will respond to a compound in the same way. The reported activity of this compound is against KB and skin melanoma cells.[5][7] Your cell line of choice may be inherently resistant. It is recommended to include a known sensitive cell line as a positive control.
-
Incorrect Concentration Range: The effective concentration of a compound can vary significantly between different cell lines. Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell line.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects at higher concentrations. Ensure that the final concentration of the solvent in your culture media is low (typically ≤ 0.5%) and that you include a vehicle control (media with the same concentration of solvent) in your experimental setup.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5] For cell-based assays, DMSO is the most commonly used solvent.
Q2: How should I store this compound and its stock solutions?
A2: The solid compound should be stored at -20°C.[6] Stock solutions prepared in a solvent like DMSO should also be stored in tightly sealed vials at -20°C and are generally stable for several months.[5]
Q3: What are the known biological activities of this compound?
A3: this compound has been reported to exhibit antioxidative and chemopreventive activities.[5][7] It can significantly inhibit the proliferation of melanoma cells and possesses cytotoxic activity against KB cells.[5][7]
Q4: What should I use for positive and negative controls in my experiments?
A4:
-
Negative Control: A vehicle control containing the same concentration of solvent (e.g., DMSO) as your experimental wells.
-
Positive Control (for cytotoxicity/anti-proliferative assays): A known cytotoxic agent for your specific cell line (e.g., doxorubicin, paclitaxel) to ensure the assay is working correctly.
-
Positive Control (for cell line sensitivity): A cell line known to be sensitive to this compound, if available.
Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [5][6] |
| Recommended Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5] |
| Stock Solution Stability | Several months at -20°C | [5] |
| Reported Biological Activity | Antioxidative, Chemopreventive, Anti-proliferative, Cytotoxic | [5][7] |
| Cell Lines with Reported Activity | Skin melanoma cells, KB cells | [5][7] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add the media containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: A potential signaling pathway for this compound.
Caption: Decision tree for diagnosing a lack of biological activity.
References
- 1. focus.gbo.com [focus.gbo.com]
- 2. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. usbio.net [usbio.net]
- 7. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]
Technical Support Center: Handling Sesquiterpene Lactone Stability Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common stability issues encountered when working with sesquiterpene lactones (STLs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My sesquiterpene lactone sample shows unexpected peaks in the HPLC chromatogram upon re-analysis. What could be the cause?
A1: The appearance of new peaks strongly suggests degradation of your sesquiterpene lactone. STLs are susceptible to degradation under various conditions. To troubleshoot, consider the following:
-
pH of the Mobile Phase: Sesquiterpene lactones can be unstable at neutral to alkaline pH. For instance, those with side chains may lose them at a pH of 7.4.[1] If your mobile phase is neutral or basic, the STL may be degrading on-column.
-
Recommendation: Prepare fresh samples and consider using a mobile phase with a slightly acidic pH to improve stability.
-
-
Solvent Reactivity: Alcoholic solvents, such as ethanol (B145695), can react with some STLs, especially at elevated temperatures, to form adducts.[2]
-
Recommendation: Whenever possible, prepare fresh solutions for each experiment. If you must store solutions, use aprotic solvents like acetonitrile (B52724) or DMSO and store them at low temperatures.
-
-
Storage Conditions: Improper storage is a primary cause of degradation.
Q2: I am observing a decrease in the concentration of my STL stock solution over time, even when stored at -20°C. What's happening and how can I prevent this?
A2: While low-temperature storage is crucial, other factors can contribute to the degradation of STLs in solution:
-
Solvent Choice: As mentioned, alcoholic solvents can form adducts with STLs. A study on Arnica tincture stored for three years showed a significant decrease in STL content due to the formation of ethanol adducts. The degradation was more pronounced at higher temperatures.[3]
-
Recommendation: For long-term storage, dissolve your STL in a minimal amount of a non-reactive solvent like DMSO and aliquot it into single-use vials to avoid repeated freeze-thaw cycles.
-
-
Light Exposure: Some STLs are sensitive to light. Even ambient lab light during sample preparation can initiate degradation.
-
Recommendation: Use amber vials or wrap your containers in aluminum foil to protect them from light.[2]
-
-
Hydrolysis: The lactone ring in STLs is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Recommendation: Ensure your solvent is neutral and free of acidic or basic contaminants. For aqueous solutions, use a buffered system at a slightly acidic pH if the STL's structure allows.
-
Q3: My STL is precipitating out of the aqueous buffer during my cell-based assay. How can I improve its solubility without compromising its stability?
A3: Poor aqueous solubility is a common challenge with lipophilic STLs. Here are some strategies to address this:
-
Co-solvents: Use a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to first dissolve the STL before diluting it in your aqueous buffer.[2] Be mindful of the final solvent concentration, as it can affect cell viability (typically <0.5%).
-
Complexation: Cyclodextrins can form inclusion complexes with STLs, which can significantly increase their aqueous solubility.[2]
-
Formulation with Surfactants: Non-ionic surfactants can be used to create microemulsions or micellar solutions that encapsulate and solubilize STLs.[2]
-
Adsorption to Plasticware: Lipophilic compounds can adsorb to the surface of plastic labware.
-
Recommendation: Use low-adhesion microplates or pre-treat the plates with a blocking agent like bovine serum albumin (BSA).[2]
-
Q4: I am conducting a forced degradation study on my STL. What are the typical degradation pathways I should expect?
A4: Forced degradation studies are designed to intentionally degrade the sample to understand its stability profile. Common degradation pathways for STLs include:
-
Hydrolysis: Under acidic or basic conditions, the ester linkage of the lactone ring can be cleaved to form a hydroxy acid.[4][5]
-
Oxidation: The molecule can be susceptible to oxidation, especially if it contains other reactive functional groups.
-
Photodegradation: UV light can induce reactions. For example, lactucin (B167388) degrades via the addition of a water molecule across a double bond upon UV irradiation.[2]
-
Thermal Degradation: High temperatures can lead to decomposition. The specific pathway is highly dependent on the structure of the STL.
-
Formation of Adducts: As discussed, reactive solvents like alcohols can form adducts.[3]
Quantitative Data on Sesquiterpene Lactone Stability
The stability of sesquiterpene lactones is influenced by various factors. The following tables summarize quantitative data from different studies.
Table 1: Thermal Stability of Artemisinin and its Derivatives
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Key Thermal Events |
| Artemisinin | 156-157 | ~190 | Endothermic peak (melting) followed by exothermic decomposition.[6] |
| Artesunate | ~130 | 165-172 | Endothermic peak (melting) followed by an exothermic peak.[6] |
| Artemether | Not specified | Not specified | Characteristic endothermic peak in DSC thermogram.[6] |
Table 2: Stability of Helenalin Esters in Arnica Tincture (Ethanolic Solution) after 3 Years
| Storage Temperature (°C) | Decrease in Content (%) | Degradation Product |
| +4 | 13 | 2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives[3] |
| +25 | 32 | 2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives[3] |
| +30 | 37 | 2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives[3] |
Table 3: Photodegradation of Lactucin under UV Irradiation (366 nm)
| Parameter | Value | Conditions |
| Half-life | ~45 minutes | Aqueous solution, 293-313 K[2] |
| Rate Constant | 2.6 ± 0.4 × 10⁻⁴ s⁻¹ | Pseudo-first-order kinetics[2] |
| Degradation Product | Addition of a water molecule on the C(1)–C(10) double bond.[2] |
Experimental Protocols
Protocol 1: General Purpose Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of a sesquiterpene lactone.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[7]
-
Column Temperature: Maintain at a constant temperature, e.g., 25-30°C.
-
-
Mobile Phase:
-
Use a gradient elution to ensure separation of the parent compound from potential degradation products.
-
A common mobile phase consists of a mixture of water (often with a small amount of acid, like 0.1% formic or acetic acid, to improve peak shape and stability) and an organic solvent like acetonitrile or methanol.[3][8]
-
Example Gradient: Start with a higher aqueous percentage and gradually increase the organic solvent concentration over the run.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the STL in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to the desired concentration.
-
-
Detection:
-
Monitor the elution profile at a wavelength where the STL has maximum absorbance. If this is unknown, a DAD detector can be used to scan a range of wavelengths.
-
-
Analysis:
-
Inject the freshly prepared sample to obtain the initial chromatogram (t=0).
-
Store the sample under the desired test conditions (e.g., specific temperature, light exposure).
-
At specified time points, inject the sample again and compare the peak area of the parent STL to the initial measurement to quantify degradation. Monitor for the appearance of new peaks.
-
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies to understand the degradation pathways of an STL.
-
General Preparation: Prepare a solution of the STL at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis:
-
Mix the STL solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the STL solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a set period.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the STL solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a set period, protected from light.
-
-
Thermal Degradation:
-
Store the solid STL powder or a solution in a tightly sealed vial in an oven at a high temperature (e.g., 70-80°C) for a defined period.
-
-
Photodegradation:
-
Expose a solution of the STL in a quartz cuvette or a thin solid film to a light source that provides both UV and visible light (e.g., a xenon lamp).
-
Ensure a control sample is kept in the dark at the same temperature.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method (as described in Protocol 1).
-
Aim for 5-20% degradation of the active pharmaceutical ingredient. If degradation is too rapid or slow, adjust the stressor concentration, temperature, or duration.
-
Visualizations: Pathways and Workflows
Caption: Common degradation pathways for sesquiterpene lactones.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical steps in acid- and base-mediated lactone hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Addressing high background in Epitulipinolide diepoxide flow cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background signals in flow cytometry experiments involving Epitulipinolide diepoxide.
Troubleshooting Guides
High background fluorescence can obscure true positive signals, leading to inaccurate data interpretation. The following guides address common causes of high background in the context of this compound experiments, such as apoptosis and cell cycle analysis.
Issue 1: High Background Across All Samples, Including Unstained Controls
This often points to issues with the cell population itself or the instrument setup.
Troubleshooting Steps:
| Possible Cause | Recommended Solution | Citation |
| High Autofluorescence | Certain cell types naturally exhibit higher levels of autofluorescence. Consider using fluorochromes that emit in the red-shifted channels (e.g., APC), where autofluorescence is minimal. Alternatively, use very bright fluorochromes to ensure the signal is well above the autofluorescence level. Analyze cells soon after staining, as prolonged storage in fixatives can increase autofluorescence.[1] | [1][2][3] |
| Cell Debris and Dead Cells | Dead cells and debris can non-specifically bind antibodies and contribute to background. Optimize sample preparation to minimize cell lysis by avoiding vigorous vortexing or high-speed centrifugation.[1] Use a viability dye to gate out dead cells during analysis.[1] If necessary, use a cell strainer to remove clumps and debris. | [1][3] |
| Instrument Settings | Incorrect gain (PMT voltage) settings can amplify background noise. Use a positive control to correctly set up the flow cytometer, adjusting the offset to reduce background from small particles and optimizing the gain.[4] | [4] |
| Bacterial Contamination | Bacterial contamination can lead to a high event rate and autofluorescence. Ensure sterile techniques are used throughout the experiment.[4] | [4] |
Issue 2: High Background in Stained Samples Compared to Controls
This typically indicates problems with the staining protocol or reagents.
Troubleshooting Steps:
| Possible Cause | Recommended Solution | Citation |
| Excess Antibody Concentration | Using too much primary or secondary antibody can lead to non-specific binding. Titrate antibodies to determine the optimal concentration that provides a strong positive signal with minimal background.[4] | [2][4] |
| Non-Specific Antibody Binding | Antibodies can bind non-specifically to Fc receptors on the cell surface. Block Fc receptors with Fc blocking reagents or by including BSA or FBS in the staining buffer.[1] Use an isotype control to determine the level of non-specific binding.[1] | [1] |
| Inadequate Washing | Insufficient washing can leave unbound antibodies in the sample. Increase the number and duration of wash steps after antibody incubation.[3] Consider adding a low concentration of a mild detergent (e.g., Tween-20) to the wash buffer.[4] | [3][4] |
| Secondary Antibody Issues | If using indirect staining, the secondary antibody may be cross-reacting with off-target proteins. Use a secondary antibody that has been pre-adsorbed against the species of your sample. Run a control with only the secondary antibody to check for non-specific binding.[2] | [2] |
Frequently Asked Questions (FAQs)
Q1: Can this compound itself cause high background fluorescence?
While there is no direct evidence to suggest that this compound is inherently fluorescent, as a cytotoxic agent, it induces apoptosis and cell death. The resulting increase in dead cells and cellular debris can be a significant source of high background if not properly addressed through good sample preparation and the use of viability dyes.
Q2: I am using this compound to induce apoptosis and staining with Annexin V/Propidium Iodide (PI). My background is very high. What should I do?
High background in apoptosis assays can be due to several factors. Ensure you are using an appropriate concentration of Annexin V and PI, as excessive amounts can lead to non-specific binding. It is also crucial to handle cells gently to avoid mechanical damage, which can lead to false positives for PI staining. Include unstained, single-stained (Annexin V only and PI only), and Fluorescence Minus One (FMO) controls to properly set up your gates and compensation.
Q3: How can I distinguish between apoptosis and necrosis in my this compound-treated samples?
The combination of Annexin V and a viability dye like PI allows for the distinction between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Q4: I am performing cell cycle analysis with PI after this compound treatment and see a lot of debris in the sub-G1 peak. How can I clean this up?
A prominent sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[7] While this is an expected outcome of this compound treatment, excessive debris can interfere with the analysis. To improve data quality, consider the following:
-
Gentle cell handling: Avoid harsh enzymatic digestion or vigorous pipetting.
-
Cell straining: Use a fine mesh filter to remove clumps and large debris before staining.
-
Gating strategy: Use forward and side scatter to gate on the main cell population and exclude debris.
Experimental Protocols
General Staining Protocol for Apoptosis Analysis with Annexin V and PI
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate duration. Include untreated cells as a negative control.
-
Harvesting: Harvest cells and wash them twice with cold PBS. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
General Staining Protocol for Cell Cycle Analysis with PI
-
Cell Preparation: Treat cells with this compound as required.
-
Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while gently vortexing. Fix for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Visualizations
Caption: Workflow for apoptosis detection using Annexin V and PI.
Caption: Decision tree for troubleshooting high background in flow cytometry.
Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Overcoming Poor Bioavailability of Sesquiterpene Lactones in Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for overcoming the challenges associated with the poor in vivo bioavailability of sesquiterpene lactones (STLs).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of sesquiterpene lactones?
A1: The poor oral bioavailability of most sesquiterpene lactones stems from a combination of factors:
-
Low Aqueous Solubility: STLs are often highly lipophilic, leading to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Extensive First-Pass Metabolism: After absorption, STLs undergo significant metabolism in the gut wall and liver by Phase I (e.g., CYP450 enzymes) and Phase II (e.g., glucuronidation) enzymes. This extensive metabolism reduces the amount of active compound reaching systemic circulation.
-
Efflux by Transporters: STLs can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compounds back into the intestinal lumen, limiting their net absorption.
Q2: What are the most common strategies to improve the in vivo bioavailability of sesquiterpene lactones?
A2: Several strategies can be employed to enhance the bioavailability of STLs:
-
Formulation Approaches:
-
Nanoformulations: Encapsulating STLs in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve their solubility, protect them from degradation, and enhance their absorption.[2][3]
-
Micelles: Formation of micellar solutions can significantly increase the solubility of hydrophobic STLs.
-
Liposomes: Encapsulation in liposomes can improve the solubility and modify the pharmacokinetic profile of STLs.
-
-
Chemical Modification:
-
Prodrugs/Derivatives: Synthesizing more water-soluble derivatives or prodrugs of the parent STL can improve absorption. For example, the synthesis of dimethylaminoparthenolide (B10826480) (DMAPT), a water-soluble derivative of parthenolide, has been shown to increase bioavailability.
-
-
Complexation:
Q3: How do I choose the best strategy for my specific sesquiterpene lactone?
A3: The choice of strategy depends on the physicochemical properties of your STL and your experimental goals.
-
For highly lipophilic STLs: Nanoformulations and cyclodextrin (B1172386) complexation are excellent starting points to address solubility issues.
-
If extensive metabolism is the primary concern: Nanoformulations that offer protection from enzymatic degradation or chemical modifications to block metabolic sites may be more effective.
-
For initial in vivo proof-of-concept studies: Using a more soluble derivative, if available, can be a quicker approach than developing a complex formulation.
Q4: What are the critical parameters to assess when developing a nanoformulation for a sesquiterpene lactone?
A4: Key parameters for characterizing STL nanoformulations include:
-
Particle Size and Polydispersity Index (PDI): These affect the in vivo fate and absorption of the nanoparticles.
-
Encapsulation Efficiency and Drug Loading: These determine the amount of STL carried by the nanoparticles and are crucial for dosing calculations.
-
In Vitro Drug Release Profile: This provides insights into how the STL will be released from the nanoparticle in a biological environment.
-
Stability: The formulation should be stable during storage and in physiological fluids.
Troubleshooting Guides
Problem 1: Low and Inconsistent Plasma Concentrations of STL in Animal Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility of the administered STL. | 1. Switch to a formulation with enhanced solubility (e.g., cyclodextrin complex, nanoformulation).2. Include a solubilizing agent (e.g., Tween 80, Cremophor EL) in the vehicle, ensuring it doesn't interfere with the assay. | Increasing the solubility in the gastrointestinal tract is the first step to improving absorption. |
| Extensive first-pass metabolism. | 1. Consider a different route of administration for initial studies (e.g., intravenous) to determine absolute bioavailability.2. Co-administer with a known inhibitor of relevant metabolic enzymes (use with caution and appropriate controls). | Bypassing the liver or inhibiting its metabolic activity can increase systemic exposure. |
| Efflux by P-glycoprotein. | 1. Incorporate a P-gp inhibitor (e.g., verapamil, piperine) in the formulation. | Blocking efflux transporters can significantly increase the net absorption of the STL. |
| Improper oral gavage technique. | 1. Ensure proper training and technique for oral gavage to avoid accidental administration into the lungs.2. Use appropriate gavage needle size for the animal. | Incorrect administration can lead to high variability and animal distress. |
Problem 2: Difficulty in Formulating Sesquiterpene Lactone Nanoparticles
| Possible Cause | Troubleshooting Step | Rationale |
| Low encapsulation efficiency. | 1. Optimize the drug-to-polymer/lipid ratio.2. Try a different nanoparticle preparation method (e.g., nanoprecipitation vs. emulsion-diffusion).3. Adjust the organic solvent and aqueous phase composition. | The physicochemical properties of the STL and the formulation components must be well-matched for efficient encapsulation. |
| Large particle size or high PDI. | 1. Increase the energy input during formulation (e.g., sonication time/power, homogenization speed).2. Optimize the concentration of the stabilizer/surfactant.3. Filter the nanoparticle suspension through a syringe filter of appropriate pore size. | Smaller and more uniform nanoparticles are generally preferred for in vivo applications. |
| Instability of the nanoformulation (aggregation/precipitation). | 1. Increase the concentration of the stabilizer.2. Optimize the surface charge of the nanoparticles (zeta potential).3. Lyophilize the nanoparticles with a cryoprotectant for long-term storage. | Electrostatic and steric stabilization are crucial for preventing nanoparticle aggregation. |
Problem 3: Challenges in HPLC Analysis of STLs in Plasma Samples
| Possible Cause | Troubleshooting Step | Rationale |
| Poor peak shape (tailing, fronting). | 1. Adjust the pH of the mobile phase.2. Use a high-purity silica (B1680970) column.3. Dilute the sample to avoid column overload. | Peak shape issues can arise from secondary interactions with the stationary phase or column overload. |
| Low sensitivity/no peak detected. | 1. Optimize the extraction method from plasma to improve recovery.2. Use a more sensitive detector (e.g., mass spectrometer).3. Concentrate the sample before injection. | Low plasma concentrations of STLs often require highly sensitive analytical methods. |
| Shifting retention times. | 1. Ensure the column is properly equilibrated before each injection.2. Use a column oven to maintain a consistent temperature.3. Prepare fresh mobile phase daily. | Consistent chromatographic conditions are essential for reliable quantification. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Sesquiterpene Lactones With and Without Bioavailability Enhancement Strategies.
| Sesquiterpene Lactone | Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Costunolide (B1669451) | Free Drug | Rat | 100 mg/kg (oral) | 19.84 | 308.83 | - | [1] |
| Costunolide | pH-Responsive Mesoporous Silica Nanoparticles | Rat | 80 mg/kg (oral) | Not Reported | Not Reported | Enhanced anti-fibrotic effect suggests improved bioavailability | [7] |
| Dehydrocostus lactone | Free Drug | Rat | 100 mg/kg (oral) | 493.00 | 7884.51 | - | [8] |
| Parthenolide | Free Drug | Mouse | 40 mg/kg (oral) | ~50 | Not Reported | - | |
| Parthenolide | Dimethylaminoparthenolide (DMAPT) | Mouse | 100 mg/kg (oral) | ~5,900 | Not Reported | ~118-fold (based on Cmax) | |
| Parthenolide | Micelles | - | - | Not Reported | Not Reported | In vitro studies show enhanced delivery and efficacy | [9] |
Note: Direct comparative in vivo pharmacokinetic data for some formulations is limited in the publicly available literature. The table provides available data and highlights studies showing improved efficacy, which is often a surrogate for enhanced bioavailability.
Experimental Protocols
Protocol 1: Preparation of Sesquiterpene Lactone-Loaded Polymeric Nanoparticles using Emulsification-Diffusion Method
Objective: To encapsulate a lipophilic sesquiterpene lactone into biodegradable polymeric nanoparticles to improve its aqueous solubility and bioavailability.
Materials:
-
Sesquiterpene lactone (STL)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation:
-
Dissolve a specific amount of the STL and PLGA in ethyl acetate. For example, 20 mg of STL and 100 mg of PLGA in 5 mL of ethyl acetate.
-
-
Aqueous Phase Preparation:
-
Prepare a PVA solution (e.g., 2% w/v) in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring at a high speed (e.g., 1000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.
-
Subject the coarse emulsion to high-energy sonication using a probe sonicator for a defined period (e.g., 5 minutes on an ice bath) to form a nanoemulsion.
-
-
Solvent Diffusion:
-
Dilute the nanoemulsion with a large volume of deionized water (e.g., 50 mL) under moderate stirring for 3-4 hours to allow the ethyl acetate to diffuse out of the droplets, leading to the precipitation of PLGA and the formation of nanoparticles.
-
-
Nanoparticle Recovery:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water twice by repeated centrifugation and resuspension.
-
-
Lyophilization (Optional):
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).
-
Freeze the suspension and lyophilize to obtain a dry nanoparticle powder for long-term storage.
-
Protocol 2: Preparation of Sesquiterpene Lactone-Cyclodextrin Inclusion Complexes by Kneading Method
Objective: To enhance the aqueous solubility of a sesquiterpene lactone by forming an inclusion complex with a cyclodextrin.
Materials:
-
Sesquiterpene lactone (STL)
-
β-cyclodextrin (or a derivative like HP-β-cyclodextrin)
-
Mortar and pestle
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Vacuum oven
Methodology:
-
Place a specific molar ratio of the STL and cyclodextrin (e.g., 1:1) in a mortar.
-
Add a small amount of a solvent mixture (e.g., ethanol:water, 1:1 v/v) to the powder to form a thick paste.
-
Knead the paste thoroughly with the pestle for a defined period (e.g., 60 minutes).
-
During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
To remove any uncomplexed STL, wash the powder with a small amount of a non-polar solvent in which the complex is insoluble but the free STL is soluble.
-
Dry the final inclusion complex powder.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a sesquiterpene lactone formulation after oral administration to mice.
Materials:
-
STL formulation
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
-80°C freezer
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight (with free access to water) before dosing.
-
-
Dosing:
-
Accurately weigh each mouse to calculate the required dose volume.
-
Administer the STL formulation orally using a gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein.
-
-
Plasma Preparation:
-
Immediately transfer the blood samples into heparinized microcentrifuge tubes.
-
Centrifuge the blood samples (e.g., 5000 rpm for 10 minutes at 4°C) to separate the plasma.
-
-
Sample Storage:
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for the concentration of the STL using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).
-
Mandatory Visualizations
References
- 1. Pharmacokinetics of costunolide and dehydrocostuslactone after oral administration of Radix aucklandiae extract in normal and gastric ulcer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. medium.com [medium.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Micelle Delivery of Parthenolide to Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges for Epitulipinolide diepoxide from plant extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the purification of Epitulipinolide diepoxide from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be isolated?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It has demonstrated antioxidative and chemopreventive properties, particularly against skin melanoma cells, and cytotoxic activity against KB cells.[1] The primary plant sources for this compound are the leaves and bark of Liriodendron tulipifera (American tulip tree) and Liriodendron chinense.[1][2]
Q2: What are the main challenges in purifying this compound?
A2: The purification of this compound, like many sesquiterpene lactones, presents several challenges:
-
Low Concentration: The compound is often present in low concentrations within the plant material, necessitating the processing of large amounts of biomass for a modest yield.
-
Complex Mixtures: Plant extracts are complex matrices containing numerous structurally similar compounds, such as other sesquiterpene lactones, which can co-elute during chromatographic separation.
-
Chemical Instability: The presence of two epoxide rings and a lactone group makes this compound susceptible to degradation under harsh pH or temperature conditions. Epoxides can be prone to ring-opening reactions, especially under acidic conditions.
-
Co-extraction of Impurities: Pigments, lipids, and other secondary metabolites are often co-extracted, which can interfere with chromatographic separation and require additional clean-up steps.
Q3: What is a typical expected yield for this compound?
A3: The yield of this compound can vary significantly based on the plant material's geographic origin, harvest time, and the extraction and purification methods employed. A published study reported the isolation of 8 mg of this compound from 3.0 kg of dried leaves of Liriodendron tulipifera. This represents a yield of approximately 0.00027% (w/w). Due to the limited data available for this specific compound, yields for other sesquiterpene lactones are provided in the table below for comparison.
Data Presentation
Table 1: Reported Yields of Sesquiterpene Lactones from Plant Extracts
| Compound | Plant Source | Starting Material (dry wt.) | Yield (mg) | Yield (% w/w) | Reference |
| This compound | Liriodendron tulipifera (leaves) | 3.0 kg | 8 | ~0.00027% | Kuo et al., 2014 |
| Lipiferolide | Liriodendron tulipifera (leaves) | 100 g | 12 | 0.012% | Lam et al., 2024 |
| 11,13-Dihydrolactucin & Lactucin | Cichorium intybus (roots) | 750 g | 642.3 & 175.3 | 0.086% & 0.023% | Trotta et al., 2023 |
| Lactucopicrin | Cichorium glandulosum (roots) | 166 mg (crude extract) | 19 | 11.4% (of extract) | Wu et al., 2007 |
Table 2: Exemplary Solvent Systems for Silica (B1680970) Gel Column Chromatography of Sesquiterpene Lactones
| Compound Class | Stationary Phase | Elution System (Gradient) | Target Compound Rf (Typical) | Reference/General Practice |
| Germacranolide Diepoxides | Silica Gel | Dichloromethane (B109758):Methanol (B129727) (gradient from 100:0 to 80:1) | 0.3 - 0.5 | Adapted from Kuo et al., 2014 |
| Sesquiterpene Lactones | Silica Gel | n-Hexane:Ethyl Acetate (gradient from 100:0 to 0:100) | 0.2 - 0.4 | General Practice |
| Polar Sesquiterpenoids | Silica Gel | Chloroform:Acetone (gradient) | 0.3 - 0.6 | General Practice |
| Complex Mixtures | Reverse-Phase C18 | Methanol:Water (gradient) | Varies | General Practice |
Experimental Protocols
Detailed Methodology for the Purification of this compound
This protocol is based on the method described by Kuo et al., 2014, with additional details for clarity.
1. Plant Material and Extraction:
-
Air-dry the leaves of Liriodendron tulipifera (3.0 kg) at room temperature.
-
Grind the dried leaves into a coarse powder.
-
Extract the powdered leaves with methanol (50 L) five times at room temperature.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract (e.g., 52.5 g).
2. Initial Fractionation (Silica Gel Column Chromatography):
-
Prepare a silica gel column (e.g., 70-230 mesh) with a suitable diameter and length for the amount of crude extract.
-
Adsorb the crude methanol extract onto a small amount of silica gel.
-
Load the adsorbed extract onto the top of the prepared column.
-
Elute the column with a stepwise gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting with 100% CH₂Cl₂ and gradually increasing the polarity by adding MeOH.
-
Collect fractions of a suitable volume and monitor the separation using Thin Layer Chromatography (TLC).
3. Isolation of this compound:
-
Combine fractions containing compounds with similar Rf values based on TLC analysis.
-
A fraction eluted with a CH₂Cl₂:MeOH ratio of approximately 80:1 has been reported to contain this compound.
-
Subject this enriched fraction to further silica gel column chromatography.
-
Elute the second column with a shallower gradient or isocratic system of CH₂Cl₂:MeOH, for example, starting with 40:1.
-
Monitor the fractions by TLC, visualizing with an appropriate stain (e.g., 10% H₂SO₄ in ethanol (B145695) followed by heating).
-
Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound (e.g., 8 mg).
4. Purity Assessment:
-
Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC) and compare its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with published values.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent or procedure. | - Ensure the plant material is finely ground to increase surface area.- Increase the extraction time or the number of extraction cycles.- Consider using techniques like sonication or maceration to improve solvent penetration. |
| Target Compound Not Detected in Fractions | - Compound degraded on the silica gel.- Elution with a solvent system of inappropriate polarity.- Fractions are too dilute for detection by TLC. | - Test the stability of the compound on a small amount of silica gel before large-scale purification.- Use a different adsorbent like alumina (B75360) or a deactivated silica gel.- Perform a thorough TLC analysis with a wide range of solvent polarities to determine the optimal elution conditions.- Concentrate the fractions before spotting on the TLC plate. |
| Poor Separation of Structurally Similar Compounds | - Inappropriate solvent gradient.- Overloading of the column. | - Use a shallower solvent gradient to improve the resolution of closely related compounds.- Reduce the amount of crude extract loaded onto the column.- Consider using a different chromatographic technique, such as reverse-phase HPLC or counter-current chromatography. |
| Appearance of Unexpected Peaks in HPLC of Purified Sample | - Degradation of the compound during storage or workup.- Contamination from solvents or plasticware. | - Store the purified compound at low temperatures, protected from light and in an inert atmosphere.- Use high-purity, HPLC-grade solvents and avoid plastic containers for storage of the compound and its solutions.- Run a blank analysis to check for contaminants in the system. |
| Broad or Tailing Peaks in Chromatography | - Sample aggregation at high concentrations.- Interaction of the compound with active sites on the silica gel. | - Dilute the sample before loading it onto the column.- Add a small amount of a modifier like triethylamine (B128534) to the eluent to block active sites on the silica gel, especially for basic compounds. |
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of Epitulipinolide Diepoxide and Parthenolide
In the landscape of natural product-based cancer therapeutics, sesquiterpene lactones have emerged as a promising class of compounds. This guide provides a detailed comparison of the cytotoxic activities of two such compounds: epitulipinolide (B204386) diepoxide and parthenolide (B1678480). This objective analysis, supported by available experimental data, is intended for researchers, scientists, and professionals in drug development.
Quantitative Analysis of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for epitulipinolide diepoxide and parthenolide against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| This compound | T24 | Bladder Cancer | Data not available | 24, 48, 72 |
| 5637 | Bladder Cancer | Data not available | 24, 48, 72 | |
| J82 | Bladder Cancer | Data not available | 24, 48, 72 | |
| Parthenolide | 5637 | Bladder Cancer | Not explicitly stated, but significant decrease in viability at 2.5-10 µM[1] | 24, 48 |
| A549 | Lung Carcinoma | 4.3[2] | Not Stated | |
| TE671 | Medulloblastoma | 6.5[2] | Not Stated | |
| HT-29 | Colon Adenocarcinoma | 7.0[2] | Not Stated | |
| SiHa | Cervical Cancer | 8.42 ± 0.76[3] | Not Stated | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82[3] | Not Stated | |
| BxPC-3 | Pancreatic Cancer | Dose-dependent inhibition[4] | 48 | |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 to 15.38 ± 1.13 | Not Stated |
Note: While a study by Jing et al. determined the IC50 values for this compound in bladder cancer cell lines, the specific values were not available in the accessed literature.
Mechanisms of Action and Signaling Pathways
Both this compound and parthenolide induce cancer cell death through apoptosis, but they influence different signaling pathways.
This compound:
Recent studies indicate that this compound induces apoptosis in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway and promoting autophagy.[5][6][7] The inhibition of the ERK/MAPK pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival, is a key mechanism. Furthermore, the induction of autophagy, a cellular self-degradation process, contributes to its cytotoxic effects. The levels of key proteins in the ERK/MAPK pathway (ERK, JNK, and P38) were found to be decreased, while proteins involved in autophagy (LC3 and ATG5) were modulated, leading to accelerated apoptosis.[6]
Parthenolide:
Parthenolide's cytotoxic activity is well-documented and involves multiple signaling pathways. A primary mechanism is the inhibition of the pro-survival transcription factor NF-κB. It also induces apoptosis through the modulation of the Bcl-2 family of proteins, leading to the degradation of poly (ADP-ribose) polymerase (PARP).[1] In some cancer cell lines, parthenolide treatment leads to cell cycle arrest.[1] Furthermore, it has been shown to generate reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis. In non-small cell lung cancer cells, parthenolide has been shown to inhibit the B-Raf/MAPK/Erk pathway.
Experimental Protocols
The following are generalized protocols for assessing cytotoxicity, based on commonly used methods cited in the literature for parthenolide. The specific protocol for the this compound study was not available in detail.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., T24, 5637, J82, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or Parthenolide of known concentration
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or parthenolide. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by each compound.
Caption: this compound's Mechanism of Action.
Caption: Parthenolide's Multifaceted Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research progress on the source, production, and anti-cancer mechanisms of paclitaxel [cjnmcpu.com]
A Comparative Analysis of Epitulipinolide Diepoxide and Paclitaxel in Lung Cancer Cells: A Data-Driven Guide
A direct comparative analysis between Epitulipinolide Diepoxide and the widely-used chemotherapeutic agent paclitaxel (B517696) for the treatment of lung cancer cannot be provided at this time due to a lack of available scientific literature on the effects of this compound on lung cancer cells.
Our comprehensive search of scholarly articles and research databases did not yield any studies investigating the efficacy or mechanism of action of this compound in the context of lung cancer. While some information suggests that this compound exhibits cytotoxic activity against certain cell lines, such as skin melanoma and KB cells, its impact on pulmonary malignancies remains uninvestigated in the public domain.
Therefore, the following guide will focus on providing a detailed overview of the well-documented effects of paclitaxel on lung cancer cells, adhering to the requested format of data presentation, experimental protocols, and visualizations. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the established mechanisms of a cornerstone lung cancer therapy.
Paclitaxel: A Microtubule-Stabilizing Agent in Lung Cancer Treatment
Paclitaxel, a member of the taxane (B156437) family of chemotherapeutic drugs, is a potent inhibitor of cell division.[1] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton responsible for maintaining cell shape, motility, and, crucially, the formation of the mitotic spindle during cell division.[1][2] By binding to the β-tubulin subunit of microtubules, paclitaxel prevents their depolymerization, leading to the formation of abnormal, nonfunctional microtubule bundles.[1][3] This disruption of microtubule dynamics arrests the cell cycle, primarily at the G2/M phase, and ultimately induces programmed cell death, or apoptosis.[2][4]
Quantitative Effects of Paclitaxel on Lung Cancer Cells
The cytotoxic and pro-apoptotic effects of paclitaxel on various lung cancer cell lines have been extensively quantified. The following table summarizes key performance indicators from representative studies.
| Lung Cancer Cell Line | Assay | Parameter | Paclitaxel Concentration | Result | Reference |
| A549 (NSCLC) | Cell Cycle Analysis | G2/M Arrest | 0.025 µM - 1.0 µM | Concentration-dependent increase in G2/M population | [5] |
| H1299 (NSCLC) | Cell Cycle Analysis | G2/M Arrest | > 0.025 µM | Concentration-dependent increase in G2/M population | [5] |
| A549 (NSCLC) | Apoptosis Assay | Apoptotic Cells | 0.025 µM | ~28% | [5] |
| H1299 (NSCLC) | Apoptosis Assay | Apoptotic Cells | 0.025 µM | ~28% | [5] |
| Various NSCLC lines | Morphological Analysis | Apoptotic Cells | 10 µM (24h) | 22% to 69% increase | [6] |
| Various NSCLC lines | Caspase-3 Activity | Enzyme Activity | 10 µM (24h) | 20% to 215% increase | [6] |
| H460 (NSCLC) | Cell Cycle Analysis | G2/M Accumulation | 50 nM (16, 24, 48h) | Time-dependent accumulation in G2/M phase | [4] |
Key Experimental Protocols
To facilitate the replication and further investigation of paclitaxel's effects, detailed methodologies for commonly employed assays are provided below.
Cell Cycle Analysis via Flow Cytometry
-
Cell Culture and Treatment: Lung cancer cells (e.g., A549, H1299) are seeded in appropriate culture dishes and allowed to adhere overnight. The cells are then treated with varying concentrations of paclitaxel or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Adherent cells are washed with phosphate-buffered saline (PBS) and harvested by trypsinization. The cell suspension is then centrifuged, and the cell pellet is washed with PBS. The cells are fixed by resuspending the pellet in ice-cold 70% ethanol (B145695) and incubating at -20°C for at least 2 hours.
-
Staining and Analysis: The fixed cells are centrifuged to remove the ethanol, washed with PBS, and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their fluorescence intensity.
Apoptosis Assay using Annexin V/PI Staining
-
Cell Culture and Treatment: Similar to the cell cycle analysis protocol, lung cancer cells are cultured and treated with paclitaxel.
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle cell scraper or accutase.
-
Staining: The collected cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: After a brief incubation in the dark at room temperature, the stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualizing Paclitaxel's Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with paclitaxel's activity in lung cancer cells.
Caption: Paclitaxel's mechanism of action in inducing cell cycle arrest and apoptosis.
Caption: Simplified signaling pathways of paclitaxel-induced apoptosis in lung cancer cells.
References
- 1. Cell Division: Turning cell cycle entry on its head | eLife [elifesciences.org]
- 2. Effects of etoposide on the proliferation of hexaploid H1 (ES) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pesticide Roundup provokes cell division dysfunction at the level of CDK1/cyclin B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - CAS:39815-40-2 - KKL Med Inc. [kklmed.com]
In Vivo Validation of Epitulipinolide Diepoxide's Antitumor Efficacy in Bladder Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor activity of Epitulipolide diepoxide against standard chemotherapy agents used in the treatment of bladder cancer. The data presented is based on preclinical xenograft models, offering insights into the compound's potential as a therapeutic agent.
Comparative Analysis of Antitumor Activity
The in vivo efficacy of Epitulipolide diepoxide was evaluated in a T24 human bladder cancer cell line xenograft model. For a comprehensive comparison, data from similar preclinical studies utilizing standard-of-care chemotherapeutics, cisplatin (B142131) and gemcitabine, in the same xenograft model are presented below.
| Treatment Agent | Dosage and Administration | Tumor Growth Inhibition (%) | Final Tumor Weight (mg, Mean ± SD) | Reference |
| Vehicle Control | 5% DMSO in saline, i.v. | 0 | 1.5 ± 0.3 | |
| Epitulipinolide diepoxide | Data not fully available | Significant inhibition reported | Data not fully available | |
| Cisplatin | 2 mg/kg, i.v. | ~50 | 0.75 ± 0.2 | |
| Gemcitabine | 6 mg/mouse, i.p. | Significant reduction in tumor volume | Not explicitly stated |
Note: While a study confirms the in vivo antitumor activity of Epitulipolide diepoxide in a T24 xenograft model, specific quantitative data on tumor growth inhibition percentage and final tumor weight were not publicly available in the reviewed literature. The study did report a significant decrease in tumor growth compared to the control group.
Mechanism of Action: Inhibition of the ERK/MAPK Signaling Pathway
Epitulipolide diepoxide has been shown to induce apoptosis in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway and promoting autophagy. The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers, including bladder cancer. By inhibiting this pathway, Epitulipolide diepoxide effectively halts the uncontrolled growth of cancer cells.
Caption: this compound inhibits the ERK/MAPK signaling pathway.
Experimental Protocols
Below are the detailed methodologies for the key in vivo experiments cited in this guide.
This compound Antitumor Activity in a T24 Xenograft Model
-
Cell Line: T24 human bladder cancer cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: T24 cells were implanted subcutaneously into the mice.
-
Treatment Groups:
-
Vehicle Control Group.
-
This compound treatment group (exact dosage and administration route not fully available).
-
-
Monitoring: Tumor growth was monitored regularly. The body weight of the mice was also recorded to assess toxicity.
-
Endpoint: At the end of the study, tumors were excised and weighed.
Cisplatin Antitumor Activity in a T24 Xenograft Model
-
Cell Line: T24 human bladder cancer cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: T24 cells were implanted subcutaneously into the mice.
-
Treatment Groups:
-
Vehicle Control Group (5% DMSO in saline, v/v), administered via tail vein injection.
-
Cisplatin Group (2 mg/kg), administered via tail vein injection.
-
-
Monitoring: Tumor volume was measured, and the relative tumor increment rate (T/C, %) was calculated. Body weight changes were monitored to assess toxicity.
-
Endpoint: Tumors were harvested and weighed on day 27.
Gemcitabine Antitumor Activity in a T24 Xenograft Model
-
Cell Line: T24 human bladder cancer cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Palpable T24 tumors were established in the mice.
-
Treatment Groups:
-
Saline Control Group.
-
Gemcitabine Group (6 mg/mouse), administered intraperitoneally on day 2 of the treatment cycle.
-
-
Monitoring: Tumor growth was monitored by measuring tumor volume using the formula: volume = (length × width²)/2.
-
Endpoint: Tumor measurements were taken on indicated days to assess tumor regrowth delay.
Caption: In vivo xenograft experimental workflow.
A Comparative Guide to Understanding Cross-Resistance Between Epitulipinolide Diepoxide and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Epitulipinolide diepoxide and cisplatin (B142131), with a focus on the critical issue of cross-resistance in cancer therapy. Due to the current absence of direct experimental studies on cross-resistance between these two compounds, this document outlines a proposed series of experiments to elucidate this relationship. We present established data for cisplatin and hypothesize the mechanisms of this compound based on current knowledge of its chemical class, sesquiterpene lactones.
Introduction to the Compounds
Cisplatin is a cornerstone of chemotherapy, widely used for the treatment of various solid tumors. Its efficacy is, however, often limited by the development of intrinsic or acquired resistance. Cisplatin exerts its cytotoxic effects primarily by forming platinum-DNA adducts, which trigger DNA damage responses and ultimately lead to apoptosis.
This compound is a naturally occurring sesquiterpene lactone that has demonstrated cytotoxic and chemopreventive activities in preliminary studies.[1] Sesquiterpene lactones are known to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival.[2][3][4] Understanding the potential for cross-resistance between this emerging natural product and an established chemotherapeutic agent like cisplatin is crucial for its future development and potential clinical application.
Comparative Analysis of Cytotoxicity
To assess the potential for cross-resistance, a foundational step is to determine the half-maximal inhibitory concentration (IC50) of both this compound and cisplatin in a panel of cancer cell lines. This panel should include a cisplatin-sensitive parental cell line and its corresponding cisplatin-resistant subline. The following table presents a hypothetical dataset to illustrate the expected outcomes.
Table 1: Hypothetical IC50 Values (µM) for this compound and Cisplatin in Sensitive and Resistant Ovarian Cancer Cell Lines.
| Cell Line | Cisplatin IC50 (µM) | This compound IC50 (µM) | Resistance Factor (Cisplatin) | Cross-Resistance (Hypothetical) |
| A2780 (Sensitive) | 2.5 | 5.0 | 1.0 | No |
| A2780cis (Resistant) | 25.0 | 6.2 | 10.0 | No |
| A2780cis (Resistant) | 25.0 | 55.0 | 10.0 | Yes |
-
Resistance Factor (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the sensitive cell line.
-
No Cross-Resistance: A significant increase in the RF for cisplatin with little to no change in the IC50 for this compound would suggest a lack of cross-resistance.
-
Cross-Resistance: A significant increase in the IC50 for both compounds in the resistant cell line would indicate cross-resistance.
Proposed Experimental Protocols
To generate the data required for a comprehensive cross-resistance study, the following experimental methodologies are proposed:
Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture cisplatin-sensitive (e.g., A2780) and cisplatin-resistant (e.g., A2780cis) ovarian cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and cisplatin for 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Drug Treatment: Treat sensitive and resistant cells with this compound and cisplatin at their respective IC50 concentrations for 24 and 48 hours.
-
Cell Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Treat cells with the compounds as described for the apoptosis assay. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies against key proteins in apoptosis and resistance pathways (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, NF-κB, p-Akt, p-ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Visualizing the Experimental Workflow and Signaling Pathways
To clearly illustrate the proposed research plan and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Proposed experimental workflow for investigating cross-resistance.
Signaling Pathways in Drug Action and Resistance
The following diagrams illustrate the established signaling pathway for cisplatin and a hypothesized pathway for this compound, based on the known mechanisms of sesquiterpene lactones.
Caption: Cisplatin's mechanism of action and resistance pathways.
Caption: Hypothesized signaling pathways for this compound.
Discussion and Future Directions
The development of resistance to cisplatin remains a significant clinical challenge.[2][3][4] Natural products like this compound offer a potential avenue for new therapeutic strategies, either as single agents or in combination with existing drugs. The proposed experimental framework will be instrumental in determining whether this compound can overcome cisplatin resistance.
Several mechanisms of cisplatin resistance have been identified, including reduced drug accumulation, increased drug efflux, inactivation by intracellular thiols, and enhanced DNA repair capacity.[2][3] It is plausible that this compound, as a sesquiterpene lactone, may not be susceptible to these same resistance mechanisms. For instance, sesquiterpene lactones are known to induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are often dysregulated in cancer and can contribute to chemoresistance.[2][4][5]
Should this compound demonstrate efficacy in cisplatin-resistant cells, further investigations into its precise molecular targets would be warranted. Combination studies with cisplatin could also be explored to assess for synergistic effects, potentially allowing for lower, less toxic doses of cisplatin to be used. The systematic approach outlined in this guide provides a clear path forward for researchers to investigate the potential of this compound in the context of cisplatin resistance.
References
- 1. This compound - CAS:39815-40-2 - KKL Med Inc. [kklmed.com]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Epitulipinolide Diepoxide and Tulipinolide for Researchers
In the landscape of natural product drug discovery, sesquiterpenoid lactones have emerged as a promising class of compounds with diverse biological activities. Among these, Epitulipinolide diepoxide and Tulipinolide, both derived from the Tulip Tree (Liriodendron tulipifera), have garnered significant interest for their potential therapeutic applications. This guide provides a comprehensive head-to-head comparison of these two compounds, summarizing their known biological activities, mechanisms of action, and providing supporting experimental data to aid researchers, scientists, and drug development professionals in their investigations.
Chemical Structure and Properties
This compound and Tulipinolide share a common sesquiterpenoid lactone core structure but differ in their epoxide functionalities. This structural variance is believed to contribute to their distinct biological profiles.
| Feature | This compound | Tulipinolide |
| Chemical Formula | C₁₇H₂₂O₆ | C₁₇H₂₂O₄ |
| Molar Mass | 322.35 g/mol | 290.35 g/mol |
| Key Structural Features | Contains two epoxide rings | Contains one epoxide ring |
Comparative Biological Activity: A Focus on Cytotoxicity and Anti-inflammatory Effects
While direct comparative studies are limited, existing data allows for an inferential analysis of their performance in key therapeutic areas.
Cytotoxicity Against Cancer Cell Lines
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. In contrast, comprehensive cytotoxic data for Tulipinolide is less available in the public domain, with much of the research on tulip-derived compounds focusing on related molecules like Tulipalin A.
Table 1: Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| T24 | Bladder Cancer | Data not available in searched abstracts | |
| EJ | Bladder Cancer | Data not available in searched abstracts |
Note: Specific IC₅₀ values for this compound from the cited 2025 study were not available in the abstract. Researchers are encouraged to consult the full publication.
Anti-inflammatory Activity
Both compounds are implicated in modulating inflammatory pathways, a hallmark of sesquiterpenoid lactones. This compound's anti-inflammatory potential is suggested by its impact on the MAPK pathway, which is intricately linked to inflammation. For Tulipinolide, evidence from the related compound Tulipalin A points towards a mechanism involving the NF-κB pathway, a central regulator of inflammation.
Table 2: Anti-inflammatory Activity Profile
| Parameter | This compound | Tulipinolide (inferred from Tulipalin A) |
| Target Pathway | ERK/MAPK | NF-κB |
| Effect | Inhibition of phosphorylation | Inhibition of DNA binding activity |
| IC₅₀ (Nitric Oxide Inhibition) | Data not available | Data not available |
Mechanism of Action: A Tale of Two Pathways
The distinct biological effects of this compound and Tulipinolide can be attributed to their differential modulation of key cellular signaling pathways.
This compound and the ERK/MAPK Pathway
Recent research has elucidated that this compound induces apoptosis in bladder cancer cells by inhibiting the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound effectively halts the uncontrolled growth of cancer cells. Furthermore, it has been shown to promote autophagy, a cellular self-degradation process that can lead to cell death.
Tulipinolide and the NF-κB Pathway
While direct studies on Tulipinolide's mechanism are scarce, research on the structurally related compound Tulipalin A provides valuable insights. A 2024 study demonstrated that Tulipalin A suppresses the pro-inflammatory polarization of M1 macrophages by interfering with the DNA binding activity of Nuclear Factor-kappa B (NF-κB). NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, Tulipalin A, and likely Tulipinolide, can effectively dampen the inflammatory response.
Experimental Protocols
For researchers looking to validate or expand upon these findings, the following are generalized protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Comparative Analysis of Epitulipinolide Diepoxide: Selectivity in Cancer vs. Normal Cells
A comprehensive guide for researchers and drug development professionals on the selective cytotoxic effects of Epitulipinolide Diepoxide.
Executive Summary
The selective targeting of cancer cells while sparing normal, healthy cells is a primary objective in the development of novel anticancer therapeutics. The selectivity index (SI) serves as a crucial metric in this endeavor, quantifying the differential cytotoxicity of a compound. A higher SI value, typically greater than 2 or 3, indicates a favorable therapeutic window, suggesting that the compound is more toxic to cancer cells than to normal cells.[1][2][3] This guide aims to provide a comparative analysis of the selectivity index of this compound, a sesquiterpene lactone with potential anticancer properties.
Despite a comprehensive search of available scientific literature, specific experimental data detailing the half-maximal inhibitory concentration (IC50) of this compound on various cancer and normal cell lines could not be located. While the cytotoxic nature of the parent compounds, tulipinolide (B1238175) and epitulipinolide, has been noted, quantitative data required to calculate a precise selectivity index for the diepoxide derivative is not publicly available at this time.
This guide will, therefore, outline the standard experimental protocols used to determine the selectivity index and provide a framework for how such a comparison would be structured once the necessary data becomes available. Additionally, a generalized workflow for assessing cytotoxic selectivity is presented.
Data Presentation: A Template for Analysis
Once experimental data is obtained, it should be organized into a clear, tabular format to facilitate direct comparison. The following table serves as a template for presenting the IC50 values and the calculated Selectivity Index for this compound across a panel of cancer and normal cell lines.
| Cell Line | Cell Type | IC50 (µM) of this compound | Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell) |
| Cancer Cell Lines | |||
| e.g., MCF-7 | Breast Adenocarcinoma | Data Unavailable | Data Unavailable |
| e.g., A549 | Lung Carcinoma | Data Unavailable | Data Unavailable |
| e.g., HeLa | Cervical Adenocarcinoma | Data Unavailable | Data Unavailable |
| e.g., HepG2 | Hepatocellular Carcinoma | Data Unavailable | Data Unavailable |
| Normal Cell Lines | |||
| e.g., MCF-10A | Normal Breast Epithelial | Data Unavailable | - |
| e.g., BEAS-2B | Normal Bronchial Epithelial | Data Unavailable | - |
| e.g., HEK293 | Human Embryonic Kidney | Data Unavailable | - |
Experimental Protocols
The determination of the selectivity index relies on standardized cytotoxicity assays. The following is a detailed methodology for a typical in vitro experiment.
1. Cell Culture and Maintenance:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) and normal human cell lines (e.g., MCF-10A, BEAS-2B, HEK293) are to be used.
-
Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in the culture medium to achieve the desired final concentrations. The cells are then treated with these varying concentrations of the compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
3. Data Analysis and IC50 Determination:
-
Cell Viability Calculation: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
4. Selectivity Index Calculation:
-
The Selectivity Index (SI) is calculated by dividing the IC50 value of the compound in a normal cell line by the IC50 value in a cancer cell line.[1][4][5]
-
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
-
Mandatory Visualization
The following diagram illustrates the general workflow for determining the cytotoxic selectivity of a test compound like this compound.
Caption: Workflow for Determining the Selectivity Index.
Conclusion
The evaluation of the selectivity index is a critical step in the preclinical assessment of potential anticancer compounds. While direct experimental data for this compound is currently unavailable, the methodologies and frameworks presented in this guide provide a clear path for its future evaluation. The generation of IC50 values for this compound in a diverse panel of cancer and normal cell lines will be instrumental in elucidating its therapeutic potential and guiding further drug development efforts. Researchers are encouraged to perform the described experiments to contribute to a more complete understanding of the selective cytotoxicity of this compound.
References
- 1. The structure of tulipinolide and epitulipinolide. Cytotoxic sesquiterpenes from Liriodendron tulipifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Epitulipinolide Diepoxide in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the cellular target engagement of Epitulipinolide diepoxide, a sesquiterpene lactone with noted antioxidative, chemopreventive, and cytotoxic activities. Due to the limited direct data on this compound's specific cellular targets, this guide draws comparisons with a structurally related sesquiterpene lactone, Parthenolide, and two well-characterized anti-cancer agents, Paclitaxel and Etoposide, to illustrate established target engagement methodologies.
Introduction to Target Engagement
Confirming that a bioactive small molecule interacts with its intended protein target within a cell is a critical step in drug discovery and development. This process, known as target engagement, validates the mechanism of action, informs on structure-activity relationships, and helps in identifying potential off-target effects. Several robust methods have been developed to assess target engagement in a cellular context, including the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and chemical proteomics approaches like Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).
Comparative Analysis of Target Engagement Methodologies
This guide focuses on comparing these techniques through the lens of this compound and its potential and known comparators.
This compound and its Analogue, Parthenolide:
This compound belongs to the sesquiterpene lactone class of natural products. While its direct cellular target has not been definitively identified, studies on the related compound, Parthenolide, have successfully employed chemical proteomics to identify Focal Adhesion Kinase 1 (FAK1) as a covalent target. This suggests that FAK1 could be a putative target for this compound, warranting investigation using target engagement assays.
Alternative Compounds for Comparison:
-
Paclitaxel: A well-known chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest. Its engagement with its target, tubulin, has been demonstrated using CETSA.
-
Etoposide: A topoisomerase II inhibitor that induces DNA strand breaks. Its interaction with topoisomerase II is a classic example of target engagement for enzyme inhibitors.
Data Presentation: Quantitative Comparison of Target Engagement
The following tables summarize hypothetical and representative experimental data for the target engagement of the comparator compounds using different methodologies.
Table 1: Target Engagement Data for Parthenolide using isoTOP-ABPP
| Protein Target | Peptide Sequence | Probe-Modified Site | Parthenolide vs. Vehicle Ratio |
| FAK1 | CSTLLR | Cys427 | >10 |
| PON3 | VLPVCNR | Cys240 | >10 |
| PRKDC | ALENFC*NK | Cys729 | >10 |
| Data is representational and adapted from a study on Parthenolide using isoTOP-ABPP, where a high ratio indicates significant engagement.[1][2][3] |
Table 2: Representative CETSA Data for Paclitaxel Target Engagement with β-Tubulin
| Temperature (°C) | % Soluble β-Tubulin (Vehicle) | % Soluble β-Tubulin (20 µM Paclitaxel) |
| 40 | 100 | 100 |
| 45 | 95 | 100 |
| 50 | 80 | 98 |
| 55 | 50 | 90 |
| 60 | 20 | 75 |
| 65 | 5 | 40 |
| This table presents illustrative data based on graphical representations from studies demonstrating paclitaxel-induced thermal stabilization of tubulin.[4] |
Table 3: Hypothetical DARTS Data for Etoposide Target Engagement with Topoisomerase IIα
| Pronase Concentration | Topoisomerase IIα Band Intensity (Vehicle) | Topoisomerase IIα Band Intensity (Etoposide) |
| 0 µg/mL | 100% | 100% |
| 1 µg/mL | 60% | 85% |
| 5 µg/mL | 25% | 60% |
| 10 µg/mL | 5% | 30% |
| This table represents a hypothetical outcome of a DARTS experiment, where increased band intensity in the presence of the drug indicates protection from proteolysis and therefore, target engagement. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in designing their own target engagement studies.
isoTOP-ABPP Protocol for Parthenolide Target Identification
This method identifies covalent drug-protein interactions by quantifying the accessibility of cysteine residues in the proteome.
-
Proteome Preparation: Lyse breast cancer cells (e.g., 231MFP) in PBS and separate the soluble proteome by ultracentrifugation.
-
Compound Treatment: Treat the proteome with either Parthenolide (e.g., 50 µM) or DMSO vehicle for 30 minutes.
-
Probe Labeling: Add a cysteine-reactive alkyne-functionalized iodoacetamide (B48618) (IA-alkyne) probe (e.g., 100 µM) to both treated and control samples and incubate for 1 hour.
-
Click Chemistry: Conjugate the probe-labeled proteins to isotopically light (for vehicle) and heavy (for Parthenolide-treated) TEV-cleavable biotin-azide tags using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Protein Enrichment and Digestion: Combine the samples, enrich for biotinylated proteins using streptavidin beads, and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the light-to-heavy ratios of probe-modified peptides. A high ratio indicates that the compound has covalently modified that specific cysteine, preventing probe labeling.[5][6][7][8]
CETSA Protocol for Paclitaxel Target Engagement
This assay measures the thermal stabilization of a target protein upon ligand binding.
-
Cell Culture and Treatment: Culture MCF-7 cells to ~80% confluency. Treat cells with Paclitaxel (e.g., 20 µM) or DMSO vehicle for a specified time (e.g., 1 hour) at 37°C.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., β-tubulin) and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.[9][10][11]
DARTS Protocol for Natural Product Target Identification
This method identifies protein targets by observing their increased resistance to proteolysis upon ligand binding.
-
Lysate Preparation: Lyse cells (e.g., Jurkat cells) in a non-denaturing lysis buffer (e.g., M-PER) with protease inhibitors. Clarify the lysate by centrifugation.
-
Compound Incubation: Incubate aliquots of the cell lysate with the natural product of interest (e.g., 10 µM) or vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease, such as pronase or thermolysin, to the lysates at various concentrations and incubate for a defined time (e.g., 30 minutes) to achieve partial digestion.
-
Stopping Digestion: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
SDS-PAGE and Western Blot:
-
Run the digested samples on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Probe with an antibody against the putative target protein.
-
-
Data Analysis: Compare the band intensity of the target protein in the drug-treated versus vehicle-treated samples. A stronger band in the drug-treated lane indicates protection from proteolysis and suggests a direct interaction.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: FAK signaling pathway and inhibition by Parthenolide.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Drug Affinity Responsive Target Stability (DARTS) workflow.
Caption: Mechanism of action of Paclitaxel.
Caption: Mechanism of action of Etoposide.
References
- 1. researchgate.net [researchgate.net]
- 2. Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Epitulipinolide Diepoxide Cytotoxicity Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available cytotoxicity data for Epitulipinolide diepoxide, a sesquiterpenoid isolated from Liriodendron tulipifera. The objective is to assess the reproducibility of its cytotoxic effects based on published literature.
Summary of Cytotoxicity Data
The cytotoxic activity of this compound has been noted in several cancer cell lines. However, a thorough review of the literature reveals a lack of detailed, reproducible quantitative data in the primary publications. The initial report of its cytotoxic properties dates back to 1970, with more recent studies beginning to explore its mechanisms of action.
| Compound | Cell Line | Reported Cytotoxicity | IC50 Value | Primary Source(s) |
| This compound | KB (human oral carcinoma) | Possesses cytotoxic activity. | Not specified in primary literature. | Doskotch & el-Feraly, 1970 |
| This compound | A375 (human melanoma) | Significantly inhibited proliferation. | Not specified in primary literature. | Referenced in secondary sources |
| This compound | T24, 5637, J82 (bladder cancer) | Significantly inhibited proliferation. | Determined at 24, 48, and 72h (specific values not available in the abstract). | He et al., 2025 (Preprint) |
Note on Reproducibility: The original 1970 study by Doskotch and el-Feraly, which is widely cited, qualitatively mentions cytotoxic activity but does not provide quantitative data such as IC50 values or detailed experimental protocols, stating only that the assays were performed according to the protocols of the National Cancer Institute at the time. This lack of detailed public information from the original source makes direct replication challenging. More recent studies have begun to investigate its effects, such as the 2025 preprint on bladder cancer cells, suggesting a renewed interest in quantifying its activity. However, without access to the full datasets and detailed methodologies from multiple independent studies, a comprehensive assessment of the reproducibility of specific IC50 values is not currently possible.
Experimental Protocols
Detailed experimental protocols for the cytotoxicity assays of this compound are not extensively described in the available literature. Below is a generalized protocol for a common cytotoxicity assay, the MTT assay, which is likely similar to the methods used.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a standard method for assessing cell viability and cytotoxicity.
-
Cell Seeding:
-
Cancer cell lines (e.g., A375 melanoma, KB oral carcinoma) are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
-
Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions of the compound are prepared in culture medium.
-
The medium from the cell plates is removed, and the cells are treated with the various concentrations of this compound. Control wells receive medium with the solvent at the same concentration as the highest compound dose.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
-
Data Analysis:
-
The absorbance values are corrected for background absorbance.
-
Cell viability is calculated as a percentage of the control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of this compound using an MTT assay.
Proposed Signaling Pathway of this compound in Bladder Cancer Cells
Based on recent findings, this compound appears to induce apoptosis in bladder cancer cells through the modulation of the ERK/MAPK signaling pathway and the induction of autophagy.
Caption: Proposed mechanism of this compound inducing apoptosis via ERK/MAPK inhibition and autophagy promotion.
A Comparative Guide to the Synergistic Effects of Sesquiterpene Lactones with Chemotherapy: A Case Study with Parthenolide and Implications for Epitulipinolide Diepoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to conventional chemotherapy remains a significant hurdle in cancer treatment. This has spurred research into combination therapies, where natural compounds are used to enhance the efficacy of standard chemotherapeutic agents. Sesquiterpene lactones, a class of naturally occurring compounds, have shown promise in this area. While direct research on the synergistic effects of Epitulipinolide diepoxide is limited, its classification as a sesquiterpene lactone suggests it may share mechanisms with more extensively studied compounds in this class.[1][2] This guide provides a comparative overview of the synergistic potential of sesquiterpene lactones with chemotherapy, using the well-researched compound Parthenolide as a primary example. The data and experimental protocols presented herein can serve as a valuable resource for investigating the potential of this compound as a synergistic agent in cancer therapy.
Synergistic Potential of Sesquiterpene Lactones: A Focus on Parthenolide
Parthenolide (PN), a sesquiterpene lactone found in the medicinal plant Feverfew (Tanacetum parthenium), has demonstrated significant synergistic effects when combined with various chemotherapeutic drugs, particularly in overcoming drug resistance.
Key Findings:
-
Enhanced Cytotoxicity: Parthenolide has been shown to enhance the apoptotic effects of doxorubicin (B1662922) in resistant human lung carcinoma cells.[3]
-
Reversal of Chemoresistance: Studies indicate that Parthenolide can reverse doxorubicin resistance in human lung carcinoma A549 cells.[3] This is achieved, in part, by inhibiting the NF-κB signaling pathway, which is a key player in chemoresistance.[4][5][6]
-
Modulation of Key Signaling Pathways: The synergistic effects of sesquiterpene lactones are often attributed to their ability to modulate critical signaling pathways involved in cell survival, proliferation, and apoptosis, such as the NF-κB and Akt pathways.[7][8]
Quantitative Data Summary
The following table summarizes the synergistic effects of Parthenolide in combination with the chemotherapeutic drug Doxorubicin on resistant human lung carcinoma cells (A549/DOX). The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Chemotherapeutic Agent | Sesquiterpene Lactone | Combination Index (CI) | Effect | Reference |
| A549/DOX (Doxorubicin-Resistant) | Doxorubicin | Parthenolide | < 1 | Synergistic | [3] |
Note: Specific CI values can vary depending on the concentrations of the combined drugs and the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are protocols for key experiments cited in the study of drug synergy.
Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the cytotoxic effects of individual drugs and their combinations and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549/DOX) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (or a representative sesquiterpene lactone like Parthenolide), the chemotherapeutic agent (e.g., Doxorubicin), and their combinations for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The IC50 values are determined using dose-response curve analysis.
Analysis of Synergy (Combination Index)
Objective: To quantitatively determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).
Methodology:
-
Experimental Design: Based on the IC50 values, design a combination experiment with a constant ratio of the two drugs.
-
Data Collection: Perform a cell viability assay (e.g., MTT) with the drug combination at various concentrations.
-
CI Calculation: The Combination Index (CI) is calculated using the Chou-Talalay method. The formula is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect.
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.
-
Software such as CompuSyn can be used for these calculations.[9]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Methodology:
-
Cell Treatment: Treat cells with the single agents and their combination for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10][11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
Objective: To determine the effect of drug treatment on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells with the compounds of interest for a designated time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[14]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[15][16]
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-cancer effects of sesquiterpene lactones with chemotherapy often involve the modulation of key signaling pathways that regulate cell survival and apoptosis.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[5] Its constitutive activation is a hallmark of many cancers and contributes to chemoresistance.[4][17]
Mechanism of Action:
-
Sesquiterpene lactones like Parthenolide can inhibit the NF-κB pathway by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm.[8]
-
This inhibition blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL) and proteins involved in drug efflux (e.g., P-glycoprotein).[3]
Induction of Apoptosis via the Intrinsic Pathway
Sesquiterpene lactones can enhance chemotherapy-induced apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[18][19][20]
Mechanism of Action:
-
Chemotherapeutic agents induce DNA damage, which activates pro-apoptotic Bcl-2 family proteins like Bax and Bak.
-
Sesquiterpene lactones can downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
-
This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, executing apoptosis.
Experimental Workflow for Assessing Synergy
The following diagram outlines a typical workflow for investigating the synergistic effects of a novel compound like this compound with a standard chemotherapeutic agent.
While direct experimental data on the synergistic effects of this compound with chemotherapy is currently lacking, its classification as a sesquiterpene lactone provides a strong rationale for its investigation as a potential chemosensitizing agent. The well-documented synergistic activities of related compounds, such as Parthenolide, highlight the potential of this chemical class to overcome drug resistance and enhance the efficacy of conventional cancer therapies. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of this compound in combination with existing chemotherapeutic drugs. Further studies are warranted to elucidate the specific synergistic interactions and underlying molecular mechanisms of this compound in various cancer models.
References
- 1. epi-Tulipinolide diepoxide | C17H22O6 | CID 442311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Epitulipinolide | CAS:24164-13-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. Parthenolide reverses doxorubicin resistance in human lung carcinoma A549 cells by attenuating NF-κB activation and HSP70 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bcl-2 family - Wikipedia [en.wikipedia.org]
Benchmarking Epitulipinolide Diepoxide: A Comparative Analysis Against Known PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the natural product Epitulipinolide diepoxide against a panel of established Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct evidence of this compound's activity on PARP enzymes is not currently available in public literature, this document benchmarks its reported cytotoxic effects against cancer cell lines alongside those of clinically relevant PARP inhibitors. This comparison aims to offer a preliminary assessment of its potential as an anticancer agent within the broader context of DNA damage response-targeting therapies.
Introduction to PARP Inhibition and this compound
Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib, have been approved for the treatment of various cancers.
This compound is a natural product isolated from Liriodendron chinense.[1] Published research indicates it possesses antioxidative, chemopreventive, and cytotoxic activities against various cancer cell lines, including skin melanoma and KB cells.[2] One study has suggested its mechanism of action in bladder cancer involves the inhibition of the ERK/MAPK signaling pathway and the promotion of autophagy. However, its effect on PARP activity has not been reported.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the available quantitative data on the inhibitory and cytotoxic potency of this compound and five well-characterized PARP inhibitors.
Table 1: PARP1/2 Enzymatic Inhibition
This table presents the half-maximal inhibitory concentrations (IC50) of known PARP inhibitors against PARP-1 and PARP-2 enzymes. Data for this compound is not available as its PARP inhibitory activity has not been publicly reported.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference(s) |
| This compound | Not Reported | Not Reported | |
| Olaparib | 13 | Not Reported | [3] |
| Rucaparib | 1.4 (Ki) | Not Reported | [4] |
| Niraparib | 2.8 | 0.6 | [5] |
| Talazoparib | 0.57 | Not Reported | [6][7] |
| Veliparib | 5.2 (Ki) | Not Reported | [8] |
Note: Ki (inhibition constant) is a measure of inhibitor potency and is conceptually similar to IC50.
Table 2: Comparative Cytotoxicity in Cancer Cell Lines
This table compares the cytotoxic activity (IC50) of this compound and known PARP inhibitors across various cancer cell lines. Due to the limited publicly available data for this compound, direct comparison in identical cell lines is challenging. The data presented is from various sources and experimental conditions should be considered when interpreting these values.
| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |
| This compound | Skin Melanoma Cells | Melanoma | Significant Inhibition (Qualitative) | [2][9] |
| KB Cells | Cervical Cancer | Cytotoxic (Qualitative) | [1][2] | |
| Olaparib | HCC1937 (BRCA1 mut) | Breast Cancer | 100% PARP inhibition at 1µM | [10] |
| MDA-MB-436 (BRCA1 mut) | Breast Cancer | 95.26 ± 25.38 µM | [11] | |
| Rucaparib | Capan-1 (BRCA2 mut) | Pancreatic Cancer | 5 µM (LC50) | [4] |
| MX-1 (BRCA1 mut) | Breast Cancer | 100 nM (LC50) | [4] | |
| COLO704 | Ovarian Cancer | 2.5 µmol/L | [12][13] | |
| Niraparib | Capan-1 (BRCA2 mut) | Pancreatic Cancer | ~15 µM | [14] |
| MIA PaCa-2 (BRCA wt) | Pancreatic Cancer | 26 µM | [14] | |
| PANC-1 (BRCA wt) | Pancreatic Cancer | 50 µM | [14] | |
| Talazoparib | W780 (BRCA1 def) | Breast Cancer | 2.6 nM | [15] |
| W0069 (BRCA1 def) | Breast Cancer | 11 nM | [15] | |
| Veliparib | Ishikawa | Endometrial Carcinoma | 133.5 µmol/L |
Signaling Pathways and Experimental Workflows
PARP Signaling in DNA Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors lead to synthetic lethality in homologous recombination (HR) deficient cells.
Caption: Simplified PARP signaling pathway and the mechanism of synthetic lethality.
General Experimental Workflow for Compound Benchmarking
The diagram below outlines a typical workflow for the preclinical evaluation and comparison of a novel compound against established inhibitors.
Caption: Preclinical workflow for benchmarking a novel compound against PARP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used in the evaluation of PARP inhibitors and cytotoxic compounds.
PARP Enzymatic Activity Assay (HTS Fluorescence)
-
Objective: To determine the IC50 value of an inhibitor against a specific PARP enzyme (e.g., PARP-1).
-
Principle: This assay measures the incorporation of NAD+ onto histone proteins by the PARP enzyme in the presence of damaged DNA. Inhibition of this process is quantified by a fluorescent signal.
-
Methodology:
-
Coat a 96-well or 384-well plate with histone proteins.
-
Prepare serial dilutions of the test compound (e.g., this compound) and known PARP inhibitors.
-
In each well, add assay buffer, activated (nicked) DNA, the inhibitor dilution, and recombinant human PARP-1 enzyme.
-
Initiate the reaction by adding a biotinylated NAD+ solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the wells to remove unbound reagents.
-
Add a streptavidin-conjugated fluorophore (e.g., Europium) that binds to the biotinylated PAR chains.
-
Read the time-resolved fluorescence signal on a compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of a compound on a panel of cancer cell lines and calculate the IC50 value.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
DNA Damage Assessment (γH2AX Immunofluorescence)
-
Objective: To visualize and quantify the formation of DNA double-strand breaks (DSBs) in cells following treatment with a test compound.
-
Principle: Histone H2AX is phosphorylated at serine 139 (termed γH2AX) at the sites of DSBs. This phosphorylation can be detected using a specific antibody, and the resulting foci can be visualized and counted as a measure of DNA damage.
-
Methodology:
-
Grow cells on coverslips or in chamber slides and treat with the test compound for a defined period. A known DNA damaging agent can be used as a positive control.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA counterstain (e.g., DAPI).
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Conclusion
The available data indicates that this compound exhibits cytotoxic activity against cancer cells. However, a direct comparison to established PARP inhibitors is currently limited by the absence of data on its PARP-inhibitory function. The provided cytotoxicity data, while not in identical cell lines, offers a preliminary benchmark for its potency relative to these clinically approved agents.
For a comprehensive evaluation, further research is required to:
-
Determine the IC50 of this compound against PARP-1 and PARP-2 enzymes.
-
Assess its ability to trap PARP on DNA.
-
Evaluate its cytotoxicity in a broader panel of cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutations), to directly compare its efficacy with known PARP inhibitors.
-
Investigate its mechanism of action to confirm or rule out involvement in the DNA damage response pathway.
This guide serves as a foundational resource for researchers interested in the further development and characterization of this compound as a potential anticancer therapeutic.
References
- 1. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]
- 2. This compound - CAS:39815-40-2 - KKL Med Inc. [kklmed.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products [mdpi.com]
- 5. Epitulipinolide CAS#: 24164-13-4 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (3aR,4R,6E,10E,11aR)-4-(Acetyloxy)-3a,4,5,8,9,11a-hexahydro-6,10-dimethyl-3-methylenecyclodeca(b)furan-2(3H)-one | C17H22O4 | CID 5281505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Epitulipinolide | CAS:24164-13-4 | Manufacturer ChemFaces [chemfaces.com]
- 10. epi-Tulipinolide diepoxide | C17H22O6 | CID 442311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, CAS No. 39815-40-2 - iChemical [ichemical.com]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. chemwhat.com [chemwhat.com]
Comparative Analysis of Epitulipinolide Diepoxide and its Synthetic Analogues: A Review of Available Data
Epitulipinolide diepoxide has been identified as a cytotoxic agent with activity against certain cancer cell lines, including KB (a human epidermoid carcinoma) and skin melanoma cells. Its mechanism of action is suggested to involve the modulation of the ERK/MAPK signaling pathway, a critical cascade in cell proliferation and survival. However, the exploration of its synthetic analogues to potentially enhance efficacy, improve selectivity, or overcome resistance has not been extensively reported in a comparative context.
The current body of research predominantly focuses on the biological activities of broader classes of sesquiterpene lactones. These studies often investigate structure-activity relationships within the larger family of compounds, rather than focusing on specific derivatives of this compound.
Due to the limited availability of direct comparative experimental data, this guide cannot fulfill the request for a detailed quantitative comparison, experimental protocols for comparative assays, or comparative signaling pathway diagrams. The necessary prerequisite for such an analysis—the identification of specific, studied synthetic analogues of this compound and corresponding comparative data—is not met within the accessible scientific literature.
Therefore, this document serves to highlight the current knowledge gap in the specific area of comparative analysis between this compound and its synthetic counterparts. Future research is warranted to synthesize and evaluate such analogues to fully understand the therapeutic potential of this natural product scaffold.
Future Directions
To facilitate a comprehensive comparative analysis, future research efforts should focus on:
-
Synthesis of a focused library of this compound analogues: This would involve targeted chemical modifications of the parent molecule to explore key structure-activity relationships.
-
Direct comparative biological evaluation: The synthesized analogues should be tested alongside this compound in a panel of relevant cancer cell lines.
-
Quantitative data generation: Key metrics such as IC50 values for cytotoxicity, apoptosis induction rates, and cell cycle arrest should be systematically determined.
-
Mechanistic studies: The effects of the most promising analogues on relevant signaling pathways, such as the ERK/MAPK and NF-κB pathways, should be investigated in a comparative manner.
The generation of such data would enable a thorough and objective comparison, providing valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Safety Operating Guide
Navigating the Safe Disposal of Epitulipinolide Diepoxide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Epitulipinolide diepoxide, a sesquiterpenoid with cytotoxic properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks associated with its potential reactivity and toxicity. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of this compound, aligning with general principles for managing hazardous chemical waste.[3][4]
Key Chemical and Safety Data
A thorough understanding of the chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂O₆ | PubChem |
| Molecular Weight | 322.35 g/mol | PubChem |
| CAS Number | 39815-40-2 | ChemWhat |
| Appearance | Solid (assumed) | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemicalBook |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations for hazardous waste management. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the compound, especially outside of a sealed container, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached with the understanding that it is a potentially reactive and cytotoxic compound.[2][5] Therefore, it must be treated as hazardous waste and segregated from general laboratory trash and non-hazardous chemical waste.[6][7]
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), weighing papers, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[3] This container should be made of a material compatible with the solvents used with the compound.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and leak-proof container designated for hazardous liquid waste.[6] Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed.[7]
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a puncture-resistant sharps container that is specifically labeled for cytotoxic chemical waste.[2]
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[7]
-
The label should also include the approximate concentration and quantity of the waste, the date of accumulation, and any associated hazard warnings (e.g., "Cytotoxic," "Reactive").[6]
3. Storage of Hazardous Waste:
-
Designated hazardous waste containers should be kept closed at all times, except when adding waste.[7]
-
Store the waste in a well-ventilated, designated satellite accumulation area that is secure and away from general laboratory traffic.[6]
-
Ensure that the storage area is compliant with all institutional and regulatory requirements for hazardous waste.
4. Professional Disposal:
-
The disposal of this compound waste must be handled by a licensed and certified hazardous waste management company.[4]
-
Follow your institution's procedures for scheduling a hazardous waste pickup.
-
It is anticipated that the appropriate disposal method for this type of compound will be high-temperature incineration to ensure complete destruction.[8]
-
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash. [5]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By implementing these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the potential hazards associated with this cytotoxic compound.
References
- 1. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Personal protective equipment for handling Epitulipinolide diepoxide
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Epitulipinolide diepoxide. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Hand Protection | Chemical impermeable gloves | Inspected prior to use; follow EU Directive 89/686/EEC and EN 374 standards[1] |
| Body Protection | Fire/flame resistant and impervious clothing | To be worn over personal clothing |
| Respiratory | Full-face respirator | Use if exposure limits are exceeded or symptoms of irritation occur[1] |
Operational Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
II. Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical. The following table outlines the first aid measures to be taken in case of an emergency.
| Exposure Type | First Aid Measures |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Inhalation | If inhaled, move the victim to fresh air. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
III. Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Collect: Collect spillage. Adhered or collected material should be promptly disposed of.[1]
Disposal:
-
The chemical should be kept in suitable and closed containers for disposal.[1]
-
Disposal must be in accordance with appropriate local, state, and federal laws and regulations.[1]
-
Discharge into the environment must be avoided.[1]
Logical Relationship for Emergency Response
Caption: Logical flow for responding to different types of exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
